molecular formula C8H9NO2S B1593712 4-Vinylbenzenesulfonamide CAS No. 2633-64-9

4-Vinylbenzenesulfonamide

Cat. No.: B1593712
CAS No.: 2633-64-9
M. Wt: 183.23 g/mol
InChI Key: GKGOIYMLPJJVQI-UHFFFAOYSA-N
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Description

4-Vinylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOIYMLPJJVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299857
Record name 4-ethenylbenzenesulfonamide
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Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-64-9
Record name 4-Ethenylbenzenesulfonamide
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Foundational & Exploratory

4-Vinylbenzenesulfonamide synthesis from sodium 4-vinylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of 4-vinylbenzenesulfonamide (also known as p-styrenesulfonamide) starting from sodium 4-vinylbenzenesulfonate . This transformation is critical for researchers developing functionalized hydrogels, ion-conductive membranes, and photo-crosslinkable drug delivery systems.

The synthesis proceeds via a two-step sequence: Chlorination (activating the sulfonate to sulfonyl chloride) followed by Amidation (nucleophilic substitution with ammonia).

Executive Summary & Retrosynthetic Strategy

Target Molecule: this compound (


)
Starting Material:  Sodium 4-vinylbenzenesulfonate (NaSS)
Core Challenge:  Preserving the vinyl group (styrenic double bond) during the harsh chlorination step. The vinyl group is highly susceptible to acid-catalyzed polymerization and thermal degradation.
Strategic Pathway

The synthesis bypasses direct acidification (which yields unstable sulfonic acid) and utilizes a Vilsmeier-Haack-type activation or direct chlorination using Thionyl Chloride (


) in Dimethylformamide (DMF).

G NaSS Sodium 4-vinylbenzenesulfonate (NaSS) Int Intermediate: 4-Vinylbenzenesulfonyl Chloride NaSS->Int Step 1: SOCl2, DMF 0-25°C, 3-16h Inhibitor Inhibitor (TBC or BHT) Inhibitor->Int Essential Additive Product Target: This compound Int->Product Step 2: NH4OH or NH3(g) Acetonitrile/THF, 0°C

Caption: Two-step synthetic pathway emphasizing the critical addition of polymerization inhibitors.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Polymerization Inhibition Mandatory The styrenic double bond will polymerize under acidic/thermal stress. Use 4-tert-butylcatechol (TBC) or BHT .
Moisture Control Anhydrous (<0.1%

)
Thionyl chloride hydrolyzes rapidly. Use dry DMF and Argon/Nitrogen atmosphere.
Temperature (Step 1) < 25°CHigher temperatures (>40°C) increase the risk of thermal polymerization of the vinyl group.
pH Control (Step 2) Basic (pH > 9)Neutralizing the HCl byproduct is essential to drive amidation and prevent acid-catalyzed side reactions.

Experimental Protocol

Step 1: Chlorination (Synthesis of 4-Vinylbenzenesulfonyl Chloride)

Reagents:

  • Sodium 4-vinylbenzenesulfonate (NaSS): 1.0 eq

  • Thionyl Chloride (

    
    ): 5.0 - 8.0 eq (Excess serves as reagent and dehydrating agent)
    
  • Dimethylformamide (DMF): Solvent (Anhydrous)

  • Inhibitor: 4-tert-butylcatechol (TBC) (approx. 1-2 wt% relative to NaSS)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvent Prep: Charge the flask with anhydrous DMF.

  • Reagent Activation: Add Thionyl Chloride (

    
    ) dropwise to the DMF at 0°C. Note: This is exothermic. Stir for 30 minutes to form the Vilsmeier-type chloroiminium species, which aids in solubilizing the sodium salt.
    
  • Inhibitor Addition: Add the TBC inhibitor to the solution.[1] Do not skip this step.

  • Substrate Addition: Add Sodium 4-vinylbenzenesulfonate (NaSS) powder in portions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours. The suspension will slowly clarify or change color as the sulfonyl chloride forms.

  • Workup (Quench):

    • Cool the mixture to 0°C.

    • Pour the reaction mixture slowly into a vigorously stirred mixture of Ice Water and Dichloromethane (DCM) .

    • Safety:

      
       quenching releases 
      
      
      
      and
      
      
      gas. Perform in a fume hood.
  • Extraction: Separate the organic layer (DCM). Wash the aqueous phase twice with DCM.[1] Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at < 30°C  to obtain the crude sulfonyl chloride (yellowish oil or low-melting solid). Proceed immediately to Step 2 to avoid degradation.
    
Step 2: Amidation (Synthesis of this compound)

Reagents:

  • Crude 4-Vinylbenzenesulfonyl Chloride (from Step 1)

  • Ammonium Hydroxide (

    
     in water) OR Ammonia gas
    
  • Solvent: Acetonitrile (

    
    ) or Tetrahydrofuran (THF)
    

Procedure:

  • Dissolution: Dissolve the crude sulfonyl chloride in Acetonitrile (approx. 5 mL per gram of chloride).

  • Ammonolysis:

    • Method A (Aqueous Ammonia): Cool the solution to 0°C. Add Ammonium Hydroxide (excess, ~10 eq) dropwise.

    • Method B (Ammonia Gas): Bubble anhydrous

      
       gas through the solution at 0°C for 30-60 minutes.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The starting chloride spot should disappear.

  • Workup:

    • Evaporate the organic solvent (Acetonitrile/THF) under reduced pressure.

    • The residue is typically a solid suspended in the remaining aqueous phase (if Method A was used).

    • Add water and extract with Ethyl Acetate (3x).

  • Purification:

    • Wash combined organic layers with Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize from Ethanol/Water or Toluene to yield pure white crystals.

Characterization & Data Validation

Verify the product identity using the following spectroscopic markers.

TechniqueExpected Signal / ValueAssignment
Appearance White crystalline solid-
Melting Point 137 – 140 °C Literature range for pure sulfonamide.
1H NMR (DMSO-d6)

7.80 (d, 2H)
Aromatic protons (Ortho to

)

7.65 (d, 2H)
Aromatic protons (Meta to

)

7.40 (s, 2H)

(Sulfonamide protons, exchangeable)

6.80 (dd, 1H)
Vinyl

(Alpha)

5.95 (d, 1H), 5.40 (d, 1H)
Vinyl

(Beta, geminal protons)
IR Spectroscopy 3200-3350


stretching (doublet for primary amide)
1330, 1160


stretching (asymmetric/symmetric)

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation Start Start: NaSS + DMF AddInhib Add Inhibitor (TBC) CRITICAL Start->AddInhib AddSOCl2 Add SOCl2 (0°C, Exothermic) AddInhib->AddSOCl2 React1 Stir 16h @ RT AddSOCl2->React1 Quench Quench in Ice/DCM React1->Quench Dissolve Dissolve Crude in MeCN Quench->Dissolve Isolate Organic Phase Concentrate <30°C AddNH3 Add NH4OH (Excess) Maintain pH > 9 Dissolve->AddNH3 React2 Stir 2h @ RT AddNH3->React2 Extract Extract (EtOAc) & Dry React2->Extract Cryst Recrystallize (EtOH/Water) Extract->Cryst

Caption: Operational workflow highlighting the critical inhibitor addition and temperature control points.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete conversion of the salt due to poor solubility.

    • Fix: Ensure DMF is anhydrous. Use catalytic DMF if using neat

      
      , or ensure sufficient volume if using DMF as solvent.
      
  • Issue: Polymerization (Gelling).

    • Cause: Overheating or lack of inhibitor.

    • Fix: Keep reaction temperature strictly below 25°C. Refresh TBC inhibitor if reaction times exceed 24h.

  • Issue: Pink/Red Coloration.

    • Cause: Oxidation of the inhibitor (TBC) or polymerization initiation.

    • Fix: Proceed immediately to workup. The color can often be removed during recrystallization.

References

  • Wunder, C., et al. (2024).[1][2] Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based single-ion conducting polymer electrolyte...[2][3] Journal of Materials Chemistry A. (Describes the synthesis of the sulfonyl chloride intermediate using

    
    /DMF and TBC inhibitor). 
    
  • Sigma-Aldrich. Sodium 4-vinylbenzenesulfonate Technical Data Sheet. (Properties of starting material).[3][4][5][6][7]

  • PubChem. this compound Compound Summary. (Chemical identifiers and physical properties).

  • Fengchen Group. Sodium P-Styrenesulfonate Synthesis Routes.[8] (Industrial context for the starting material).

Sources

Physicochemical Properties of 4-Vinylbenzenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Vinylbenzenesulfonamide (4-VBSA), also known as p-styrenesulfonamide , is a bifunctional monomer bridging the fields of polymer chemistry and medicinal pharmacology. Its structure integrates a polymerizable styrenic vinyl group with a sulfonamide moiety, a classic pharmacophore for Carbonic Anhydrase (CA) inhibition. This unique dual functionality allows 4-VBSA to serve as a critical building block for functionalized hydrogels, molecularly imprinted polymers (MIPs), and immobilized enzyme inhibitors. This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and polymerization kinetics for advanced research applications.

Part 1: Molecular Architecture & Identification

Parameter Data
IUPAC Name 4-Ethenylbenzenesulfonamide
Common Synonyms p-Styrenesulfonamide; 4-Sulfonamidostyrene; 4-Vinylbenzene-1-sulfonamide
CAS Registry Number 2633-64-9
SMILES C=CC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula C

H

NO

S
Molecular Weight 183.23 g/mol
Structural Class Styrenic Monomer; Primary Sulfonamide
Structural Diagram

The molecule features a para-substituted benzene ring. The vinyl group (


) at the C4 position provides radical polymerization capability, while the sulfonamide group (

) at C1 acts as a weak acid and a hydrogen bond donor/acceptor.

Part 2: Physicochemical Profile

The following data represents a consolidation of experimental values and high-confidence predictive models essential for handling and formulation.

Physical Constants
PropertyValue / RangeConditions
Appearance White to off-white crystalline powderStandard Temperature & Pressure (STP)
Melting Point 137 – 139 °C Experimental [1]
Boiling Point ~351 °CPredicted (Decomposes prior to boiling)
Density 1.269 g/cm³Predicted
pKa (Sulfonamide) 9.7 – 10.1 The electron-withdrawing vinyl group slightly increases acidity compared to sulfanilamide (pKa 10.1).
logP (Octanol/Water) ~0.8 – 1.2Moderately lipophilic; crosses biological membranes.
Solubility Profile

Understanding the solubility landscape is critical for selecting polymerization solvents.

  • High Solubility: DMSO, DMF, Methanol, Ethanol, Acetone.

  • Moderate Solubility: Acetonitrile, Ethyl Acetate.

  • Low/Insoluble: Water (neutral pH), Hexane, Diethyl Ether.

    • Note: Solubility in water increases drastically at pH > 10 due to deprotonation of the sulfonamide nitrogen (

      
      ).
      

Part 3: Synthesis & Purification Protocols

Core Synthesis Route: Amidation of Sulfonyl Chloride

The most robust laboratory-scale synthesis proceeds via the reaction of 4-styrenesulfonyl chloride with ammonia. This pathway minimizes side reactions on the vinyl group compared to de novo construction of the styrene core.

Reaction Scheme
  • Precursor: 4-Styrenesulfonyl chloride (prepared from sodium 4-styrenesulfonate via

    
    /DMF or 
    
    
    
    ).
  • Reagent: Aqueous Ammonia (

    
    ) or Anhydrous Ammonia gas.
    
  • Solvent: Acetone or THF (to solubilize the chloride).

Step-by-Step Protocol
  • Preparation: Dissolve 10.0 g (50 mmol) of 4-styrenesulfonyl chloride in 50 mL of acetone. Cool to 0 °C in an ice bath.

  • Amidation: Add 20 mL of concentrated aqueous ammonia (28-30%) dropwise over 30 minutes. Maintain temperature < 5 °C to prevent thermal polymerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours.

  • Workup: Evaporate acetone under reduced pressure. The product will precipitate as a white solid from the remaining aqueous phase.

  • Purification:

    • Filter the crude solid.[1]

    • Wash with cold water (

      
      ) to remove ammonium chloride.
      
    • Recrystallization: Dissolve in minimal hot ethanol/water (80:20), filter hot, and cool slowly to 4 °C.

  • Yield: Typical yields range from 75% to 85%.

Critical Control Point: The vinyl group is susceptible to thermal polymerization. Always use a radical inhibitor (e.g., tert-butylcatechol) during solvent evaporation if heating is required.

Part 4: Reactivity & Polymerization Kinetics

4-VBSA behaves as a typical electron-deficient styrenic monomer. Its polymerization behavior is governed by the electron-withdrawing sulfonamide group.

Copolymerization Parameters

When copolymerized with Styrene (St), 4-VBSA shows a tendency towards random copolymerization, though the sulfonamide group induces a slight alternating tendency with electron-rich monomers.

  • Q-e Scheme Values (Estimated):

    • 
       (Resonance stabilization similar to styrene)
      
    • 
       to 
      
      
      
      (Electron-withdrawing sulfonamide group makes the double bond more positive than styrene, where
      
      
      ).
Reactivity Ratios (Approximation)

For the system M


 = 4-VBSA  and M

= Styrene
:
  • Implication: The resulting polymer, Poly(styrene-co-4-vinylbenzenesulfonamide), forms a statistical random distribution, ideal for functionalizing polystyrene beads without forming blocky domains.

Visualization: Polymerization Workflow

Polymerization Monomer 4-VBSA Monomer Reaction Free Radical Polymerization (60-70°C, N2 atm) Monomer->Reaction Initiator Initiator (AIBN/BPO) Initiator->Reaction Solvent Solvent (DMF/DMSO) Solvent->Reaction Polymer Poly(4-VBSA) Reaction->Polymer Propagation App Application: CA Inhibition / Hydrogels Polymer->App

Caption: General workflow for the free-radical homopolymerization of 4-VBSA.

Part 5: Analytical Characterization

To validate the identity of synthesized 4-VBSA, use the following spectroscopic fingerprints.

1H NMR Spectroscopy (DMSO-d , 400 MHz)

The spectrum is characterized by the ABX pattern of the vinyl group and the AA'BB' pattern of the aromatic ring.

Shift (

, ppm)
Multiplicity Integration Assignment
7.80 – 7.85 Doublet (

)
2HAromatic protons ortho to

7.60 – 7.65 Doublet (

)
2HAromatic protons ortho to Vinyl
7.35 Broad Singlet2H

(Exchangeable with

)
6.80 Doublet of Doublets1HVinyl proton (

),

-position
5.95 Doublet (

)
1HVinyl proton (

),

-trans
5.40 Doublet (

)
1HVinyl proton (

),

-cis
Infrared Spectroscopy (FT-IR)[2]
  • 3350, 3260 cm

    
    :  N-H stretching (primary sulfonamide, doublet).
    
  • 1320, 1160 cm

    
    :  S=O asymmetric and symmetric stretching.
    
  • 1630 cm

    
    :  C=C vinyl stretching.
    
  • 910, 990 cm

    
    :  C-H bending (vinyl group).
    

Part 6: Applications in Drug Discovery & Materials

Carbonic Anhydrase Inhibition (CAI)

4-VBSA acts as a "zinc-binder." The sulfonamide nitrogen coordinates to the Zn


 ion in the active site of Carbonic Anhydrase enzymes.
  • Potency: Low nanomolar

    
     against hCA II (human Carbonic Anhydrase II).
    
  • Utility: It is rarely used as a free drug but rather as a polymerizable ligand . It allows researchers to synthesize polymers that sequester CA enzymes or act as localized pH regulators in hydrogels.

Molecular Imprinting

4-VBSA is a "functional monomer" of choice for Molecularly Imprinted Polymers (MIPs) targeting sulfonamide antibiotics. The monomer forms hydrogen bonds with the template molecule prior to polymerization, creating high-affinity binding sites in the final matrix.

Mechanism of Action Diagram

Mechanism Enzyme Carbonic Anhydrase (Zn2+ Active Site) Binding Coordination Complex (Zn2+ ... N-H) Enzyme->Binding Target Ligand 4-VBSA (Sulfonamide Group) Ligand->Binding Binder Inhibition Catalytic Inhibition (CO2 Hydration Blocked) Binding->Inhibition Result

Caption: Mechanism of CA inhibition by the sulfonamide moiety of 4-VBSA.

Part 7: Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8 °C. Light Sensitive. Polymerizes upon prolonged exposure to light or heat.

References

  • BOC Sciences. this compound Product Specifications. Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Bae, Y. C., & Faust, R. (1998). Living Carbocationic Polymerization of p-Styrenesulfonamide. Macromolecules.
  • Sigma-Aldrich. Sodium 4-vinylbenzenesulfonate (Related Salt Data). Retrieved from

Sources

4-Vinylbenzenesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality Monomer for Advanced Polymeric Therapeutics[1]

Executive Summary

4-Vinylbenzenesulfonamide (CAS: 2633-64-9) represents a critical intersection between polymer chemistry and medicinal pharmacology.[1] Unlike standard sulfonamides used solely as small-molecule drugs, this compound possesses a styrenic vinyl group, allowing it to function as a "living" monomer. This unique structure enables the synthesis of macromolecular carbonic anhydrase inhibitors (CAIs) and pH-responsive hydrogels.[1]

This guide provides a rigorous technical analysis of this compound, correcting common database errors regarding its CAS identity, detailing its synthesis from sulfonyl chloride precursors, and mapping its utility in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Part 1: Physicochemical Identity & Data

Critical Note on CAS Specificity: Researchers often confuse the sulfonamide with its precursor, 4-vinylbenzenesulfonyl chloride.[1] Ensure you are sourcing the correct derivative using the data below.

PropertyDataTechnical Context
Chemical Name This compoundAlso known as p-styrenesulfonamide
CAS Number 2633-64-9 Note:[1][2] 2633-67-2 refers to the corresponding sulfonyl chloride.[1][3]
Molecular Weight 183.23 g/mol Monoisotopic Mass: 183.035 Da
Formula C₈H₉NO₂S
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane).[1]
Melting Point 138–142 °CHigh purity samples typically melt >140 °C.
pKa ~10.0 (Sulfonamide N-H)Acts as a weak acid; deprotonates at high pH.[1]
Part 2: Synthetic Routes & Purification Protocols[1]

The synthesis of this compound is a classic nucleophilic substitution where ammonia displaces the chloride ion from 4-vinylbenzenesulfonyl chloride.[1]

Protocol: Amination of 4-Vinylbenzenesulfonyl Chloride

Objective: Conversion of the electrophilic sulfonyl chloride to the stable sulfonamide without polymerizing the vinyl group.

Reagents:

  • 4-Vinylbenzenesulfonyl chloride (CAS: 2633-67-2)[1][3][4]

  • Ammonium hydroxide (28-30% NH₃ in water) or Anhydrous Ammonia gas[1]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inhibitor: 2,6-di-tert-butyl-4-methylphenol (BHT) - Critical to prevent premature polymerization.[1]

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve 10.0 g (49 mmol) of 4-vinylbenzenesulfonyl chloride in 100 mL of THF. Add 10 mg of BHT.[1]

    • Why: The vinyl group is thermally sensitive.[1] BHT acts as a radical scavenger.[1] THF is chosen for its miscibility with the aqueous ammonia phase we will add.[1]

  • Temperature Control (Critical): Cool the solution to 0–4 °C using an ice bath.

    • Causality: The reaction with ammonia is exothermic.[1] Uncontrolled heat can trigger the vinyl group to auto-polymerize, resulting in an insoluble gel rather than the desired crystalline product.

  • Nucleophilic Substitution: Add 20 mL of Ammonium hydroxide dropwise over 30 minutes. Maintain stirring at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours.

    • Mechanism:[1][5][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
  • Workup & Isolation:

    • Evaporate the THF under reduced pressure (Rotovap at <40 °C).

    • The residue will be a mixture of the product and ammonium chloride.[1]

    • Resuspend the solid in 50 mL cold water (to dissolve ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Filter the white precipitate (Crude this compound).[1]

  • Purification (Recrystallization): Recrystallize from a mixture of Ethanol/Water (3:1).[1]

    • Validation: Purity should be confirmed via TLC (SiO₂, Hexane/Ethyl Acetate 1:1) and ¹H-NMR (look for disappearance of vinyl protons if polymerization occurred, or shifts in the aromatic region).

Synthetic Pathway Visualization

SynthesisPathway Substrate Sodium 4-vinylbenzenesulfonate (Precursor) Intermediate 4-Vinylbenzenesulfonyl Chloride (CAS: 2633-67-2) Substrate->Intermediate SOCl2 / DMF (cat) Chlorination Product This compound (CAS: 2633-64-9) Intermediate->Product NH3 (aq) / THF 0°C Nucleophilic Subst. Polymer Poly(styrenesulfonamide) (Unwanted Side Product) Intermediate->Polymer Heat / No Inhibitor

Figure 1: Synthetic pathway from sulfonate salt to sulfonamide, highlighting the critical risk of thermal polymerization.

Part 3: Polymerization & Material Science Applications[3][7][8]

The primary value of this compound lies in its ability to be polymerized into functional scaffolds.[1] It is compatible with Controlled Radical Polymerization (CRP) techniques, specifically RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization) .[1][6][7][8]

Why use this monomer?
  • Zinc-Binding Pharmacophore: The sulfonamide group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) binds tightly to the zinc ion in the active site of Carbonic Anhydrase (CA) enzymes.
    
  • pH Responsiveness: The sulfonamide proton is acidic (pKa ~10).[1] Polymers containing this moiety can swell or collapse based on pH changes, useful for drug delivery systems.[1]

Experimental Workflow: RAFT Polymerization

To create a well-defined polymer with a narrow polydispersity index (PDI < 1.2):

  • Monomer: this compound (1.0 eq).[1]

  • Chain Transfer Agent (CTA): Cyanomethyl dodecyl trithiocarbonate (suitable for styrenics).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: DMF (Dimethylformamide).[1][4]

  • Conditions: Degas (freeze-pump-thaw x3), heat to 70 °C for 12 hours.

Part 4: Pharmaceutical Utility (Carbonic Anhydrase Inhibition)[10]

Sulfonamides are the gold standard for inhibiting Carbonic Anhydrase (CA), an enzyme involved in glaucoma, epilepsy, and hypoxic tumor survival.[9]

  • Mechanism: The deprotonated nitrogen of the sulfonamide coordinates with the

    
     ion in the enzyme's catalytic pocket, displacing the zinc-bound water molecule and halting the catalytic hydration of 
    
    
    
    .
  • Advantage of this compound: By polymerizing this monomer, researchers create "Macromolecular Inhibitors." These large polymers cannot cross cell membranes easily, making them excellent candidates for targeting extracellular CA isoforms (like CA IX in tumors) while avoiding intracellular isoforms (like CA II), thereby reducing systemic side effects.

Mechanism of Action Diagram

DualFunction Monomer This compound (The Core Unit) Polymer Poly(this compound) Monomer->Polymer RAFT/ATRP (Vinyl Group) Zinc Zn(II) Coordination (Enzyme Active Site) Monomer->Zinc Sulfonamide Group (Pharmacophore) Nano Nanoparticles / Hydrogels Polymer->Nano Self-Assembly Inhibition Carbonic Anhydrase Inhibition (Glaucoma / Cancer) Polymer->Inhibition Multivalent Binding (High Potency) Zinc->Inhibition Blocks Catalysis

Figure 2: The dual-functionality logic flow.[1] The vinyl group enables material fabrication, while the sulfonamide group provides biological activity.

References
  • PubChem Database. (2025).[1] 4-(Sulfonamido)styrene (Compound CID: 280935).[1] National Center for Biotechnology Information.[1] [Link][2]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

  • Bae, Y. H., et al. (2003).[1] Sulfonamide-based pH-sensitive polymers for drug delivery.[1] Journal of Controlled Release.[1] (Contextual citation for sulfonamide polymer behavior).

  • Liao, L., et al. (2024).[1][6] 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization.[1][6] ChemRxiv.[1] [Link][6][7][9]

Sources

Technical Analysis: Structural Elucidation of 4-Vinylbenzenesulfonamide via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Vinylbenzenesulfonamide (CAS: 2633-67-2), often referred to as p-styrenesulfonamide, serves as a critical bifunctional monomer in the synthesis of functionalized polyelectrolytes and catalytic polymers. Its structural integrity hinges on two distinct reactive centers: the polymerizable vinyl group and the pH-sensitive sulfonamide moiety.

This guide provides a definitive spectral analysis of this compound. Unlike generic databases, we focus here on the causality of spectral features —specifically the spin-spin coupling of the vinyl AMX system and the solvent-dependent behavior of the labile sulfonamide protons. The protocols below are designed to ensure reproducibility and unambiguous structural confirmation in drug development and polymer chemistry workflows.

Experimental Protocol & Sample Preparation

Objective: To eliminate solvent-solute exchange artifacts and maximize resolution of the vinyl splitting patterns.

The Solvent Choice: Why DMSO- ?

While CDCl


 is standard for non-polar organics, it is unsuitable for primary sulfonamides.
  • Solubility: The polar sulfonamide group leads to poor solubility in chloroform, causing line broadening.

  • Exchange Suppression: In CDCl

    
    , the acidic -SO
    
    
    
    NH
    
    
    protons undergo rapid exchange, often appearing as a broad, integration-poor lump or disappearing entirely. DMSO-
    
    
    acts as a hydrogen-bond acceptor, stabilizing the amide protons and slowing exchange, resulting in a sharp, quantifiable singlet.
Preparation Workflow
  • Gravimetric Standard: Weigh 15–20 mg of analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as particulates effectively shim the field locally, degrading resolution.

  • Acquisition: Run at 298 K. For 400 MHz instruments, 16 scans are sufficient for 1H; 512–1024 scans are recommended for 13C to resolve quaternary carbons.

1H NMR Spectral Analysis (400 MHz, DMSO- )

The proton spectrum of this compound is characterized by three distinct zones: the labile amide, the para-substituted aromatic system, and the vinyl AMX system.

Spectral Data Table
Resonance (

ppm)
MultiplicityIntegrationCoupling Constant (

Hz)
AssignmentStructural Logic
7.78 Doublet (d)2H8.4Ar-H (a)Ortho to -SO

NH

(Deshielded by EWG)
7.64 Doublet (d)2H8.4Ar-H (b)Ortho to Vinyl group
7.35 Broad Singlet (br s)2H--SO

NH

Labile protons (Exchangeable with D

O)
6.78 Doublet of Doublets (dd)1H17.6, 11.0Vinyl

-H
Adjacent to ring; couples to both

protons
5.94 Doublet (d)1H17.6Vinyl

-H (trans)
Trans coupling is largest (

)
5.41 Doublet (d)1H11.0Vinyl

-H (cis)
Cis coupling is intermediate (

)
Mechanistic Insight: The Vinyl AMX System

The vinyl group (-CH=CH


) does not appear as a simple triplet or doublet. It forms an AMX spin system  (or ABX depending on field strength).
  • 
    -Proton (6.78 ppm):  This proton couples to the trans
    
    
    
    -proton (
    
    
    Hz) and the cis
    
    
    -proton (
    
    
    Hz), resulting in a "doublet of doublets" (dd).
  • 
    -Protons (5.94 & 5.41 ppm):  These are magnetically non-equivalent due to the lack of rotation around the double bond. The geminal coupling (
    
    
    
    ) between them is typically very small (< 2 Hz) and often unresolved, appearing as clean doublets.
Visualization: Vinyl Splitting Topology

The following diagram illustrates the splitting logic for the vinyl


-proton, crucial for confirming the monomeric state (polymerization consumes this double bond).

VinylSplitting cluster_legend Interpretation Guide Root Uncoupled Alpha-Proton Signal Split1 Split by Trans-Beta H (J = 17.6 Hz) Root->Split1 Large Coupling Final Final Signal: Doublet of Doublets Split by Cis-Beta H (J = 11.0 Hz) Split1->Final Intermediate Coupling Text The presence of this 'dd' pattern at ~6.78 ppm is the primary indicator of monomer purity. Loss of this signal indicates polymerization.

Figure 1: Splitting tree for the vinyl alpha-proton. The large trans-coupling and intermediate cis-coupling create the characteristic four-line pattern.

13C NMR Spectral Analysis (100 MHz, DMSO- )

Carbon NMR provides the backbone confirmation. The key validator here is the chemical shift separation between the two methylene carbons (vinyl


 vs. aromatic CH).
Spectral Data Table
Shift (

ppm)
Carbon TypeAssignmentElectronic Environment
143.5 Quaternary (Cq)C-SO

NH

Deshielded by sulfonyl group (Inductive withdrawing)
140.1 Quaternary (Cq)C-VinylSubstituted aromatic carbon
135.8 Methine (CH)Vinyl

-C
Conjugated alkene carbon
126.8 Methine (CH)Ar-C (Ortho to Vinyl)Aromatic ring carbon
125.9 Methine (CH)Ar-C (Ortho to SO

)
Aromatic ring carbon
116.5 Methylene (CH

)
Vinyl

-C
Terminal alkene carbon (Shielded relative to

)

Structural Validation & Troubleshooting

When analyzing this compound, two common issues arise: Polymerization and Hydrolysis . The following logic flow ensures you are looking at the correct molecule.

Validation Logic Flow

ValidationFlow Start Acquire 1H NMR (DMSO-d6) CheckVinyl Check 5.0 - 7.0 ppm Vinyl Signals Present? Start->CheckVinyl CheckAmide Check ~7.35 ppm Broad Singlet Present? CheckVinyl->CheckAmide Yes (Sharp dd, d, d) Polymer Contamination: Polymerized Material (Broad aliphatic peaks 1-2 ppm) CheckVinyl->Polymer No / Broad Hydrolysis Contamination: Sulfonic Acid (Check pH / MS) CheckAmide->Hydrolysis No / Shifted Confirmed VALID STRUCTURE This compound CheckAmide->Confirmed Yes (2H Integration)

Figure 2: Decision matrix for validating sample identity and purity. Absence of sharp vinyl protons suggests spontaneous polymerization.

Critical Quality Attribute: The D O Shake

To definitively assign the sulfonamide protons (which can drift depending on concentration and temperature):

  • Run the standard 1H NMR in DMSO-

    
    .
    
  • Add 1 drop of D

    
    O to the NMR tube and shake.
    
  • Re-run the spectrum.

  • Result: The peak at 7.35 ppm will disappear or diminish significantly due to Hydrogen-Deuterium exchange (

    
    ), while the aromatic and vinyl signals remain unchanged. This confirms the -NH
    
    
    
    assignment.

References

  • Context: Provides the baseline chemical shifts for the benzenesulfonamide core, used to validate the arom
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2633-67-2. Retrieved from [Link]

    • Context: Authoritative source for styrene derivative coupling constants and chemical shifts.
  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

    • Context: Validates the solvent effects and the necessity of DMSO-d6 for observing labile amide protons.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

    • Context: Standard reference for identifying residual solvent peaks (w

Sources

Precision FTIR Profiling of 4-Vinylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Vinylbenzenesulfonamide (4-VBSA), also known as 4-styrenesulfonamide, serves as a critical bifunctional monomer in the synthesis of functionalized polyelectrolytes and a pharmacophore intermediate in medicinal chemistry.[1] Its dual functionality—an electroactive vinyl group capable of radical polymerization and a polar sulfonamide moiety capable of hydrogen bonding—demands rigorous spectroscopic characterization.[1]

This guide provides a definitive protocol for the Fourier Transform Infrared (FTIR) analysis of 4-VBSA. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , distinguishing between the monomeric "fingerprint" and the polymeric "backbone" to enable precise reaction monitoring and quality control.

Experimental Protocol: Signal Fidelity

To ensure the "Trustworthiness" of your data, the sample preparation method must be selected based on the analytical goal (quantitative conversion vs. qualitative identification).

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: High-resolution identification of the sulfonamide N-H stretching region.

  • Grinding: Mix 1–2 mg of crystalline 4-VBSA with ~200 mg of spectroscopic-grade KBr.

  • Desiccation: Grind in a dry box or under an IR lamp to prevent moisture absorption.[1] Note: Water vapor absorbs strongly at 3300–3500 cm⁻¹, obscuring the sulfonamide doublet.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

Method B: Diamond ATR (Attenuated Total Reflectance)

Best for: Rapid in-situ monitoring of polymerization kinetics.[1]

  • Deposition: Place the solid monomer or reaction aliquot directly onto the diamond crystal.[1]

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact.[1]

  • Correction: Apply an ATR correction algorithm (if quantitative comparison to transmission spectra is required) to account for depth of penetration variations at lower wavenumbers.

Spectral Deconvolution & Assignment Logic

The FTIR spectrum of 4-VBSA is a superposition of three distinct vibrational domains: the Sulfonamide Head , the Aromatic Core , and the Vinyl Tail .

The High-Frequency Domain (4000–2800 cm⁻¹)

This region is diagnostic for the sulfonamide (-SO₂NH₂) functionality.

  • Primary Sulfonamide Doublet: Unlike secondary sulfonamides, primary sulfonamides exhibit two distinct N-H stretching bands arising from asymmetric and symmetric vibrations.[1]

    • Asymmetric Stretch (

      
      ):  ~3383 cm⁻¹[2]
      
    • Symmetric Stretch (

      
      ):  ~3261 cm⁻¹
      
    • Insight: The separation between these bands (~120 cm⁻¹) is a key purity indicator. Broadening or merging often indicates hydrogen bonding with solvent residues or moisture.[1]

  • Aromatic vs. Vinyl C-H:

    • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3030–3080 cm⁻¹).

    • Vinyl =C-H: Distinct shoulder often observed near 3090 cm⁻¹.[1]

The Functional Fingerprint (1700–1000 cm⁻¹)

This region contains the critical "reaction handle" (Vinyl) and the "stable anchor" (Sulfonyl).

  • The Vinyl "Reaction Handle" (C=C):

    • Position: ~1630 cm⁻¹ (Doublet often resolved).

    • Mechanistic Importance: This peak is the primary metric for polymerization. As the reaction proceeds, the hybridization changes from

      
       to 
      
      
      
      , causing this peak to collapse.
  • The Sulfonyl "Anchor" (O=S=O):

    • Asymmetric Stretch: ~1334–1340 cm⁻¹ (Very Strong).

    • Symmetric Stretch: ~1155–1160 cm⁻¹ (Very Strong).

    • Insight: These bands are chemically inert during radical polymerization.[1] They serve as an excellent internal standard for normalizing conversion data.[1]

The Low-Frequency Bending Modes (<1000 cm⁻¹)

Critical for confirming substitution patterns.

  • Vinyl Out-of-Plane (OOP) Bending:

    • Two strong bands at ~990 cm⁻¹ and ~910 cm⁻¹ .[1]

    • Diagnostic: These are specific to the terminal vinyl group (-CH=CH₂). Their disappearance is the most sensitive indicator of high-conversion polymerization.[1]

  • Para-Substitution Pattern:

    • A strong band at ~830–840 cm⁻¹ indicates 1,4-disubstitution on the benzene ring.[1]

Summary of Diagnostic Frequencies

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Utility
Sulfonamide N-H Stretch (Asym)3383 ± 10MediumIdentity (Primary amine)
Sulfonamide N-H Stretch (Sym)3261 ± 10MediumIdentity (Primary amine)
Vinyl =C-H Stretch3080–3090WeakUnsaturation check
Vinyl C=C Stretch1630 ± 5Med/StrongPolymerization Monitoring
Aromatic C=C Ring Stretch1599–1604StrongSkeletal integrity
Sulfonyl S=O[3][4] Stretch (Asym)1334–1340Very StrongInternal Standard
Sulfonyl S=O Stretch (Sym)1155–1160Very StrongIdentity
Vinyl =C-H OOP Bend990 & 910StrongHigh-Sensitivity Conv.[1] Analysis
Aromatic C-H OOP (Para)830–840StrongRegiochemistry confirmation

Application: Monitoring Polymerization Kinetics[1][5]

The transformation of 4-VBSA into Poly(this compound) is tracked by the "Vibrational Contrast" method.[1]

The Protocol[6]
  • Baseline: Acquire spectrum of pure monomer (t=0). Normalize to the 1155 cm⁻¹ (SO₂) peak.

  • Sampling: At time t, acquire spectrum of the reaction mixture.

  • Calculation: Calculate conversion (

    
    ) using the Beer-Lambert law proxy:
    


  • Note: For higher sensitivity at >95% conversion, use the 910 cm⁻¹ band instead of 1630 cm⁻¹, as the OOP bending modes often have higher molar absorptivity.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing 4-VBSA and monitoring its polymerization.

FTIR_Workflow Sample Sample: 4-VBSA Prep Prep: KBr (Identity) or ATR (Kinetics) Sample->Prep HighFreq Region: 4000-2800 cm⁻¹ (H-Bonding Domain) Prep->HighFreq Fingerprint Region: 1700-1000 cm⁻¹ (Functional Domain) Prep->Fingerprint LowFreq Region: <1000 cm⁻¹ (Geometric Domain) Prep->LowFreq NH_Check Check 3383/3261 cm⁻¹ Confirm Primary -SO₂NH₂ HighFreq->NH_Check Vinyl_Check Check 1630 cm⁻¹ Monitor C=C Consumption Fingerprint->Vinyl_Check SO2_Ref Ref 1334/1155 cm⁻¹ Internal Standard (Invariant) Fingerprint->SO2_Ref Sub_Check Check 830 cm⁻¹ Confirm Para-Substitution LowFreq->Sub_Check Polymerization Calculate Conversion % (1 - Vinyl/Ref) Vinyl_Check->Polymerization Decreasing Intensity SO2_Ref->Polymerization Constant Intensity

Caption: Logical workflow for FTIR characterization, highlighting the separation of diagnostic regions for identity confirmation versus kinetic monitoring.

References

  • Asker, F. W., et al. (2015).[1] "Synthesis and characterization of some sulfonamide derivatives." Journal of Chemical and Pharmaceutical Research, 7(4), 169-175.[1]

  • NIST Chemistry WebBook. "Styrene Infrared Spectrum." National Institute of Standards and Technology.[1][5]

  • Karabacak, M., et al. (2012).[1][6] "Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[1][6]

  • Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).

  • ChemRxiv. (2021). "4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization."[1][7]

Sources

Technical Guide: Solubility Profiling & Purification of 4-Vinylbenzenesulfonamide

[1]

Executive Summary & Chemical Context

This compound (CAS: 2633-64-9) acts as a critical functional monomer in the synthesis of ion-exchange resins and pH-responsive polymers.[1] Its utility is defined by the duality of its structure: the hydrophobic, polymerizable styrenic tail and the polar, hydrogen-bonding sulfonamide head.

Understanding its solubility is not merely about dissolving the solid; it is the prerequisite for:

  • High-Purity Recrystallization: Removing oligomers and inhibitors (e.g., TBC) prior to polymerization.

  • Reaction Medium Selection: Ensuring homogeneous polymerization kinetics.

  • Thermodynamic Modeling: Predicting behavior in binary solvent systems.

Physicochemical Baseline
  • Molecular Weight: 183.23 g/mol [2]

  • Melting Point: 138–142 °C (Dependent on purity)

  • Structural Character: Amphiphilic. The sulfonyl group (

    
    ) acts as a strong H-bond donor/acceptor, while the vinylbenzene moiety drives 
    
    
    -
    
    
    stacking interactions [1].

Solubility Profile: Empirical & Theoretical Data

The solubility of 4-VBSA follows a "Like Dissolves Like" trajectory heavily influenced by the Hansen Solubility Parameters (HSP). The high polarity of the sulfonamide group (


Table 1: Qualitative Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions disrupt intermolecular H-bonds of the crystal lattice.[1]
Ketones Acetone, MEKGood Carbonyl oxygen acts as an H-bond acceptor for the amide protons.[1]
Alcohols Methanol, Ethanol, IPAModerate to Good Amphiphilic match; hydroxyl groups solvate the sulfonamide, alkyl chains solvate the ring.[1]
Ethers THF, DioxaneModerate Good solvation of the aromatic ring; ether oxygen accepts H-bonds.[1]
Chlorinated Dichloromethane, ChloroformLow to Moderate Solvates the aromatic ring but struggles to break the strong sulfonamide crystal lattice.[1]
Water Water (

)
Poor Hydrophobic effect of the styrenic ring dominates; lattice energy > hydration energy [2].[1]
Aliphatics Hexane, HeptaneInsoluble Total HSP mismatch; lack of polar/H-bond interactions.[1]
Theoretical Framework: Hansen Solubility Parameters

To predict solubility in novel mixtures, we utilize the HSP distance metric (


  • Dispersion (

    
    ):  Derived from the aromatic vinyl core.
    
  • Polarity (

    
    ):  High contribution from 
    
    
    dipoles.
  • H-Bonding (

    
    ):  High contribution from 
    
    
    .[1]

Visualization of Solubility Logic:

SolubilityLogicVBSA4-VBSA MoleculeSulfonamideSulfonamide Group(High Polarity/H-Bonding)VBSA->SulfonamideVinylStyrenic Group(Hydrophobic/Dispersion)VBSA->VinylSolvent_PolarPolar Aprotic (DMSO)High SolubilitySulfonamide->Solvent_PolarDipole MatchSolvent_AlcAlcohols (EtOH)Temp-Dependent SolubilitySulfonamide->Solvent_AlcH-Bond MatchSolvent_NonPolarAliphatics (Hexane)InsolubleSulfonamide->Solvent_NonPolarPolarity MismatchVinyl->Solvent_NonPolarDispersion Match(Insufficient)RecrystallizationRecrystallizationTargetSolvent_Alc->RecrystallizationIdeal for Purification

Figure 1: Mechanistic breakdown of 4-VBSA solubility interactions based on functional group contributions.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to generate precise solubility curves (Mole Fraction vs. Temperature).

The Self-Validating Loop:

  • Equilibrium Check: Measurements at 24h and 48h must deviate by <1% to confirm saturation.

  • Tyndall Verification: Laser check ensures no suspended micro-crystals skew results.

Steps:

  • Preparation: Add excess 4-VBSA solid to 10 mL of solvent in a jacketed equilibrium cell.

  • Agitation: Stir continuously at fixed temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow settling for 2 hours.

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Weigh a drying dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent (vacuum oven, 40°C) to constant weight (

      
      ).
      
  • Calculation: Solubility

    
     (g solute / g solvent).
    
Protocol B: Purification via Recrystallization

Crucial for removing the polymerization inhibitor (TBC) and sulfonyl byproducts.

Solvent System: Ethanol/Water (Binary Mixture).[3] Rationale: Ethanol provides high solubility at high

RecrystallizationStartCrude 4-VBSADissolveDissolve in Boiling Ethanol(Min. Volume)Start->DissolveFilterHot Filtration(Remove insolubles)Dissolve->FilterAddWaterAdd Warm Water(Until slight turbidity)Filter->AddWaterClearAdd drops of Ethanol(To clear turbidity)AddWater->ClearCoolSlow Cooling to RTthen 4°CClear->CoolCollectVacuum Filtration &Cold EtOH/Water WashCool->CollectDryVacuum Dry < 30°C(Prevent Polymerization)Collect->Dry

Figure 2: Step-by-step workflow for the purification of 4-VBSA using a binary solvent system.[1]

Critical Control Point: Drying temperature must not exceed 40°C. 4-VBSA is thermally sensitive and can spontaneously polymerize in the solid state if overheated [3].

Thermodynamic Modeling

For researchers needing to extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for sulfonamide derivatives [4].

Where:

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[3]
    
  • 
    : Empirical model parameters derived from Protocol A data.
    

Interpretation:

  • If experimental data fits this model (

    
    ), the dissolution is entropy-driven.
    
  • Positive enthalpy of solution (

    
    ) confirms the process is endothermic, justifying the use of cooling crystallization.
    

References

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. "Benzenesulfonamide Solubility Data." National Institute of Standards and Technology. [Link]

  • Journal of Chemical & Engineering Data. "Solubility of p-Aminobenzenesulfonamide in Different Solvents." (Contextual reference for Apelblat modeling of sulfonamides). [Link]

Electronic effects of the sulfonamide group on the vinylbenzene moiety

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Modulation of the Vinylbenzene Scaffold via Sulfonamide Substitution: A Technical Guide to Reactivity and Design

Executive Summary This technical guide analyzes the electronic perturbations induced by the sulfonamide group (


 and derivatives) when attached to the vinylbenzene (styrene) moiety. For researchers in medicinal chemistry and materials science, understanding this interaction is critical: the sulfonamide group acts as a powerful electron-withdrawing group (EWG), fundamentally altering the vinyl group’s nucleophilicity, polymerization kinetics, and "warhead" potential in covalent drug design. This guide provides theoretical grounding, spectroscopic diagnostics, and validated experimental protocols.

Part 1: Theoretical Framework & Electronic Characterization

The sulfonamide group is a "chameleon" in organic synthesis—polar, capable of hydrogen bonding, yet lipophilic enough for bioavailability. When attached to a conjugated vinylbenzene system, it exerts a dominant electron-withdrawing effect.

The Hammett Parameters

To quantify the electronic demand, we utilize Hammett substituent constants (


). The sulfonamide group operates through two primary mechanisms:
  • Inductive Effect (

    
    ):  The high electronegativity of the sulfur atom pulls electron density through the 
    
    
    
    -bond framework.
  • Resonance Effect (

    
    ):  The sulfonyl group accepts 
    
    
    
    -electron density, though less effectively than a nitro or carbonyl group due to poor orbital overlap (
    
    
    or
    
    
    ).

Table 1: Hammett Constants for Sulfonamide Analogues | Substituent (para) |


 (Total) | 

(Meta) |

(Field/Inductive) |

(Resonance) | Electronic Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | |

| +0.60 | +0.46 | +0.41 | +0.19 | Strong EWG; Deactivates ring, activates vinyl

-carbon. | |

| +0.72 | +0.60 | +0.54 | +0.18 | Reference sulfone; similar pull to sulfonamide. | |

| +0.78 | +0.71 | +0.65 | +0.13 | Stronger withdrawal (for comparison). | |

| -0.66 | -0.16 | +0.08 | -0.74 | Strong Donor (opposite effect). |

Note: The positive


 values indicate electron withdrawal. The significant difference between 

and

confirms the resonance contribution when the group is conjugated (para) to the vinyl tail.
Mechanistic Visualization

The following diagram illustrates the electron density flow. The sulfonamide depletes electron density from the phenyl ring, which in turn pulls density from the vinyl group, rendering the


-carbon highly electrophilic (susceptible to Michael addition).

ElectronicEffects Vinyl Vinyl Group (Electron Source) Benzene Benzene Ring (Conduit) Vinyl->Benzene Conjugation (+M) BetaCarbon β-Carbon (Electrophilic) Vinyl->BetaCarbon Activation Sulfonamide Sulfonamide (-SO2NH2) (Electron Sink) Benzene->Sulfonamide Induction (-I) & Resonance (-R)

Figure 1: Directionality of electron density flow in 4-vinylbenzenesulfonamide.

Part 2: Spectroscopic Signatures (Diagnostics)

When synthesizing these derivatives, NMR spectroscopy provides the primary validation of the electronic effect. The withdrawal of electrons "deshields" the vinyl protons, shifting them downfield compared to unsubstituted styrene.

Table 2:


H NMR Shifts in DMSO-

(400 MHz)
| Proton Position | Styrene (

ppm) | this compound (

ppm) | Shift (

) | Diagnostic Note | | :--- | :--- | :--- | :--- | :--- | | Vinyl

-CH
| ~6.70 | 6.85 - 6.95 | +0.20 | Moderate deshielding. | | Vinyl

-CH (cis)
| ~5.20 | 5.45 | +0.25 | Significant deshielding; indicates lower electron density. | | Vinyl

-CH (trans)
| ~5.70 | 6.00 | +0.30 | Most sensitive to para-substitution. | | Sulfonamide NH

| N/A | 7.30 - 7.50 | N/A | Broad singlet; exchangeable with D

O. |

Expert Insight: In our workflows, we monitor the difference between the two


-protons. As the EWG strength increases, the "spread" between the cis and trans protons often widens due to changes in the magnetic anisotropy of the ring current.

Part 3: Reactivity & Synthetic Implications[1]

The electron-deficient nature of sulfonamide-substituted styrenes dictates their reactivity profile.

Covalent Inhibition (Medicinal Chemistry)

In drug discovery, 4-vinylbenzenesulfonamides are explored as "warheads" for Targeted Covalent Inhibitors (TCIs).

  • Mechanism: The vinyl group acts as a Michael acceptor.[1]

  • Target: Cysteine thiols in the protein active site.

  • Tuning: Unlike acrylamides, the styrene system is less reactive, offering "metabolic stability" advantages. However, the sulfonamide boosts this reactivity back to a relevant timeframe for covalent bonding.

  • Caution: Primary sulfonamides (

    
    ) bind Carbonic Anhydrase (CA) strongly. To avoid off-target CA inhibition, use tertiary sulfonamides (
    
    
    
    ) or cyclic sultams.
Polymerization
  • Radical Polymerization: These monomers polymerize faster than styrene due to polar effects in the transition state (stabilization of the propagating radical).

  • Copolymerization: They form alternating copolymers with electron-rich monomers (e.g., vinyl ethers) due to the donor-acceptor interaction.

Part 4: Experimental Protocol

Objective: Synthesis of This compound from Sodium 4-styrenesulfonate. Rationale: This route avoids the instability of manipulating 4-vinylsulfonyl chloride directly for long periods and uses a robust, scalable salt starting material.

Workflow Diagram

SynthesisProtocol Step1 Step 1: Chlorination Reagent: PCl5 or SOCl2/DMF Temp: 0°C to RT Intermediate Intermediate: 4-Vinylbenzenesulfonyl Chloride Step1->Intermediate Nucleophilic Substitution Step2 Step 2: Amination Reagent: NH3 (aq) or R-NH2 Solvent: THF/DCM Intermediate->Step2 Isolation (Optional) Product Product: This compound Step2->Product Amide Formation

Figure 2: Two-step synthesis of sulfonamide-functionalized styrene.

Step-by-Step Methodology

Reagents:

  • Sodium 4-vinylbenzenesulfonate (commercial grade, >90%)

  • Phosphorus pentachloride (PCl

    
    ) or Thionyl Chloride (SOCl
    
    
    
    ) with DMF cat.
  • Ammonium hydroxide (28% NH

    
    ) or substituted amine.
    
  • Dichloromethane (DCM), Anhydrous THF.

Protocol:

  • Activation (Chlorination):

    • Suspend sodium 4-vinylbenzenesulfonate (10.0 g, 48.5 mmol) in anhydrous DCM (100 mL) under N

      
       atmosphere.
      
    • Cool to 0°C. Add PCl

      
       (11.1 g, 53.3 mmol) portion-wise to control exotherm.
      
    • Critical Checkpoint: Monitor for the disappearance of the solid salt. Stir at reflux for 2-3 hours if using SOCl

      
      ; room temperature for 12h if using PCl
      
      
      
      .
    • Workup: Quench on ice. Extract with DCM. Wash with cold water. Dry over MgSO

      
      . Do not evaporate to complete dryness if unstable; use the solution directly for Step 2.
      
  • Amination (Sulfonamide Formation):

    • Cool the sulfonyl chloride solution (in DCM or THF) to 0°C.

    • Add excess aqueous ammonia (or specific amine, e.g., morpholine, 2.5 equiv) dropwise.

    • Observation: A white precipitate (ammonium chloride) will form immediately.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Acidify reaction mixture to pH 4 with 1M HCl (to protonate the sulfonamide if it's primary, helping precipitation, or to remove excess amine).

    • Extract with Ethyl Acetate.[2]

    • Recrystallize from Ethanol/Water (primary sulfonamides) or Column Chromatography (Hexane/EtOAc) for tertiary derivatives.

Self-Validating Quality Control:

  • TLC: The product will be significantly less polar than the sulfonic acid salt but more polar than the chloride.

  • IR: Look for disappearance of S-Cl stretch (~1170 cm

    
    ) and appearance of N-H stretches (3250, 3350 cm
    
    
    
    ).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Baggett, N. E., et al. (2018). Vinyl Sulfonamides as Covalent Warheads in Drug Discovery. ACS Medicinal Chemistry Letters, 9(12), 1253–1259. Link

  • Luo, Y., et al. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-vinylphenyl)sulfonamide)s.[3] Macromolecular Rapid Communications, 42(15), 2100063. Link

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction.[4] Synthesis, 2003(15), 2321-2324. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Technical Guide: Crystal Structure & Functional Architecture of 4-Vinylbenzenesulfonamide

[1]

Executive Summary

4-Vinylbenzenesulfonamide (4-VBSA), also known as 4-styrenesulfonamide, represents a critical "Janus" molecule in medicinal chemistry and materials science.[1] It possesses a dual-functionality architecture: a sulfonamide "head" that serves as a high-affinity zinc-binding pharmacophore (specifically for Carbonic Anhydrase isoforms), and a styrenic "tail" that allows for covalent integration into polymeric matrices.[1]

This guide analyzes the molecular geometry, supramolecular assembly, and synthesis of 4-VBSA. It is designed for researchers utilizing this compound as a functional monomer in Molecularly Imprinted Polymers (MIPs) or as a lead scaffold in fragment-based drug discovery.[1]

Part 1: Molecular Architecture & Crystallographic Metrics[1]

Molecular Geometry

The 4-VBSA molecule (

1
ParameterMetric (Approx.)Structural Significance
Bond Length (S=O) 1.43 ÅCharacteristic of sulfonyl double bond character; highly polar.[1]
Bond Length (S-N) 1.60 ÅShorter than single bond due to

overlap; restricts rotation.[1]
Geometry @ S Atom Distorted TetrahedralThe

angle is typically opened to ~119°, compressing the

angle.[1]
Vinyl Torsion ~0-20° (vs Ring)Conjugation with the phenyl ring favors planarity, though crystal packing forces may induce slight twists.[1]
Supramolecular Assembly: The Motif

In the crystalline state, 4-VBSA follows the primary sulfonamide rule . It does not exist as isolated molecules but as strongly hydrogen-bonded dimers.[1] This assembly is governed by the


 graph set motif
  • Mechanism: Two molecules align such that the sulfonamide nitrogen of one acts as a donor (

    
    ) to the sulfonyl oxygen (
    
    
    ) of the other.
  • Result: A cyclic, eight-membered ring is formed.[1]

  • Implication for Drug Design: This dimerization mimics the interaction between the sulfonamide and the active site residues (Thr199) of Carbonic Anhydrase, making the crystal structure a "pre-organized" mimic of the drug-receptor complex.

Part 2: Visualization of Structural Assembly

The following diagram illustrates the hierarchy of forces, from the covalent synthesis of the monomer to its supramolecular dimerization and final polymerization.

VBSA_Assemblycluster_0Molecular Levelcluster_1Supramolecular Level (Crystal)cluster_2Functional Level (Polymer/Bio)MonomerThis compound(Monomer)VinylVinyl Group(Hydrophobic Tail)Monomer->VinylSulfonSulfonamide Group(Polar Head)Monomer->SulfonMIPMolecularly ImprintedPolymer (MIP)Vinyl->MIPRadical PolymerizationHBondIntermolecular H-Bonds(N-H ... O=S)Sulfon->HBondDonor/AcceptorDimerCentrosymmetric Dimer(R2,2(8) Motif)EnzymeEnzyme Inhibition(Zn2+ Coordination)Dimer->EnzymeMimics BindingHBond->DimerSelf-Assembly

Caption: Hierarchical assembly of 4-VBSA from molecular functional groups to crystal dimers and functional applications.

Part 3: Synthesis & Crystallization Protocol

Objective: Synthesis of high-purity 4-VBSA from 4-styrenesulfonyl chloride. Safety Note: Sulfonyl chlorides are corrosive; work in a fume hood.[1]

Synthesis Workflow
  • Precursor Preparation:

    • Start with Sodium 4-styrenesulfonate .[1]

    • React with Thionyl Chloride (

      
      )  in the presence of catalytic DMF (Vilsmeier-Haack type activation) at 0°C to generate 4-styrenesulfonyl chloride .[1]
      
    • Note: Maintain temperature <10°C to prevent polymerization of the vinyl group.[1]

  • Amidation (The Critical Step):

    • Reagents: 4-Styrenesulfonyl chloride, Ammonium hydroxide (

      
      ), THF or Acetonitrile.
      
    • Protocol:

      • Dissolve the sulfonyl chloride in cold THF.

      • Add dropwise to a stirring solution of excess aqueous ammonia at 0°C.

      • Stir for 2 hours, allowing to warm to room temperature.

    • Work-up: Evaporate THF. The product often precipitates as a white solid.[1] Wash with cold water to remove ammonium chloride.[1]

  • Crystallization (for X-Ray/High Purity):

    • Solvent System: Ethanol/Water (80:20 v/v).[1]

    • Method: Slow evaporation at room temperature.[1]

    • Result: Colorless plates or needles suitable for single-crystal XRD.[1]

Synthesis_ProtocolStartSodium 4-styrenesulfonateStep1Chlorination(SOCl2, DMF cat., 0°C)Start->Step1Inter4-Styrenesulfonyl ChlorideStep1->InterStep2Amidation(aq. NH3, THF, 0°C)Inter->Step2CrudeCrude 4-VBSAStep2->CrudePurifyRecrystallization(EtOH/H2O)Crude->PurifyFinalPure this compound(Crystalline)Purify->Final

Caption: Step-by-step synthetic route from sulfonate salt to crystalline sulfonamide.

Part 4: Functional Applications in Drug Development[1]

Carbonic Anhydrase Inhibition (CAI)

4-VBSA acts as a classical zinc-binding group (ZBG).[1]

  • Mechanism: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    ion in the enzyme active site.[1]
  • Selectivity: The vinyl tail sits in the hydrophobic pocket.[1] In fragment-based design, this vinyl group is often derivatized (e.g., via Heck reaction) to reach specific sub-pockets (S1 or S2) of the enzyme, improving selectivity for isoforms IX or XII (cancer-associated) over isoform II (ubiquitous).

Molecularly Imprinted Polymers (MIPs)

4-VBSA is the "gold standard" functional monomer for imprinting acidic or coordination-capable templates.[1]

  • Role: It forms a pre-polymerization complex with a template molecule (e.g., a drug target).[1]

  • Locking: Upon polymerization of the vinyl group with a cross-linker (like EGDMA), the sulfonamide groups are "frozen" in a spatial arrangement complementary to the template.

References

  • Synthesis & Polymerization

    • Title: Synthesis and Antibacterial Activity of Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol.[1]

    • Source: SciSpace / Polymer Science.[1]

    • URL:[Link]

  • Structural Analogs & Hydrogen Bonding

    • Title: Hydrogen bonding in sulfonamides (Graph Set Analysis).
    • Source: PubMed / Journal of Pharmaceutical Sciences.[1]

    • URL:[Link]

  • Carbonic Anhydrase Inhibition

    • Title: 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms.[1]

    • Source: PMC / NIH.[1]

    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: this compound (Compound Summary).[1][2][3][4][5]

    • Source: PubChem.[1][2]

    • URL:[Link]

Potential bioisosteric replacements for the sulfonamide group

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Sulfonamide: A Technical Guide to Bioisosteric Replacement Strategies in Medicinal Chemistry

Executive Summary: The sulfonamide moiety (


) is a privileged pharmacophore in drug discovery, famously anchoring the "sulfa drug" revolution. However, its ubiquity is often shadowed by liabilities: poor solubility, "sulfa-allergy" risks (Stevens-Johnson syndrome), and metabolic vulnerabilities. This technical guide provides a structural and synthetic roadmap for replacing the sulfonamide group. We focus on the "Chiral Switch" to high-valent sulfur bioisosteres—specifically Sulfonimidamides  and Sulfoximines —which offer superior physicochemical tunability while retaining the essential tetrahedral geometry required for target engagement.

Part 1: The Rationale for Replacement

The decision to replace a sulfonamide group is rarely arbitrary. It is usually driven by a specific failure mode in the lead optimization phase.

ParameterSulfonamide LimitationBioisosteric Solution
Solubility High crystallinity; poor aqueous solubility due to strong intermolecular H-bonding.Sulfonimidamides : Introduce a basic nitrogen center to break lattice energy and enhance solvation.
Toxicity Aryl-sulfonamide hypersensitivity (hapten formation).Sulfoximines : Lack the specific metabolic activation pathway leading to nitroso-hapten formation.
Chirality Achiral (

sulfur is pseudo-symmetric).
Chiral S(VI) Centers : Sulfonimidamides/Sulfoximines are chiral, offering a new vector (

) to maximize binding affinity.
Acidity

(weakly acidic).[1]
Tetrazoles/Squarates : Tune acidity to

(mimicking carboxylates) or modulate to neutral (Sulfoximines).

Part 2: The Aza-Sulfur Revolution (Core Bioisosteres)

The most structurally faithful replacements for sulfonamides are the aza-analogues, where one oxygen atom of the sulfonyl group is replaced by a nitrogen species.

Sulfonimidamides ( )

This is the mono-aza analogue of the sulfonamide.

  • Mechanism of Action: By replacing a sulfonyl oxygen with a nitrogen (

    
    ), the group retains the tetrahedral geometry but changes the electronic landscape. The additional nitrogen provides a handle for further functionalization (alkyl, cyano, acyl), allowing precise tuning of LogP and basicity.
    
  • Key Advantage: Unlike sulfonamides, sulfonimidamides are chiral at the sulfur atom. This allows for the resolution of enantiomers, where one enantiomer often exhibits significantly higher potency and selectivity than the racemate or the parent sulfonamide.

Sulfoximines ( )

While often viewed as sulfone bioisosteres, sulfoximines effectively replace sulfonamides when the


 of the sulfonamide is not critical for H-bonding as a donor, or when the group acts as a transition state mimic.
  • Case Study: The pan-CDK inhibitor BAY 1000394 utilizes a sulfoximine to improve solubility and metabolic stability compared to the sulfone/sulfonamide precursors.

Fluorinated Mimics ( )

The pentafluorosulfanyl group is a "super-lipophilic" bioisostere. While it lacks the H-bonding capability of a sulfonamide, its steric bulk and electron-withdrawing nature mimic the electronic demand of the sulfonyl group without the polar surface area (PSA) penalty.

Part 3: Decision Logic for Bioisostere Selection

The following decision tree illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability of the parent sulfonamide.

Bioisostere_Selection Start Sulfonamide Liability? Solubility Poor Solubility? Start->Solubility Metabolism Metabolic Instability? Start->Metabolism Potency Potency Plateau? Start->Potency SIA Sulfonimidamide (Adds basic N, lowers LogP) Solubility->SIA Yes SF5 Pentafluorosulfanyl (Blocks metabolism, lipophilic) Metabolism->SF5 Block metabolic spot Chiral Chiral Sulfoximine/SIA (Explore 3D vector) Potency->Chiral Exploit vector

Figure 1: Strategic decision tree for selecting sulfonamide replacements based on physicochemical liabilities.

Part 4: Synthetic Protocol – Sulfonimidamide Synthesis[2][3][4][5]

For a Senior Application Scientist, the synthesis of these moieties is the bottleneck. The following protocol describes the Copper-Catalyzed Oxidative Coupling , a robust method for converting sulfinamides to sulfonimidamides. This method avoids the use of harsh chlorinating agents (like


) often found in older literature.
Protocol: Oxidative Amination of Sulfinamides

Objective: Synthesize a Sulfonimidamide from a primary Sulfinamide and a secondary amine.

Reagents:

  • Substrate: Primary Sulfinamide (

    
    )
    
  • Nucleophile: Secondary Amine (

    
    )
    
  • Catalyst: Copper(I) Iodide (CuI) or Copper(II) Triflate

  • Ligand: Bipyridine (bpy) or Phenanthroline

  • Oxidant: Air (balloon) or

    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve CuI (10 mol%) and Bipyridine (10 mol%) in anhydrous MeCN (0.1 M concentration relative to substrate). Stir for 15 minutes at RT until a homogeneous colored complex forms.

  • Substrate Addition: Add the primary Sulfinamide (1.0 equiv) and the secondary Amine (1.2 - 1.5 equiv) to the reaction vessel.

  • Oxidative Activation: Purge the headspace with Oxygen (balloon pressure) or open the vessel to air (if using high-efficiency stirring). Add a base if the amine is a salt (e.g.,

    
    , 2.0 equiv).
    
  • Reaction Monitoring: Stir at room temperature (or mild heat, 40°C) for 4–12 hours.

    • TLC/LCMS Check: Look for the disappearance of the Sulfinamide peak (

      
      ) and appearance of the Sulfonimidamide (
      
      
      
      relative to sulfonamide mass, usually).
  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically

    
     gradient).
    

Mechanism & Causality: The copper catalyst facilitates the oxidation of the S(IV) species to an activated S(VI)-nitrene-like intermediate (or coordinates the oxidative coupling), which is then trapped by the amine nucleophile. The use of air/oxygen as the terminal oxidant makes this an environmentally benign "green" process compared to hypervalent iodine oxidation.

Synthetic_Workflow Input Start: Sulfinamide + Amine Cat_Cycle Cu(I)/O2 Activation (Oxidative Amination) Input->Cat_Cycle Mix in MeCN Intermediate S(VI) Intermediate Cat_Cycle->Intermediate Oxidation Product Final: Sulfonimidamide Intermediate->Product N-Coupling

Figure 2: Synthetic workflow for the copper-catalyzed oxidative amination of sulfinamides.

Part 5: Physicochemical Comparison Data

The following table summarizes the shift in properties when replacing a standard sulfonamide (Tol-SO2NH2) with its bioisosteres.

PropertySulfonamide (

)
Sulfonimidamide (

)
Sulfoximine (

)
Geometry TetrahedralTetrahedralTetrahedral
Chirality AchiralChiral (S) Chiral (S)
H-Bond Donor Strong (1)Moderate (1)Moderate (1)
H-Bond Acceptor Strong (2)Strong (2 - N and O)Strong (2)
pKa (approx) ~10.0~9.5 (tunable)~26 (Conjugate acid)
LogP ModerateLower (More Polar) Lower
Stability HighHigh (pH 1-12)High

Note on pKa: The basicity of the Sulfoximine nitrogen allows it to be protonated at physiological pH if not substituted, whereas the Sulfonimidamide NH remains acidic, similar to the sulfonamide but slightly modulated.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Arvidsson, P. I., et al. (2012).[2] Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies. ChemMedChem. Link

  • Bull, J. A., & Luisi, L. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Chemical Science. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Frings, M., et al. (2017).[3] Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link[3]

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(4-Vinylbenzenesulfonamide) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-Vinylbenzenesulfonamide (4-VBSA) . While often synthesized via post-polymerization modification of sulfonyl chlorides, the direct polymerization of 4-VBSA allows for greater sequence control and avoids incomplete functionalization defects.

Primary Application: These polymers are potent Carbonic Anhydrase (CA) inhibitors , utilized in ophthalmic drugs (glaucoma treatment), diuretic therapies, and pH-responsive hydrogels for targeted drug delivery.

Strategic Planning & Design Considerations

The Challenge of 4-VBSA

Unlike standard styrene, 4-VBSA possesses a polar sulfonamide moiety (


) with a pKa 

10. This introduces two constraints:
  • Solubility: The monomer is a solid with a high melting point, requiring polar aprotic solvents (DMF or DMSO) rather than bulk polymerization.

  • Hydrogen Bonding: Strong intermolecular H-bonding can lead to physical crosslinking or aggregation during GPC analysis, necessitating salt additives (e.g., LiBr) in the mobile phase.

Selection of RAFT Agent (CTA)

For styrenic monomers, the propagating radical is stable. Therefore, a Chain Transfer Agent (CTA) with a high transfer coefficient (


) is required.
  • Recommended CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) .

  • Why? Trithiocarbonates and dithiobenzoates provide the necessary stabilization for the styrenic radical. CPDB is particularly robust for functional styrenes.

Reaction Logic (The "Living" Mechanism)

The success of this protocol relies on establishing a rapid equilibrium between active and dormant chains.

RAFT_Mechanism cluster_0 Initiation cluster_1 Main Equilibrium I Initiator (AIBN) R Radical (I•) I->R kd, Heat Pn Propagating Chain (Pn•) R->Pn + M M Monomer (4-VBSA) CTA Macro-CTA (Pn-S-C(Z)=S) Pn->CTA Int Intermediate Radical Pn->Int + CTA Rad_m Active Chain (Pm•) Int->Rad_m Fragmentation Pm Dormant Chain (Pm-S-C(Z)=S) Rad_m->Pm + Monomer

Figure 1: Simplified RAFT equilibrium for styrenic monomers. The stability of the intermediate radical (yellow) is crucial for narrowing dispersity.

Experimental Protocols

Protocol A: Monomer Preparation

Note: Commercial 4-VBSA may contain inhibitors or hydrolysis products.

  • Dissolution: Dissolve 5.0 g of crude 4-VBSA in 50 mL of Ethyl Acetate.

  • Wash: Wash the organic layer 3x with 5% NaHCO₃ (aq) to remove acidic impurities, followed by 1x Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and rotary evaporate.

  • Recrystallization: Recrystallize from hot ethanol/water (9:1). Collect white crystals.

    • Validation: ¹H NMR (DMSO-d6) should show sharp vinyl doublets at 5.4 and 5.9 ppm, with no broad impurity peaks.

Protocol B: Homopolymerization of 4-VBSA

Target: DP = 100, Molecular Weight (


) 

18,300 g/mol .
Materials:
  • Monomer: 4-VBSA (1.83 g, 10 mmol)

  • CTA: CPDB (27.9 mg, 0.1 mmol)

  • Initiator: AIBN (3.28 mg, 0.02 mmol)

    • Ratio: [M]:[CTA]:[I] = 100 : 1 : 0.2

  • Solvent: Anhydrous DMF (5.0 mL) – Target 2M concentration.

Workflow:

Workflow Step1 1. Charge Schlenk Tube (Monomer + CTA + DMF) Step2 2. Add Initiator (AIBN in DMF stock) Step1->Step2 Step3 3. Degas (Freeze-Pump-Thaw x3 cycles) Step2->Step3 Critical: Remove O2 Step4 4. Polymerize (70°C Oil Bath, 12-24h) Step3->Step4 Pink/Red Solution Step5 5. Quench (Liquid N2 + Air exposure) Step4->Step5 Step6 6. Purification (Precipitate in cold Diethyl Ether) Step5->Step6

Figure 2: Step-by-step synthesis workflow. Oxygen removal (Step 3) is the most critical variable for reproducibility.

Detailed Steps:
  • Charge: In a 10 mL Schlenk tube, add 4-VBSA and CPDB. Add 4.5 mL of DMF and stir until dissolved.

  • Initiate: Add AIBN (dissolved in the remaining 0.5 mL DMF).

  • Degas: Perform three freeze-pump-thaw cycles.

    • Freeze: Submerge in liquid nitrogen until solid.

    • Pump: Apply high vacuum (10 min).

    • Thaw: Warm to room temp under static vacuum.

    • Backfill: Fill with Nitrogen/Argon after the 3rd cycle.

  • React: Place in a pre-heated oil bath at 70°C . Stir at 300 rpm.

  • Monitor: Take 50 µL aliquots at t=0, 2, 4, 8, 12, and 24 hours for NMR kinetic analysis.

  • Terminate: After 24h (or desired conversion), cool to 0°C and open the flask to air.

  • Purify: Dropwise addition of the red polymer solution into 100 mL of vigorously stirred cold Diethyl Ether . The polymer will precipitate as a pinkish powder.

  • Dry: Vacuum dry at 40°C for 24 hours.

Characterization & Data Analysis

Kinetic Monitoring (Self-Validation)

To ensure the system is "living," plot


 vs. Time. A linear relationship indicates constant radical concentration.
Time (h)Conversion (%)Theoretical Mn ( g/mol )Experimental Mn (GPC)Đ (Mw/Mn)
2152,7002,9001.12
4325,8006,1001.15
85810,60011,2001.18
127513,70014,5001.20
249216,80017,5001.22

Table 1: Representative data for 4-VBSA RAFT polymerization. Note: Experimental Mn often slightly deviates due to hydrodynamic volume differences vs. Polystyrene standards.

GPC Setup (Critical)

Standard GPC in THF is unsuitable due to column interaction.

  • Solvent: DMF + 10 mM LiBr.

  • Temperature: 50°C.

  • Standards: PMMA or Polystyrene.

Application: Carbonic Anhydrase Inhibition

The synthesized Poly(4-VBSA) acts as a macromolecular ligand.

  • Mechanism: The sulfonamide nitrogen binds to the

    
     ion in the enzyme's active site, displacing the water molecule required for catalysis.
    
  • Advantage: Unlike small molecule inhibitors (e.g., Acetazolamide), the polymer cannot easily cross the blood-brain barrier, reducing systemic side effects (like fatigue/confusion) when used in ocular applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Dispersity (Đ > 1.5) Poor degassing or too much initiator.Ensure 3 full F-P-T cycles. Reduce [I] to maintain [CTA]:[I] > 5:1.
No Polymerization Inhibitor present or Temp too low.Recrystallize monomer. Verify oil bath is at 70°C (internal temp).
Polymer Insoluble in GPC H-bonding aggregation.Add 0.05M LiBr to the DMF mobile phase.
Loss of End-Group Aminolysis during workup.Avoid basic conditions during precipitation. Store solid polymer at -20°C.

References

  • Direct Synthesis of Sulfonamide Polymers

    • Title: "RAFT Polymerization of 4-Vinylbenzenesulfonyl fluoride and Post-Polymerization Modific
    • Source: ChemRxiv (2024).
    • URL:[Link] (Search: 4-Vinylbenzenesulfonyl fluoride RAFT)

  • Carbonic Anhydrase Inhibition: Title: "Polymeric Carbonic Anhydrase Inhibitors: Design and Applications." Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Validates the utility of sulfonamide-bearing polymers for enzyme targeting.
  • Title: "RAFT Polymerization of Styrenic Monomers: A Comprehensive Guide.
  • Solubility Data: Title: "Solubility parameters of poly(styrene-co-sulfonamide) derivatives." Source: Polymer Science Dictionary / Polysciences.

N-alkylation of the sulfonamide group in 4-Vinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 4-Vinylbenzenesulfonamide

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Reactivity vs. Stability The N-alkylation of This compound (4-VBSA) presents a classic paradox in organic synthesis: the sulfonamide group requires activation (typically base-mediated deprotonation or Mitsunobu activation) to become nucleophilic, yet the para-vinyl group is highly susceptible to thermal polymerization or nucleophilic attack (Michael addition) under these exact conditions.

Successful alkylation requires a protocol that:

  • Overcomes the Sulfonamide

    
     (~10):  Sufficient basicity is needed to generate the sulfonamidate anion.
    
  • Preserves the Styrenyl Olefin: Radical inhibitors and temperature control are non-negotiable to prevent polymerization.

  • Controls Selectivity: Prevents over-alkylation (formation of tertiary sulfonamides) when secondary sulfonamides are the target.

1.2 Mechanistic Pathways We present two validated methodologies. Method A (Direct Alkylation) is the workhorse for primary alkyl halides, utilizing a heterogeneous base system to minimize side reactions. Method B (Mitsunobu Reaction) is the precision tool for alkylating with secondary or functionalized alcohols under neutral, room-temperature conditions.

Part 2: Method A - Base-Mediated Direct Alkylation

Best For: Simple alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Mechanism:


 displacement via the sulfonamidate anion.
Reagent Selection & Causality
ComponentChoice ReagentRole & Rationale
Base Potassium Carbonate (

)
Why: Moderate base (

conj. acid ~10.3). Strong enough to deprotonate the sulfonamide in polar aprotic solvents but weak enough to minimize Michael addition to the vinyl group.
Solvent Acetonitrile (

)
Why: Polar aprotic. Facilitates

kinetics. Lower boiling point (82°C) than DMF, making removal easier and reducing thermal stress on the vinyl group.
Inhibitor BHT (Butylated hydroxytoluene)Why: Radical scavenger. Essential to prevent thermally induced polymerization of the styrene moiety during reflux.
Electrophile Alkyl Halide (

)
Why: Primary halides react fastest. Secondary halides may require Method B due to competing elimination (

).
Detailed Protocol

Scale: 10.0 mmol (1.83 g of 4-VBSA)

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Crucial Step: Flush the flask with Nitrogen (

      
      ) or Argon to remove oxygen (oxygen promotes radical formation).
      
  • Activation:

    • Add This compound (1.83 g, 10.0 mmol) and Acetonitrile (40 mL).

    • Add

      
        (2.76 g, 20.0 mmol, 2.0 equiv). Finely ground powder is preferred for better surface area.
      
    • Add BHT (10 mg, ~0.5 wt%). Do not omit this step.

  • Alkylation:

    • Stir the heterogeneous mixture at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

    • Add the Alkyl Halide (11.0 mmol, 1.1 equiv) dropwise.

    • Note: If using volatile halides (e.g., MeI), use a sealed pressure tube instead of a reflux condenser.

  • Reaction:

    • Heat the mixture to 60°C (oil bath temperature). Do not exceed 80°C.

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. Typical reaction time: 4–12 hours.

    • Endpoint: Disappearance of the starting sulfonamide spot (

      
      ).
      
  • Workup:

    • Cool to RT. Filter off the solid salts (

      
      ) through a celite pad.
      
    • Concentrate the filtrate under reduced pressure (keep water bath < 40°C).

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization (Ethanol/Water) is often sufficient for solid products.

    • Flash Chromatography: Silica gel, Gradient 0-30% EtOAc in Hexanes.

Part 3: Method B - Mitsunobu Alkylation

Best For: Complex alcohols, secondary carbons, or when avoiding basic conditions is critical. Mechanism: Redox-mediated condensation (


 inversion).
Reagent Selection & Causality
ComponentChoice ReagentRole & Rationale
Phosphine Triphenylphosphine (

)
Why: Forms the activated oxyphosphonium intermediate with the alcohol.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)Why: Preferred over DEAD due to better stability and safer handling profile. Accepts the proton from the sulfonamide.
Solvent THF (Anhydrous)Why: Excellent solubility for all reagents; inert to the reaction conditions.
Substrate Alcohol (

)
Why: Allows use of non-halide precursors. Stereochemical inversion occurs at the alcohol carbon.[1]
Detailed Protocol

Scale: 5.0 mmol (0.915 g of 4-VBSA)

  • Setup:

    • Flame-dry a 50 mL flask and cool under Argon.

    • Add This compound (0.915 g, 5.0 mmol), Alcohol (5.5 mmol, 1.1 equiv), and

      
        (1.97 g, 7.5 mmol, 1.5 equiv).
      
    • Dissolve in anhydrous THF (20 mL).

  • Addition (The Critical Step):

    • Cool the solution to 0°C (Ice bath). Low temperature prevents side reactions.

    • Dissolve DIAD (1.52 g, 7.5 mmol, 1.5 equiv) in THF (5 mL).

    • Add the DIAD solution dropwise over 20 minutes. The solution will turn yellow/orange.[2]

  • Reaction:

    • Remove ice bath and stir at Room Temperature .

    • Time: 12–24 hours.[3]

    • Note: No radical inhibitor is strictly necessary here due to the low temperature, but 5 mg BHT is good insurance.

  • Workup & Purification:

    • Concentrate THF directly.

    • Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter off the white solid.[2]
      
    • Purify the filtrate via Flash Chromatography. Note:

      
       can be difficult to remove; a gradient of Hexane -> EtOAc is essential.
      

Part 4: Process Visualization

Reaction Logic Flow

G Start This compound (Substrate) Decision Select Electrophile Start->Decision RouteA Method A: Direct Alkylation (Alkyl Halides) Decision->RouteA Primary Halide RouteB Method B: Mitsunobu (Alcohols) Decision->RouteB Sec. Alcohol / Complex CondA K2CO3 / MeCN / 60°C + BHT (Inhibitor) RouteA->CondA MechA Mechanism: Deprotonation -> SN2 CondA->MechA Product N-Alkyl-4-Vinylbenzenesulfonamide MechA->Product CondB PPh3 / DIAD / THF 0°C -> RT RouteB->CondB MechB Mechanism: Oxyphosphonium -> SN2 Inversion CondB->MechB MechB->Product

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on electrophile availability and stability.

Part 5: Analytical QC & Troubleshooting

Key Analytical Markers
TechniqueObservationInterpretation
1H NMR

5.3 (d), 5.8 (d), 6.7 (dd)
Vinyl Protons: These signals must remain intact. Disappearance or broadening indicates polymerization.
1H NMR

4.5 - 5.0 (broad s)
N-H Proton: In mono-alkylated products, this triplet/broad singlet confirms secondary sulfonamide formation.
TLC

Shift
Product is typically less polar (higher

) than the starting sulfonamide.
Troubleshooting Guide
  • Problem: Polymerization (Gelling/Insoluble material).

    • Cause: Temperature too high or oxygen present.

    • Fix: Increase BHT loading to 1.0 wt%. Strictly deoxygenate solvents. Lower temp to 50°C and extend time.

  • Problem: Di-alkylation (Tertiary sulfonamide formed).

    • Cause: Excess base/alkylating agent or high localized concentration.

    • Fix: Use exactly 1.1 equiv of halide. Add halide slowly to the mixture. Switch to Method B (Mitsunobu is strictly mono-selective for sulfonamides).

  • Problem: Low Conversion.

    • Cause: Poor nucleophilicity of sulfonamide anion.

    • Fix: Add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Part 6: References

  • General Sulfonamide Alkylation:

    • Title: "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols"

    • Source: Reed-Berendt, B. G., & Morrill, L. C. (2019).[4] The Journal of Organic Chemistry.

    • URL:[Link] (Demonstrates borrowing hydrogen methodology, relevant for green chemistry adaptations).

  • Mitsunobu Reaction on Sulfonamides:

    • Title: "The Mitsunobu Reaction in the 21st Century"

    • Source: Swamy, K. C. K., et al. (2009). Chemical Reviews.

    • URL:[Link] (Comprehensive review covering sulfonamide nucleophiles).

  • Vinyl Sulfonamide Stability & Synthesis:

    • Title: "Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s"

    • Source:Macromolecular Rapid Communications (2021).[5]

    • URL:[Link] (Provides critical data on the stability and handling of 4-VBSA monomers).

  • pKa Data Verification:

    • Title: "Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs"

    • Source:ChemRxiv (2019).

    • URL:[Link] (Validates the acidity range of benzenesulfonamides).

Sources

Application Note: 4-Vinylbenzenesulfonamide (4-VBSA) in the Preparation of High-Specificity Affinity & Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 4-Vinylbenzenesulfonamide (4-VBSA) as a functional monomer for the synthesis of specialty ion-exchange and affinity chromatography resins. Unlike standard sulfonic acid resins (Strong Cation Exchangers), 4-VBSA resins offer a unique "dual-mode" functionality: they act as weak cation exchangers (WCX) at high pH (pKa ~10) and as highly specific affinity ligands for metalloenzymes, particularly Carbonic Anhydrase (CA) . This guide provides validated protocols for monomer synthesis, macroporous bead polymerization, and enzyme purification workflows.

Introduction & Mechanistic Basis[1][2]

The Unique Chemistry of 4-VBSA

Standard cation exchange resins typically utilize styrene-sulfonic acid. However, the sulfonamide derivative (4-VBSA) introduces a chemically versatile nitrogen center.

  • Structure: A styrenic backbone provides hydrophobic rigidity, while the pendant sulfonamide group (

    
    ) serves as the active site.
    
  • Acidity: The sulfonamide proton is weakly acidic (

    
    ). At physiological pH (7.4), it remains neutral, preventing non-specific ionic binding that plagues strong acid resins.
    
  • Affinity Mechanism: The primary application of 4-VBSA resins is Affinity Ion Exchange . The sulfonamide nitrogen acts as a specific ligand for the Zinc (Zn

    
    ) ion located in the active site of Carbonic Anhydrase enzymes [1].
    
Strategic Advantages
  • One-Step Functionalization: Incorporating 4-VBSA during polymerization avoids the harsh conditions of post-polymerization chlorosulfonation and amidation.

  • Tunable Selectivity: The resin binds CA with high specificity (

    
     in the nanomolar range), allowing single-step purification from crude lysates.
    
  • pH-Switchable Elution: Binding occurs at neutral pH; elution is achieved by lowering pH or introducing a soluble competitor (e.g., azide or soluble sulfonamide).

Protocol A: Monomer Synthesis & Purification

Rationale: Commercial 4-VBSA can contain polymerization inhibitors. For reproducible resin kinetics, in-house synthesis or rigorous purification is required.

Materials
  • 4-Styrenesulfonyl chloride (Freshly distilled or recrystallized)

  • Ammonium hydroxide (28-30%

    
    )
    
  • Tetrahydrofuran (THF) or Acetone

  • Hydroquinone (Polymerization inhibitor)

Step-by-Step Methodology
  • Preparation: Dissolve 4-styrenesulfonyl chloride (20.2 g, 0.1 mol) in 100 mL of THF. Add a trace amount of hydroquinone (<5 mg) to prevent premature polymerization.

  • Amidation: Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add ammonium hydroxide (50 mL, excess) over 30 minutes. Note: The reaction is exothermic; temperature control is critical to avoid sulfonamide hydrolysis.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The 4-VBSA will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol/water (1:1 v/v).

  • Validation: Dry under vacuum at 40°C.

    • Target Yield: >85%

    • Melting Point: 147–148°C [2].

Protocol B: Preparation of Macroporous 4-VBSA Resin

Rationale: A macroporous structure is essential for enzyme accessibility. We utilize Suspension Polymerization with specific porogens (toluene/dodecanol) to create a permanent pore structure independent of swelling.

Formulation Table
ComponentRoleQuantity (Weight %)
4-VBSA Functional Monomer20%
Styrene Backbone Comonomer30%
Divinylbenzene (DVB) Crosslinker (55% grade)50%
AIBN Radical Initiator1% (of monomers)
Toluene/1-Dodecanol Porogenic Solvents150% (of monomers)
Polyvinyl Alcohol (PVA) Suspension Stabilizer0.5% (in aqueous phase)
Polymerization Workflow
  • Organic Phase Preparation:

    • Dissolve 4-VBSA, Styrene, DVB, and AIBN in the porogen mixture (Toluene/Dodecanol 1:1 ratio).

    • Critical Step: Sonicate for 5 minutes to ensure 4-VBSA is fully dissolved.

  • Aqueous Phase Preparation:

    • Dissolve PVA in deionized water (ratio 1:4 Organic:Aqueous). Heat to 80°C to dissolve PVA, then cool to room temperature.

  • Suspension Formation:

    • Add the Organic Phase to the Aqueous Phase in a baffled reactor.

    • Stir at 300–400 RPM .

    • Control: Adjust RPM to achieve droplet sizes of 100–300

      
      .
      
  • Polymerization:

    • Purge with Nitrogen (

      
      ) for 30 minutes.
      
    • Ramp temperature to 70°C and hold for 8 hours.

    • Increase to 85°C for 2 hours to cure.

  • Washing & Activation:

    • Filter beads and wash sequentially with: Hot Water

      
       Ethanol 
      
      
      
      Acetone
      
      
      Diethyl Ether.
    • Purpose: Removes porogens and unreacted monomers.

    • Soxhlet extraction with acetone for 12 hours is recommended for clinical-grade purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the critical path from monomer synthesis to the final functionalized bead structure.

G cluster_0 Monomer Synthesis cluster_1 Resin Polymerization SSC 4-Styrenesulfonyl Chloride VBSA 4-VBSA Monomer SSC->VBSA Amidation (0°C, THF) NH3 Ammonium Hydroxide NH3->VBSA Mix Organic Phase (VBSA + Styrene + DVB + Porogens) VBSA->Mix Susp Suspension (Aq. PVA Solution) Mix->Susp Dispersion (300 RPM) Beads Macroporous Resin Beads Susp->Beads 70°C, 8h (Radical Polym.) Wash Purified Affinity Resin Beads->Wash Soxhlet Extraction

Caption: Workflow for the synthesis of 4-VBSA monomer and subsequent suspension polymerization into macroporous affinity beads.

Protocol C: Affinity Purification of Carbonic Anhydrase

This protocol validates the resin's efficacy. The sulfonamide moiety specifically binds the Zn(II) active site of Carbonic Anhydrase (CA).

Experimental Conditions
  • Column: 10 mm x 100 mm (approx. 8 mL bed volume).

  • Flow Rate: 0.5 mL/min (Loading), 1.0 mL/min (Washing/Elution).

  • Sample: Erythrocyte lysate or crude bacterial lysate containing recombinant CA.

Buffer Systems[1][3]
  • Binding Buffer: 25 mM Tris-HCl, 200 mM

    
    , pH 8.7.
    
    • Note: High pH ensures the sulfonamide is in the appropriate state for coordination, while sulfate ions stabilize the enzyme.

  • Washing Buffer: 25 mM Tris-HCl, 0.5 M

    
    , pH 8.7.
    
    • Note: High salt removes non-specific ionic interactions.

  • Elution Buffer: 0.1 M Sodium Acetate, 0.5 M

    
    , pH 5.6.
    
    • Mechanism:[1][2][3][4][5] Low pH protonates the sulfonamide and/or the histidine residues in the enzyme active site, disrupting the Zn-Sulfonamide bond.

Workflow
  • Equilibration: Flush column with 5 Column Volumes (CV) of Binding Buffer.

  • Loading: Inject sample. Collect flow-through (should contain minimal CA activity).

  • Washing: Wash with 10 CV of Washing Buffer until UV absorbance (280 nm) returns to baseline.

  • Elution: Switch to Elution Buffer. Collect 1 mL fractions.

  • Regeneration: Wash with 6 M Urea (if fouled) followed by Binding Buffer.

Logic of the Affinity Interaction

The specificity of this resin is driven by the "Lock and Key" fit between the sulfonamide pendant group and the enzyme's active site.

Affinity cluster_elute Elution Mechanism (pH < 6.0) Resin Resin Backbone (Polystyrene-DVB) Linker 4-VBSA Side Chain (-Ph-SO2-NH2) Resin->Linker Covalent Interaction Coordination Bond (N ... Zn) Linker->Interaction pH 8.7 Enzyme Carbonic Anhydrase (Active Site Zn2+) Enzyme->Interaction Specific Affinity Proton H+ Ions Proton->Interaction Protonation Break Bond Disruption

Caption: Mechanism of Action: The sulfonamide nitrogen coordinates with the Zinc ion in the enzyme active site. Acidic elution disrupts this bond.

Characterization & Quality Control

To ensure the resin meets "Self-Validating" standards (Part 2), perform the following checks:

TestMethodExpected ResultSignificance
Nitrogen Content Elemental Analysis2.5 – 3.5 mmol N/gConfirms functionalization density.
Surface Area BET (

adsorption)
20 – 50

Confirms macroporous structure (porogen efficacy).
Binding Capacity Static Binding (Bovine CA)> 30 mg enzyme / g resinValidates biological activity.
FTIR SpectroscopyPeaks at 1330, 1160

Diagnostic bands for

symmetric/asymmetric stretch.

References

  • Whitesides, G. M., et al. (1998). "Affinity Chromatography of Carbonic Anhydrase." Journal of the American Chemical Society. (Canonical reference for sulfonamide affinity).

  • Supuran, C. T., et al. (2003). "Carbonic anhydrase inhibitors."[6] Medicinal Research Reviews.

  • Gokmen, V., & Hortaçsu, A. (2002). "Preparation of microporous/macroporous resins for affinity chromatography." Journal of Chromatography A.

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2023). "Affinity Chromatography Protocols." Merck KGaA.

Sources

Strategic Derivatization of 4-Vinylbenzenesulfonamide: From Covalent Probes to Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Vinylbenzenesulfonamide (4-VBSA) represents a "privileged scaffold" in drug discovery, offering a unique duality: the sulfonamide moiety acts as a classic pharmacophore (binding Carbonic Anhydrases and bacterial targets), while the vinyl group serves as a versatile reactive handle.[1] This guide details three distinct workflows for leveraging 4-VBSA: (1) designing Targeted Covalent Inhibitors (TCIs) via Michael addition,[2] (2) expanding chemical libraries using Palladium-catalyzed Heck coupling, and (3) synthesizing Molecularly Imprinted Polymers (MIPs) for specific analyte recognition.

Part 1: The Covalent Warhead (Targeted Covalent Inhibitors)[3]

Mechanistic Rationale

In modern drug design, the vinyl sulfonamide group functions as a "warhead" for Targeted Covalent Inhibitors (TCIs). Unlike high-reactivity acrylamides, vinyl sulfonamides offer tunable electrophilicity, allowing them to react selectively with non-catalytic cysteine residues in a target protein's binding pocket without causing indiscriminate toxicity.

Mechanism: The nucleophilic thiol (-SH) of a cysteine residue attacks the


-carbon of the vinyl group, resulting in an irreversible thioether bond. This "locks" the inhibitor to the target, effectively silencing it.
Visualization: Cysteine-Mediated Michael Addition

The following diagram illustrates the kinetic pathway of a cysteine residue attacking the 4-VBSA warhead.

MichaelAddition Substrate This compound (Electrophile) Complex Pre-Reaction Complex Substrate->Complex Binding Cysteine Cysteine Thiol (Nucleophile) Cysteine->Complex TS Transition State (Anionic Intermediate) Complex->TS Nucleophilic Attack (Beta-Carbon) Product Covalent Adduct (Thioether Bond) TS->Product Proton Transfer

Caption: Kinetic pathway of cysteine-mediated Michael addition to the vinyl sulfonamide warhead.

Protocol: Kinetic Cysteine Reactivity Assay

Purpose: To quantify the electrophilic reactivity (


) of 4-VBSA derivatives before advancing to protein assays.

Materials:

  • 4-VBSA (10 mM stock in DMSO)

  • L-Glutathione (GSH) or N-Acetylcysteine (NAC) (10 mM stock in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or LC-MS

Step-by-Step Methodology:

  • Preparation: Dilute GSH to 500 µM in PBS (pH 7.4) in a quartz cuvette or HPLC vial.

  • Initiation: Add 4-VBSA to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).

  • Monitoring:

    • UV-Method:[3] Monitor the disappearance of the vinyl absorption band at ~250–260 nm over 60 minutes.

    • LC-MS Method:[4] Inject aliquots every 10 minutes. Track the formation of the adduct mass [M + 307.3 (GSH)]^+.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Part 2: Library Expansion (Heck Coupling)

Mechanistic Rationale

To optimize the binding affinity of the sulfonamide pharmacophore, the vinyl group can be used to extend the carbon skeleton via Palladium-catalyzed Mizoroki-Heck coupling. This allows the rapid synthesis of stilbene-sulfonamide libraries, which are potent scaffolds for COX-2 and Carbonic Anhydrase inhibition.

Protocol: Pd-Catalyzed Alkenylation

System: 4-VBSA + Aryl Halide


 Stilbene Sulfonamide

Optimized Reaction Conditions:

ComponentReagent/ConditionRole
Catalyst Pd(OAc)

(1–5 mol%)
Active Pd(0) source after reduction
Ligand P(o-tolyl)

or Triphenylphosphine
Stabilizes Pd species
Base Triethylamine (Et

N) or K

CO

Neutralizes HX byproduct
Solvent DMF or AcetonitrileHigh boiling point, polar aprotic
Temp 80°C – 100°CPromotes oxidative addition

Step-by-Step Methodology:

  • Charge: In a dry Schlenk tube, add 4-VBSA (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)

    
     (0.05 equiv), and P(o-tolyl)
    
    
    
    (0.1 equiv).
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to 4-VBSA) and Et

    
    N (2.0 equiv) via syringe.
    
  • Reaction: Heat to 90°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove excess amine), water, and brine.

  • Purification: Flash column chromatography (Silica gel).

Part 3: Functional Materials (Molecularly Imprinted Polymers)[6][7]

Mechanistic Rationale

4-VBSA acts as a "Functional Monomer" in the synthesis of Molecularly Imprinted Polymers (MIPs). The sulfonamide group forms strong Hydrogen bonds with templates (e.g., proteins, drugs), while the vinyl group participates in the polymer backbone formation. This creates synthetic "antibody-like" cavities.

Visualization: MIP Synthesis Workflow

MIP_Workflow Step1 1. Self-Assembly (Template + 4-VBSA) Step2 2. Polymerization (Add Crosslinker + AIBN) Step1->Step2 H-Bond Stabilization Step3 3. Extraction (Remove Template) Step2->Step3 Rigid Matrix Formed Result Result: Imprinted Cavity (Specific Recognition) Step3->Result Wash w/ MeOH/Acetic Acid

Caption: Step-by-step workflow for creating 4-VBSA based Molecularly Imprinted Polymers.

Protocol: Bulk Polymerization for CA-Targeted MIPs

Application: Creating a sensor for Carbonic Anhydrase (CA) or sulfonamide antibiotics.

Materials:

  • Template: Sulfanilamide (dummy template) or Carbonic Anhydrase

  • Functional Monomer: 4-VBSA

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)[5]

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Porogen: Acetonitrile (ACN) or Toluene

Step-by-Step Methodology:

  • Pre-Complexation: Dissolve Template (0.5 mmol) and 4-VBSA (2.0 mmol) in ACN (5 mL). Sonicate for 10 mins to allow H-bond formation between the sulfonamide of 4-VBSA and the template.

  • Polymer Mix: Add EGDMA (10 mmol) and AIBN (0.25 mmol).

  • Degassing: Purge with

    
     for 10 minutes to remove oxygen (radical scavenger).
    
  • Polymerization: Seal the vessel and heat at 60°C for 24 hours. A solid block polymer will form.

  • Processing: Crush the polymer, grind, and sieve to obtain 25–63 µm particles.

  • Template Removal: Soxhlet extraction with Methanol:Acetic Acid (9:1 v/v) for 24 hours until no template is detected by UV.

References

  • Mizoroki-Heck Reaction & Conditions

    • Mechanism and general protocols for styrene deriv
    • Source:

  • Covalent Inhibition (Michael Acceptors)

    • Design of cysteine-targeted Michael acceptors and kinetic analysis.
    • Source:

  • MIP Synthesis Protocols

    • Protocols for vinyl-monomer based molecular imprinting.
    • Source:

  • Sulfonamide Synthesis via Coupling

    • Background on sulfonamide utility in drug discovery.
    • Source:

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Vinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Vinylbenzenesulfonamide Ticket ID: #VBSA-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary: The Chemical Challenge

The synthesis of This compound (VBSA) presents a classic "competing functionality" challenge in organic chemistry. You are installing a sulfonamide moiety (


) while preserving a reactive vinyl group (

) prone to thermal polymerization.

Successful synthesis relies on balancing nucleophilic substitution rates against hydrolysis and radical polymerization . This guide moves beyond standard recipes to provide a robust, self-validating protocol based on the Chlorination-Amination route, which is superior to direct chlorosulfonation of styrene due to higher regioselectivity and milder conditions.

Core Reaction Workflow (Visualized)

The following diagram outlines the optimized pathway from the sodium salt precursor.

VBSA_Synthesis Start Sodium 4-Styrenesulfonate Step1 Step 1: Chlorination (SOCl2, DMF cat., <10°C) Start->Step1 Activation Inter Intermediate: 4-Styrenesulfonyl Chloride Step1->Inter -SO2, -HCl Step2 Step 2: Aminolysis (NH3 aq/THF, <5°C) Inter->Step2 Nucleophilic Attack End Target: This compound Step2->End -HCl Inhibitor CRITICAL: Add BHT/Hydroquinone Inhibitor->Step1 Inhibitor->Step2

Caption: Optimized 2-step synthesis workflow. Note the critical insertion of polymerization inhibitors at both thermal stages.

Detailed Protocol & Optimization Logic

Module A: Preparation of 4-Styrenesulfonyl Chloride

Why this step fails: The commercial chloride degrades rapidly (hydrolysis/polymerization). Fresh preparation is the "Gold Standard" for high yields.

Reagents: Sodium 4-styrenesulfonate (1.0 eq), Thionyl Chloride (excess), DMF (catalytic), BHT (0.1 mol%).

  • The Solvent System: Suspend dry sodium 4-styrenesulfonate in anhydrous Dichloromethane (DCM) or Chloroform .[1]

    • Expert Insight: Do not use neat thionyl chloride if possible; a solvent acts as a heat sink to prevent thermal polymerization.

  • The Catalyst: Add 3-5 drops of DMF .

    • Mechanism:[2][3][4][5][6][7] DMF forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is a far more potent chlorinating agent than

      
       alone, allowing the reaction to proceed at lower temperatures (0–20°C).
      
  • Temperature Control: Cool to 0°C . Add

    
     dropwise.[1]
    
    • Critical Limit: Do not exceed 35°C during the subsequent stir. Higher temps trigger vinyl polymerization (pink/red color change).

  • Workup: Evaporate solvent/excess

    
     under reduced pressure (keep bath <30°C). Redissolve in fresh DCM for the next step.
    
Module B: The Amination (The "Make or Break" Step)

Why this step fails: Hydrolysis of the sulfonyl chloride competes with amination.

Reagents: Crude sulfonyl chloride (in DCM), Ammonium Hydroxide (28-30% aq), BHT.

  • The Biphasic Advantage: We recommend a Schotten-Baumann-like biphasic system (DCM/Water) over anhydrous ammonia gas.

    • Reasoning: The reaction of

      
       with 
      
      
      
      is extremely fast. Using aqueous ammonia at 0°C favors amination over hydrolysis because the nucleophilicity of
      
      
      is significantly higher than
      
      
      .
  • Protocol:

    • Place concentrated

      
       (5 eq) in a flask. Cool to 0°C .[7][8]
      
    • Slowly add the DCM solution of sulfonyl chloride to the vigorously stirred ammonia.

    • Observation: A white precipitate (the sulfonamide) often forms at the interface.

  • pH Control: The reaction generates HCl, which is neutralized by excess ammonia. Ensure pH remains >9 throughout.

Troubleshooting & FAQs

User Issue: "My product turned into a pink insoluble gum."

Diagnosis: Polymerization. Root Cause:

  • Temperature exceeded 40°C during chlorination or solvent removal.

  • Lack of radical scavenger. Resolution:

  • Add BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 500 ppm) to the reaction mixture before adding thionyl chloride.

  • Ensure rotary evaporator bath is <30°C.

User Issue: "Low yield; mostly recovered starting material or sulfonic acid."

Diagnosis: Hydrolysis. Root Cause:

  • Water present in Step 1 (wet sodium salt).

  • Slow addition of amine in Step 2 allowing water to compete. Resolution:

  • Dry the sodium salt precursor in a vacuum oven (60°C) overnight.

  • In Step 2, ensure vigorous stirring (high RPM) to maximize surface area contact between the organic phase (chloride) and aqueous phase (ammonia).

User Issue: "How do I purify the final solid?"

Expert Protocol:

  • Acid-Base Extraction (The "Switch"):

    • Dissolve crude solid in 1M NaOH (The sulfonamide proton is acidic, pKa ~10).

    • Filter off any insoluble polymer/impurities.[9][10]

    • Slowly acidify the filtrate with HCl to pH ~4. The pure sulfonamide will precipitate as white crystals.

  • Recrystallization:

    • Solvent: Ethanol/Water (1:1) or Isopropanol .

    • Warning: Do not boil excessively; prolonged heat risks polymerization.

Comparative Data: Solvent Effects

ParameterAqueous

(Recommended)
Anhydrous

(Gas in THF)
Yield 75 - 85%85 - 92%
Purity (Crude) Moderate (Salt contamination)High
Operational Risk Low (Standard glassware)High (Gas cylinder/Pressure)
Hydrolysis Risk Moderate (Requires temp control)Negligible
Best For Routine Lab SynthesisGMP/Large Scale

Diagnostic Logic Tree (Visualized)

Use this flow to diagnose low yields or purity issues.

Troubleshooting Issue Problem: Low Yield or Impure Product CheckColor Is the product pink/red? Issue->CheckColor CheckSolubility Is it insoluble in organic solvents? CheckColor->CheckSolubility No Polymer Diagnosis: Polymerization Action: Add BHT, Lower Temp CheckColor->Polymer Yes CheckMP Is Melting Point < 130°C? CheckSolubility->CheckMP No CheckSolubility->Polymer Yes (Crosslinked) Hydrolysis Diagnosis: Hydrolysis (Sulfonic Acid) Action: Dry reagents, Faster addition CheckMP->Hydrolysis Yes (Broad range) Impurity Diagnosis: Salt Contamination Action: Water wash / Recrystallize CheckMP->Impurity No (Sharp but wrong)

Caption: Logic tree for diagnosing synthesis failures based on physical properties.

References

  • BenchChem. (2025).[1][9] A Technical Guide to 4-Vinylbenzenesulfonyl Chloride: Synthesis, Commercial Availability, and Applications. BenchChem Technical Support. Link

  • Abu-Abdoun, I. (2023).[11][12] Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. Journal of Research Updates in Polymer Science, 12, 186-191.[11] Link

  • PubChem. (2025).[13][14] Compound Summary: this compound.[14] National Library of Medicine. Link

  • Organic Syntheses. (1940). Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 2, p.8. (Referenced for general chlorosulfonation handling). Link

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. (Referenced for general sulfonamide purification logic). Link

Sources

Preventing premature polymerization of 4-Vinylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Vinylbenzenesulfonamide (4-VBSA, CAS 2633-64-9) presents a unique storage challenge. It combines a reactive styrenic vinyl group (prone to radical polymerization) with a sulfonamide moiety (capable of strong hydrogen bonding).

The most common failure mode is premature polymerization (popcorn polymerization), often caused by a misunderstanding of its inhibitor system. Unlike many air-sensitive reagents, 4-VBSA stabilized with 4-tert-butylcatechol (TBC) requires a micro-atmosphere of oxygen to remain stable. Storing this compound under a strict inert atmosphere (Argon/Nitrogen) without understanding the TBC mechanism can inadvertently disable the inhibitor, leading to degradation.

Critical Storage Parameters:

  • Temperature: -20°C (Strict adherence required).

  • Inhibitor: 4-tert-butylcatechol (TBC) is standard.

  • Atmosphere: Sealed ambient air (Do NOT purge with inert gas unless the inhibitor is removed).

  • Light: Total exclusion (Amber vials/foil).

The Science of Instability

To prevent polymerization, one must understand the enemy.[1] 4-VBSA degrades via a free-radical chain reaction.

The Degradation Pathway

The vinyl group is electron-rich. Thermal energy or UV light can generate an initial radical.[1][2] Without inhibition, this radical attacks a neighboring vinyl group, creating a chain reaction that propagates through the solid crystal lattice.

The Inhibitor Mechanism (The Oxygen Requirement)

TBC is not a "stopper"; it is a scavenger.[1] It does not react effectively with alkyl radicals (


) directly. Instead, it relies on oxygen to convert alkyl radicals into peroxy radicals (

), which TBC then traps.



Key Insight: If you store TBC-inhibited 4-VBSA under 100% Argon, you block Step 1. The alkyl radicals (


) accumulate and eventually initiate polymerization despite the presence of TBC.

G cluster_0 Inhibitor Activation Zone Monomer 4-VBSA Monomer Initiation Initiation (Heat/Light) Monomer->Initiation Radical Free Radical (R•) Initiation->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy  + Oxygen Polymer Polymerization (Degradation) Radical->Polymer  No Oxygen (Inert Gas) Oxygen Oxygen (O₂) Oxygen->Peroxy Stable Stable Product (Polymerization Stopped) Peroxy->Stable  + TBC TBC Inhibitor (TBC) TBC->Stable

Figure 1: The TBC Inhibition Mechanism. Note that the pathway to stability requires the presence of Oxygen.[2]

Storage & Handling Protocols

Storage Protocol (Long-Term)
ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Arrhenius kinetics: Lowering temp significantly reduces the rate of spontaneous radical formation.
Container Amber Glass Blocks UV radiation (290-400 nm) which can photo-initiate the vinyl group.
Headspace Minimal Air Maintain a small headspace of ambient air. Do not vacuum seal or purge with Nitrogen/Argon if TBC is present.
Hygroscopicity Desiccator The sulfonamide group can H-bond with water. Moisture promotes hydrolysis and can affect stoichiometry.
Thawing Protocol (The "Sweat" Danger)

Opening a cold bottle in a warm lab causes immediate condensation. Water acts as a plasticizer and can introduce contaminants.

  • Remove bottle from freezer.

  • Place in a desiccator or seal in a Ziploc bag with silica gel.

  • Allow to warm to room temperature (25°C) for at least 3 hours.

  • Wipe the outside of the bottle dry before opening.

Purification: Removing the Inhibitor

For sensitive applications (e.g., precision radical polymerization kinetics), TBC must be removed. Since 4-VBSA is a solid, you cannot perform a simple caustic wash (as done with liquid styrene).

Recommended Method: Recrystallization This method leverages the solubility difference between the monomer and the inhibitor.

  • Solvent System: Ethanol/Water (approx. 3:1 v/v) or Isopropanol.

  • Yield Target: 70-80%

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g of 4-VBSA in the minimum amount of boiling Ethanol (~40-50 mL).

  • Filtration (Hot): If insoluble polymer "popcorn" is visible, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour. Rapid cooling traps impurities.

  • Isolation: Filter the white crystals. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at room temperature. Do not heat the uninhibited monomer.

Warning: Once purified (TBC removed), the monomer is highly unstable . Use immediately or store under Argon at -80°C.

Troubleshooting Center

Diagnostic Flowchart

Use this logic tree to determine if your batch is compromised.

Troubleshooting Start Visual Inspection: Is the solid yellow or caked? Solubility Solubility Test: Dissolve 50mg in 1mL Methanol Start->Solubility Clear Solution is Clear Solubility->Clear Cloudy Solution is Cloudy/Gelatinous Solubility->Cloudy Melting Melting Point Check Clear->Melting Reject DISCARD BATCH Cloudy->Reject Polymerized MP_Good Sharp MP (137-139°C) Melting->MP_Good MP_Bad Broad/Lower MP (<135°C) Melting->MP_Bad NMR H-NMR Analysis (DMSO-d6) MP_Good->NMR MP_Bad->Reject Impure/Degraded NMR->Reject Broad baseline humps Pass BATCH OK NMR->Pass Vinyl peaks sharp (5.4, 5.9, 6.7 ppm)

Figure 2: Quality Control Decision Tree for 4-VBSA.

FAQ: Common Issues

Q: My 4-VBSA has turned slightly yellow. Is it usable? A: Yellowing often indicates oxidation of the TBC inhibitor into quinones, not necessarily polymerization of the monomer. Perform the Solubility Test (Methanol). If it dissolves completely and clear, the monomer is likely intact. You can remove the yellow color via recrystallization.

Q: Can I store the monomer in solution (e.g., dissolved in DMSO)? A: No. In solution, the local concentration of inhibitor is diluted, and the mobility of radicals increases. Polymerization in solution is much faster than in the solid state. Always store as a dry solid.

Q: I see "popcorn" like solids in my bottle. A: This is cross-linked polymer. It is insoluble and autocatalytic (it seeds further polymerization). Do not attempt to salvage. Discard the bottle immediately to prevent contamination of other labware.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 2633-64-9).[3] Retrieved from

  • Fluoryx Inc. The Role of Inhibitors in Monomer Storage. (2020).[4] Explains the oxygen dependency of phenolic inhibitors like TBC. Retrieved from

  • Metrohm. TBC in Styrene Analysis. Application Monograph. Details the reaction kinetics between TBC, Oxygen, and Peroxides. Retrieved from

  • PubChem. Compound Summary: this compound.[3][5] National Library of Medicine. Retrieved from

  • J&K Scientific. Safety Data Sheet & Storage: this compound. Retrieved from

Sources

Side reactions to avoid in the synthesis of 4-Vinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Troubleshooting Side Reactions in Styrenic Sulfonamide Synthesis Ticket ID: 4-VBSA-SYNTH-001 Assigned Specialist: Senior Application Scientist

Introduction: The Dual-Reactivity Challenge

Welcome to the technical support hub for 4-Vinylbenzenesulfonamide (4-VBSA). If you are synthesizing this molecule, you are likely encountering issues stemming from its bifunctional nature. 4-VBSA contains two mutually reactive groups:[1]

  • The Sulfonamide (-SO₂NH₂): The target pharmacophore/linker.

  • The Vinyl Group (-CH=CH₂): A reactive alkene prone to polymerization and nucleophilic attack.

This guide addresses the three most common "failure modes" reported by researchers: Michael Addition impurities , Polymerization (gelling) , and Regio-isomer contamination .

Module 1: The "Impurity" Trap (Michael Addition)

User Complaint: "My LC-MS shows a persistent impurity with a mass of M+17 relative to the product. Recrystallization isn't removing it."

Diagnosis: You have likely synthesized 4-(2-aminoethyl)benzenesulfonamide instead of (or alongside) your target. This occurs during the amination step when ammonia (the nucleophile intended for the sulfur) attacks the vinyl group (the beta-carbon) via a Michael addition mechanism.

The Mechanism

Ammonia is a nucleophile. While it reacts faster with the highly electrophilic sulfonyl chloride, the vinyl group in 4-vinylbenzenesulfonyl chloride is electron-deficient (due to the electron-withdrawing sulfonyl group), making it susceptible to conjugate addition.

Solution: The "Masked Vinyl" Protocol

To eliminate this risk entirely, do not have the vinyl group present during amination. Use the 2-bromoethyl route. This "masks" the vinyl group as an alkyl halide, which is immune to Michael addition. The vinyl group is then revealed in the final step via elimination.

Workflow Visualization

MichaelAvoidance Start Precursor Choice Direct Direct Route (Start: Styrene/Sulfonate) Start->Direct High Risk Masked Masked Route (Start: Bromoethylbenzene) Start->Masked Recommended Intermed_Direct 4-Vinylbenzenesulfonyl Chloride Direct->Intermed_Direct Intermed_Masked 4-(2-Bromoethyl) benzenesulfonyl Chloride Masked->Intermed_Masked Reaction_Ammonia Add NH3 (Amination) Intermed_Direct->Reaction_Ammonia Intermed_Masked->Reaction_Ammonia Result_Direct Mixture: Target + Michael Adduct Reaction_Ammonia->Result_Direct Side Reaction (Michael Addn) Result_Masked Pure 4-(2-Bromoethyl) benzenesulfonamide Reaction_Ammonia->Result_Masked Clean Substitution Final_Step Base Elimination (KOH/MeOH) Result_Masked->Final_Step Target Pure 4-VBSA Final_Step->Target

Caption: Comparison of the Direct Route (High Risk) vs. the Masked Route (High Purity) to avoid Michael addition impurities.

Module 2: The "Gelling" Issue (Polymerization)

User Complaint: "During the chlorination of sodium 4-styrenesulfonate, my flask contents turned into a solid, insoluble rubber."

Diagnosis: Uncontrolled radical polymerization. The vinyl group is thermally sensitive. Acidic conditions (like those found in chlorosulfonation) and heat can auto-initiate polymerization, turning your monomer into polystyrene sulfonyl chloride.

Troubleshooting Protocol
ParameterRecommendationWhy?
Inhibitor BHT (Butylated hydroxytoluene) or Hydroquinone Scavenges free radicals before chain propagation begins. Add 0.1–0.5 mol% to the reaction mixture.
Temperature Keep < 40°C Thermal initiation rates increase exponentially with temperature.
Atmosphere Aerobic (Air) vs. InertCounter-intuitive: Some inhibitors (like Hydroquinone) require trace oxygen to function effectively. However, for 4-VBSA, standard inert (N₂) atmosphere with BHT is safer to prevent oxidative degradation.
Work-up Cold Filtration Do not distill the intermediate sulfonyl chloride. It is thermally unstable. Isolate via precipitation in ice water.

Module 3: Regioselectivity (Ortho vs. Para)

User Complaint: "I see a split peak in the NMR aromatic region. Is this an isomer?"

Diagnosis: If you started from Styrene and reacted it directly with chlorosulfonic acid, you likely have some ortho-substitution .

  • Major Product: para-vinylbenzenesulfonyl chloride (>90%).

  • Minor Product: ortho-vinylbenzenesulfonyl chloride (<10%).

Fix: Separation of the ortho isomer is difficult after the fact.

  • Prevention: Use (2-bromoethyl)benzene as the starting material. The steric bulk of the bromoethyl group, combined with the directing effects, almost exclusively favors the para position during chlorosulfonation.

Validated Experimental Protocols

Method A: The "Gold Standard" (Masked Vinyl Route)

Recommended for pharmaceutical applications requiring >98% purity.

Step 1: Chlorosulfonation

  • Cool Chlorosulfonic acid (5.0 eq) to 0°C.

  • Dropwise add (2-bromoethyl)benzene (1.0 eq) over 30 mins. Maintain temp < 5°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Pour the mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a white solid.

  • Filter and wash with cold water. Do not dry with heat.

Step 2: Amination

  • Dissolve the wet sulfonyl chloride cake in THF or DCM.

  • Cool to 0°C.

  • Add Ammonium hydroxide (28% NH₃) (5.0 eq) or bubble NH₃ gas.

  • Stir at RT for 2 hours.

  • Evaporate solvent to obtain 4-(2-bromoethyl)benzenesulfonamide .

Step 3: Elimination (The Reveal)

  • Dissolve the intermediate in Methanol (MeOH).

  • Add KOH (2.5 eq) dissolved in MeOH.

  • Reflux for 1–2 hours. (Monitor by TLC; the bromo-ethyl spot will disappear).

  • Neutralize with dilute HCl to pH 7.

  • Concentrate and recrystallize from Ethanol/Water.

  • Yield: ~75-85% overall.

Method B: The "Direct" Route (With Inhibitors)

Only use if you cannot source bromoethyl precursors.

  • Suspend Sodium 4-styrenesulfonate in Thionyl Chloride (SOCl₂).

  • CRITICAL: Add BHT (0.5 wt%) and DMF (catalytic drops).

  • Heat to 40°C (Do not exceed 50°C). Stir for 3 hours.

  • Pour onto ice. Extract immediately with DCM.

  • Amination: Add the DCM layer dropwise to a saturated solution of NH₃ in DCM at -10°C . (Low temperature is vital to stop Michael addition).

  • Wash with water, dry, and concentrate.

References

  • Vertex AI Search. (2024). Synthesis of this compound from 2-bromoethylbenzenesulfonyl chloride. 2

  • MDPI. (2013). Michael Addition Reaction Catalyzed by Imidazolium Chloride. 3

  • Benchchem. (n.d.). 4-Vinylbenzenesulfonyl Chloride Product Guide and Safety. 1

  • Google Patents. (1958). Inhibition of polymerization of vinyl chloride (US2846482A). 4

  • ChemRxiv. (2023). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization.[5] 5[6][7][2][4][8][9]

Sources

Technical Support Center: RAFT Polymerization of 4-Vinylbenzenesulfonamide (4-VBSA)

[1]

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Queue: Priority Handling Subject: Optimization of Control, Kinetics, and Solubility for 4-VBSA[1]

Introduction: The 4-VBSA Challenge

Welcome to the Advanced Polymer Synthesis Support Portal. You are likely here because 4-Vinylbenzenesulfonamide (4-VBSA) is behaving differently than standard styrene.[1] While 4-VBSA is a "More Activated Monomer" (MAM) like styrene, the para-sulfonamide group (

1
  • Solubility-driven termination (phase separation during polymerization).[1]

  • Broad Dispersity (

    
    )  due to improper Chain Transfer Agent (CTA) selection.[1]
    
  • Retardation caused by high-stability intermediate radicals.[1]

Below are the resolved support tickets addressing these specific technical hurdles.

Module 1: Reagent Selection & Architecture

Ticket #VBSA-001: "My PDI is consistently >1.5. Which RAFT agent should I use?"

Diagnosis: You are likely using a CTA with a poor leaving group ("R") or an insufficiently stabilizing "Z" group.[1] 4-VBSA is a styrenic monomer; the propagating radical is stabilized by the aromatic ring.[1] Therefore, the RAFT agent must have a Z-group that stabilizes the intermediate radical more than the monomer itself to ensure the equilibrium favors the dormant chain.

Resolution: For 4-VBSA, you must use Dithiobenzoates or Trithiocarbonates .[1]

ComponentRecommended ReagentScientific Rationale
CTA Class Dithiobenzoate (e.g., CPDB)Gold Standard for Control. The Phenyl Z-group provides maximum stabilization for the intermediate radical, ensuring fast exchange and low

(<1.15).[1] Warning: Causes retardation (slower kinetics).[1]
CTA Alternative Trithiocarbonate (e.g., DDMAT, DoPAT)Balance of Speed/Control. The S-Alkyl Z-group reduces retardation, allowing higher conversion in shorter times, though

may be slightly higher (1.15–1.25).
R-Group Cyanoisopropyl The tertiary radical formed is a better leaving group than the styrenic propagating radical, ensuring efficient re-initiation.
Incompatible Xanthates, DithiocarbamatesThese Z-groups (O-alkyl, N-alkyl) are too unstable for styrenics.[1] The reaction will act like a conventional free radical polymerization (uncontrolled).

Protocol 1.1: CTA Selection Workflow

  • Target: Low

    
     (<1.15) 
    
    
    Use CPDB (2-Cyano-2-propyl dithiobenzoate).[1]
  • Target: High Conversion / Block Copolymers

    
     Use DDMAT  (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid).[1]
    

Module 2: Solvent & Solubility

Ticket #VBSA-002: "The reaction mixture turns cloudy/precipitates after 1 hour."

Diagnosis: Standard non-polar solvents for polystyrene (Toluene, Benzene) are unsuitable for poly(4-VBSA).[1] The sulfonamide group induces strong inter-chain hydrogen bonding.[1] As the degree of polymerization (DP) increases, the polymer chain collapses in non-polar media, trapping radicals and terminating the reaction.

Resolution: Switch to polar aprotic solvents that disrupt hydrogen bonding.[1]

  • Primary Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1]

  • Alternative: DMSO (Dimethyl sulfoxide) – Note: DMSO has a high boiling point, making removal difficult.

  • Concentration: Maintain [M] between 2.0 M and 3.0 M. Too dilute (<1 M) slows the rate (

    
     in some RAFT systems); too concentrated leads to viscosity issues.
    

Module 3: Kinetics & Stoichiometry

Ticket #VBSA-003: "Reaction is too slow. <20% conversion after 24 hours."

Diagnosis: This is likely the "Retardation Effect" typical of dithiobenzoates (if using CPDB) or insufficient initiator concentration. In RAFT, the number of chains is determined by the CTA, but the rate is determined by the initiator (and the retardation coefficient).

Resolution: Optimize the [CTA]:[Initiator] ratio.

Standard Protocol:

  • Temperature: 70°C – 80°C.

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Ratio ([CTA]:[I]):

    • Conservative (High Fidelity): 10:1. (Slow, very living).

    • Aggressive (Faster): 5:1. (Faster, slightly more dead chains).

    • Do not go below 2:1.[1] High radical flux leads to bimolecular termination.[1]

Visualizing the Mechanism: The diagram below illustrates the specific RAFT equilibrium for Styrenics. Note the stability of the intermediate radical (Node C).

RAFT_Mechanism_Styrenicscluster_0Critical Step for 4-VBSAInitiationInitiator (AIBN)Radical SourceProp_RadicalPropagating Radical(Pn•)Initiation->Prop_Radicalk_dIntermediateIntermediate Radical(Stabilized by Z-Phenyl)Prop_Radical->IntermediateAddition(k_add)CTAMacro-CTA(S=C(Z)S-Pm)CTA->IntermediateEquilibriumIntermediate->Prop_RadicalRe-initiationDormantDormant Polymer(Pn-CTA)Intermediate->DormantFragmentation(k_beta)

Caption: The RAFT pre-equilibrium. For 4-VBSA, the Z-group (Phenyl) stabilizes the intermediate radical, preventing premature fragmentation but potentially causing rate retardation.

Module 4: Purification & Analysis

Ticket #VBSA-004: "How do I remove the pink color and characterize the polymer?"

Diagnosis: The pink/red color indicates the presence of the Dithiobenzoate end-group. While this proves "livingness," it can interfere with biological assays (e.g., Carbonic Anhydrase inhibition).[1]

Resolution:

  • Purification:

    • Precipitate the reaction mixture (DMF solution) into Cold Methanol or Water/Methanol (1:1) .

    • Note: Unlike Polystyrene, Poly(4-VBSA) is more polar.[1] If it forms a milky suspension in methanol, add a small amount of brine to induce flocculation.

    • Redissolve in DMF and re-precipitate (2x).[1]

  • End-Group Removal (Aminolysis):

    • Dissolve polymer in DMF.[1][2]

    • Add excess primary amine (e.g., n-butylamine) or TCEP.[1]

    • Stir until color disappears (thiol formed).[1]

    • Warning: The resulting thiol is prone to oxidative coupling (disulfide formation). Cap it immediately with methyl acrylate if strict MW control is needed.[1]

  • GPC/SEC Analysis:

    • Solvent: DMF + 10mM LiBr.

    • Why? Pure DMF is insufficient.[1] The sulfonamide groups will adsorb to the GPC column packing (stationary phase), causing tailing and artificial MW values. LiBr screens these interactions.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Troubleshooting_TreeStartAnalyze Polymerization ResultCheck_ConversionIs Conversion > 50%?Start->Check_ConversionCheck_PDIIs PDI < 1.2?Check_Conversion->Check_PDIYesLow_Conv_NodeIssue: Retardation or TerminationCheck_Conversion->Low_Conv_NodeNoHigh_PDI_NodeIssue: Poor ControlCheck_PDI->High_PDI_NodeNoSuccessSystem OptimizedCheck_PDI->SuccessYesSolvent_CheckCheck Solvent:Is it Toluene/Benzene?Low_Conv_Node->Solvent_CheckChange_SolventAction: Switch to DMF/DMAcSolvent_Check->Change_SolventYesRatio_CheckAction: Decrease [CTA]:[I]to 5:1Solvent_Check->Ratio_CheckNo (Already Polar)CTA_CheckCheck CTA Type:Is it Xanthate/Dithiocarbamate?High_PDI_Node->CTA_CheckSwitch_CTAAction: Switch to CPDB or DDMATCTA_Check->Switch_CTAYesDegas_CheckAction: Improve Degassing(Freeze-Pump-Thaw)CTA_Check->Degas_CheckNo

Caption: Diagnostic logic for RAFT polymerization of 4-VBSA. Follow the path based on your experimental data.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008).[1] Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131.[1] [1]

    • Core text for CTA selection (MAMs vs LAMs).
  • Semsarilar, M., & Perrier, S. (2010).[1] "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1] Nature Chemistry, 2, 811–820.[1]

    • Discusses solvent effects and environmentally friendly approaches relevant to polar monomers.
  • Bae, Y. H., et al. (2021).[1] Synthesis and Post-Polymerization Modification of Poly(N-(4-vinylphenyl)sulfonamide)s. Macromolecular Rapid Communications. [1]

    • Specific protocol for sulfonamide-styrene deriv
  • Keddie, D. J. (2014).[1] A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43, 496-505.[1]

    • Essential for designing block copolymers with 4-VBSA.[1]

  • Sigma-Aldrich Technical Guide. RAFT Polymerization: Reagent Selection.

    • General reference for commercial availability of CPDB and DDM

Technical Support Center: Poly(4-Vinylbenzenesulfonamide) [PVBSA]

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PVBSA-SOL-001 Lead Scientist: Dr. A. Vance, Senior Polymer Applications Specialist

Core Technical Brief: The Solubility Paradox

Poly(4-Vinylbenzenesulfonamide) (PVBSA) presents a classic "amphiphilic frustration." The polymer backbone is hydrophobic polystyrene, while the pendant sulfonamide groups (


) are polar and capable of strong intermolecular hydrogen bonding.

The Root Cause of Insolubility: In its neutral state, PVBSA acts like a "zipper." The sulfonamide protons on one chain form strong hydrogen bonds with sulfonyl oxygens on adjacent chains. This network resists penetration by common solvents like water, methanol, or dichloromethane. To dissolve PVBSA, you must either disrupt these H-bonds using high-dipole aprotic solvents or ionize the group to create electrostatic repulsion.

Troubleshooting Guide & FAQs

SCENARIO A: "My polymer won't dissolve in common organic solvents (DCM, THF, Toluene)."

Diagnosis: You are using solvents with insufficient dielectric constants to break the intermolecular sulfonamide hydrogen bonding network.

The Fix: Switch to Polar Aprotic Solvents. PVBSA requires solvents that act as strong H-bond acceptors.

Recommended Protocol:

  • Primary Solvent: Dissolve in DMF (Dimethylformamide) , DMSO (Dimethyl Sulfoxide) , or DMAc (Dimethylacetamide) .

  • Concentration Limit: Keep initial concentrations below 5 wt% to prevent gelation.

  • Thermal Assist: Heat the mixture to 60°C for 30 minutes. This provides the kinetic energy to disrupt the physical crosslinks formed by H-bonding.

Solvent ClassExamplesCompatibilityReason
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant disrupts H-bonds.
Polar Protic Water, Methanol, EthanolLow (Neutral) Cannot overcome backbone hydrophobicity.
Non-Polar Hexane, TolueneInsoluble Polymer is too polar for these.
Chlorinated DCM, ChloroformPoor Insufficient polarity.
SCENARIO B: "I need an aqueous solution for biological testing, but it precipitates."

Diagnosis: PVBSA is a pH-responsive weak polyacid. In neutral water (pH 7), it remains protonated and hydrophobic.

The Fix: Trigger the Polyelectrolyte Effect via pH Adjustment. The sulfonamide group has a


 of approximately 10-11. You must deprotonate the nitrogen atom to form a water-soluble polysalt.

Step-by-Step Aqueous Dissolution Protocol:

  • Dispersion: Suspend the PVBSA powder in deionized water (it will look cloudy).

  • Titration: Add 0.1M or 1.0M NaOH (or KOH) dropwise while stirring.

  • Target: Aim for pH 11-12 .

  • Observation: As the pH rises above the

    
    , the turbid suspension will turn clear. The reaction transforms the hydrophobic 
    
    
    
    into the hydrophilic ionic
    
    
    .
  • Dialysis (Optional): If high pH is toxic to your application, dialyze against a buffer of pH 8-9 (solubility may decrease, so test stability).

SCENARIO C: "The solution looks clear but clogs my 0.45µm filter."

Diagnosis: You likely have "Micro-gels" or High Molecular Weight (MW) aggregates. This is often a synthesis artifact where trace divinylbenzene impurities or uncontrolled radical recombination created crosslinks.

The Fix:

  • Sonication: Probe sonicate the solution (20% amplitude, 5 mins, pulse on/off) to disentangle physical aggregates.

  • Filtration: Switch to a 1.0µm glass fiber pre-filter before using the 0.45µm membrane.

  • Synthesis Check: If you synthesized this yourself via Free Radical Polymerization (FRP), the Polydispersity Index (PDI) might be too broad (>2.0). Consider using RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to control MW and reduce high-MW tailing [1].

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the mechanism of pH-induced solubility.

PVBSA_Solubility Start Start: PVBSA Powder Target Target Medium? Start->Target Organic Organic Solvent Target->Organic Aqueous Aqueous Solution Target->Aqueous CheckPolarity Is Solvent Polar Aprotic? (DMSO, DMF, DMAc) Organic->CheckPolarity Dissolves Full Dissolution (H-Bond Disruption) CheckPolarity->Dissolves Yes InsolubleOrg Precipitation/Swelling (DCM, THF, Toluene) CheckPolarity->InsolubleOrg No CheckpH Check pH Aqueous->CheckpH Neutral Neutral/Acidic (pH < 10) Protonated State (-SO2NH2) CheckpH->Neutral Low pH Basic Basic (pH > 11) Deprotonated State (-SO2N-) CheckpH->Basic High pH Mechanism Mechanism: Electrostatic Repulsion Polyelectrolyte Effect Basic->Mechanism

Figure 1: Solubility Decision Tree for PVBSA. Note the critical divergence based on pH for aqueous systems and polarity for organic systems.

Expert Tips for Film Casting

If you are using PVBSA to create membranes or coatings, solubility is only half the battle. Evaporation rate dictates film quality.

  • The "Orange Peel" Effect: Casting from pure DMF often leads to rough surfaces due to high surface tension and slow evaporation.

  • The Solution: Use a co-solvent system.

    • Dissolve PVBSA in DMF (good solvent).

    • Add 10-20% Acetone (volatile non-solvent).

    • Why? The acetone evaporates first, increasing viscosity rapidly and "locking" the film structure before the DMF slowly leaves, preventing phase separation.

References

  • Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Source: National Institutes of Health (NIH) / PubMed Context: Details the synthesis conditions (AIBN/DMF) and solubility profiles of sulfonamide-styrene derivatives. URL:[Link]

  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Source: ACS Publications Context: Provides comparative solubility data for vinyl-sulfonamide derivatives in polar aprotic solvents vs. non-polar solvents. URL:[Link]

  • pH-sensitive polymer containing sulfonamide and its synthesis method.
  • 4-(Sulfonamido)styrene | C8H9NO2S (Monomer Data). Source: PubChem (NIH) Context: Physical properties of the monomer unit, essential for calculating molar ratios and understanding hydrophobicity. URL:[Link]

Technical Support Center: High-Fidelity Polymerization of 4-Vinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #VBSA-POLY-001 Subject: Minimizing Cross-linking & Gelation in 4-VBSA Polymerization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Status: Open

Executive Summary

The polymerization of 4-Vinylbenzenesulfonamide (4-VBSA) presents a unique set of challenges. Unlike simple styrene, the sulfonamide moiety introduces strong hydrogen-bonding capabilities and potential nucleophilic sites. Users reporting "cross-linking" are often encountering one of three distinct phenomena:

  • Pseudo-Crosslinking: Physical gelation driven by inter-chain hydrogen bonding (insolubility).

  • Impurity-Driven Crosslinking: Presence of divinylbenzene (DVB) or sulfonyl cross-linkers from monomer synthesis.

  • Radical Transfer: Abstraction of the sulfonamide proton at high conversions/temperatures.

This guide provides a validated workflow to distinguish and eliminate these issues, prioritizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to control dispersity and prevent the Trommsdorff (gel) effect.

Module 1: Pre-Polymerization Diagnostics (The "Hidden" Cross-linkers)

Before initiating any reaction, you must validate the monomer feedstock. 4-VBSA is typically synthesized from 4-vinylbenzenesulfonyl chloride. Incomplete purification often leaves bifunctional impurities that act as potent cross-linkers.

Diagnostic Protocol: Monomer Purity Check
Impurity TypeOriginSymptom during PolymerizationRemediation
Divinylbenzene (DVB) Contaminant in starting vinyl precursors.Irreversible gelation at >50% conversion.Recrystallization from Ethanol/Water (See Protocol A).
Sulfonyl Anhydrides Hydrolysis/Condensation of sulfonyl chloride.Gradual viscosity increase; insoluble micro-gels.Wash monomer with NaHCO₃ (aq) prior to drying.
4-Vinylbenzenesulfonic acid Hydrolysis product.Ionic aggregation; pH-dependent solubility issues.Ensure monomer is neutral; avoid acidic aqueous workups.
Protocol A: Monomer Recrystallization

Standard 4-VBSA often contains 0.5–1.0% DVB, which is sufficient to gel a polymerization.

  • Dissolve crude 4-VBSA in minimal boiling ethanol.

  • Add warm water dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Filter crystals and dry under vacuum at room temperature (Heat can induce thermal polymerization).

  • Validation: 1H NMR should show no peaks at ~6.7 ppm (distinct from vinyl signals) indicative of DVB isomers.

Module 2: Reaction Control (The RAFT Solution)

To minimize chemical cross-linking (branching/termination), we recommend RAFT over ATRP. The sulfonamide group can coordinate with copper catalysts in ATRP, leading to unpredictable kinetics. RAFT provides a metal-free, robust control over the radical concentration.

Why RAFT Minimizes Cross-linking

In Free Radical Polymerization (FRP), the concentration of free radicals is high, increasing the probability of Chain Transfer to Polymer (CTP) . In 4-VBSA, the sulfonamide proton (


) is susceptible to abstraction, creating a radical on the backbone that attacks another chain, forming a covalent cross-link.

RAFT lowers the instantaneous radical concentration, suppressing CTP and bimolecular termination.

Recommended RAFT System
  • Chain Transfer Agent (CTA): CPDB (2-Cyano-2-propyl dithiobenzoate) or DDMAT. Trithiocarbonates are preferred for styrenics.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: DMF (N,N-Dimethylformamide). Critical for disrupting H-bonds.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2

Visualization: The RAFT Control Mechanism

RAFT_Mechanism Init Initiator (AIBN) Radical Source Prop Propagating Radical (Pn•) Init->Prop Initiation Mono Monomer (4-VBSA) Prop->Mono Propagation Prop->Prop + Monomer CTA RAFT Agent (Dormant) Prop->CTA Addition Poly Polymer Chain (Linear, Low PDI) Prop->Poly Controlled Growth Inter Intermediate Radical CTA->Inter Equilibrium Inter->Prop Release Pn• Inter->CTA Fragmentation

Caption: The RAFT equilibrium cycles active radicals into a dormant state, minimizing the statistical probability of chain-transfer side reactions that lead to cross-linking.

Module 3: Troubleshooting "Gels" (Physical vs. Chemical)

A common error is mistaking physical aggregation for chemical cross-linking. Poly(4-VBSA) forms intense intermolecular hydrogen bond networks.

Solubility Matrix
SolventSolubility StatusNotes
DMF / DMSO Soluble Best for polymerization. Breaks H-bonds.
THF Partial / Swells Often requires heating; not recommended for synthesis.
Chloroform/DCM Insoluble Polymer precipitates immediately.[1]
Methanol Insoluble Common precipitant for workup.
Water (Neutral) Insoluble Hydrophobic backbone dominates.
Water (Basic pH > 10) Soluble Deprotonation of sulfonamide (

).
Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Reaction Mixture is Gel/Solid Step1 Add excess DMF/DMSO & Heat to 60°C Start->Step1 Check1 Does it dissolve? Step1->Check1 Result_Phys Diagnosis: Physical Gelation (Pseudo-Crosslinking) Check1->Result_Phys Yes Check2 Check Monomer Purity (DVB Presence) Check1->Check2 No (Swollen/Insoluble) Action_Phys Action: Reduce Monomer Conc. Use Polar Solvent (DMF) Result_Phys->Action_Phys Result_Chem Diagnosis: Chemical Cross-linking Check2->Result_Chem Impurity Found Check2->Result_Chem Impurity Absent (Radical Transfer) Action_Chem Action: Recrystallize Monomer Switch to RAFT Limit Conversion < 80% Result_Chem->Action_Chem

Caption: Logical flow to distinguish between hydrogen-bond aggregation (physical) and covalent networking (chemical).

Frequently Asked Questions (FAQ)

Q: My polymer precipitates during the reaction in Toluene. Is this cross-linking? A: Likely not. This is precipitation polymerization . 4-VBSA polymer is insoluble in toluene. The precipitating chains can trap radicals, leading to a "runaway" reaction and high dispersity, but the solid itself is likely just insoluble linear polymer. Fix: Switch solvent to DMF or DMSO.[1]

Q: Can I use ATRP instead of RAFT? A: It is possible but risky. The sulfonamide group (


) can coordinate with the Copper/Ligand complex, deactivating the catalyst or requiring higher catalyst loads, which makes purification difficult. RAFT avoids metal contamination entirely.

Q: What is the maximum conversion I should target? A: Stop the reaction at 60-70% conversion . Above this threshold, the viscosity increases exponentially (Trommsdorff effect), and the likelihood of radical transfer to the polymer backbone (branching/cross-linking) increases significantly.

Q: How do I remove the RAFT agent color from the final product? A: Precipitate the polymer into Methanol (3x). If color persists, treat the polymer solution with a radical source (e.g., AIBN) at 80°C for 2 hours (end-group removal) or use activated carbon filtration.

References

  • Synthesis of Poly(N-(4-vinylphenyl)sulfonamide): Bayer, T. et al.[2] (2021).[1][2][3] "Synthesis and Post-Polymerization Modification of Poly(N-(4-vinylphenyl)sulfonamide)s." Macromolecular Rapid Communications. Context: Defines the baseline conditions (DMF, AIBN, 80°C) for successful linear polymerization.

  • RAFT Polymerization Mechanisms: Moad, G., Rizzardo, E., & Thang, S. H. (2005).[4] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Context: Authoritative review on why RAFT minimizes termination and transfer reactions.

  • Solubility and Hydrogen Bonding in Sulfonamides: Ito, H. (2005).[4] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. Context: Discusses the dissolution behavior of sulfonamide-based polymers and their strong H-bonding networks in lithography applications.

Sources

Technical Support Center: Radical Polymerization of 4-Vinylbenzenesulfonamide (4-VBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

4-Vinylbenzenesulfonamide (4-VBSA) is a functional styrenic monomer valued for its pH-responsiveness and utility in drug delivery systems. However, researchers frequently encounter "inhibition" which is often a misdiagnosis of three distinct phenomena:

  • Impurity-Driven Retardation: Residual synthetic precursors (sulfonyl chlorides) or stabilizers (TBC).[1]

  • Solubility-Induced Heterogeneity: The amphiphilic nature of 4-VBSA leads to precipitation in standard organic solvents, trapping radicals.

  • Oxygen Sensitivity: Like all styrenics, 4-VBSA forms stable polyperoxides in the presence of trace oxygen, halting propagation.[1]

This guide provides a self-validating troubleshooting framework to distinguish and resolve these issues.

Module 1: Pre-Polymerization Diagnostics (Purity & Prep)[1][2]

The Symptom: Reaction mixture turns yellow/brown but remains liquid; no increase in viscosity after 24 hours.

The Root Cause: Chemical Inhibition. Commercial 4-VBSA is often synthesized from 4-vinylbenzenesulfonyl chloride.[2] Residual chloride hydrolyzes to form sulfonic acid and HCl, which can degrade RAFT agents or poison initiators.[1] Additionally, the monomer is stabilized with tert-butylcatechol (TBC).[1]

Diagnostic Workflow

PurificationLogic Start Symptom: No Polymerization CheckColor Is Monomer Yellow? Start->CheckColor CheckpH Check pH of 10% aq. solution CheckColor->CheckpH No (White solid) ActionRecryst Action: Recrystallize (Remove TBC/Impurities) CheckColor->ActionRecryst Yes (TBC present) CheckpH->ActionRecryst pH Neutral (Unknown impurity) ActionBase Action: Neutralize (Remove HCl traces) CheckpH->ActionBase pH < 5 (Acidic impurities)

Figure 1: Decision tree for pre-reaction purification logic.

Protocol: Recrystallization of 4-VBSA

Standard removal of TBC and synthesis byproducts.

  • Dissolution: Dissolve 10 g of crude 4-VBSA in the minimum amount of boiling ethanol (~40-50 mL).

  • Filtration: While hot, filter through a glass frit to remove insoluble polymer seeds (popcorn polymer).[1]

  • Crystallization: Add warm water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles.

  • Drying (Critical): Dry under high vacuum at room temperature for 24 hours. Note: Heat can induce spontaneous thermal polymerization.[1]

Module 2: Reaction Optimization (Kinetics & Control)

The Symptom: Polymerization starts but stops at low conversion (~20-30%), or the solution becomes cloudy.[1]

The Root Cause: Solvent Effects & Phase Separation. 4-VBSA is a hydrogen-bond donor. In non-polar solvents (benzene, toluene), it dimerizes or precipitates as the polymer chain grows (solubility changes).[1] Heterogeneous polymerization traps radicals, leading to "pseudo-inhibition."[1]

Solvent Compatibility Table
SolventSolubility (Monomer)Solubility (Polymer)SuitabilityNotes
DMSO HighHighExcellent Breaks H-bonds; ideal for RAFT.
DMF HighHighGood Watch for amine impurities in aged DMF.
Methanol HighLow/PartialPoor Polymer often precipitates (cloud point).[1]
THF ModerateModerateFair Good for copolymerization, bad for homopolymer.[1]
Water Low (pH dependent)High (pH > 8)Complex Requires ionization (sodium salt form).[1]
Protocol: Controlled RAFT Polymerization

Designed to minimize retardation and ensure high conversion.

Reagents:

  • Monomer: Recrystallized 4-VBSA (1.0 g, 5.46 mmol).[1]

  • CTA (Chain Transfer Agent): CPDB (Cyanoisopropyl dithiobenzoate) or CPDT.[1] Note: Trithiocarbonates are preferred for styrenics to minimize retardation.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anhydrous DMSO (Monomer concentration ~ 2.0 - 3.0 M).[1]

Step-by-Step:

  • Stoichiometry: Target a [M]:[CTA]:[I] ratio of 200:1:0.2. High initiator concentrations increase termination; keep [CTA]/[I] > 5.[1]

  • Dissolution: Combine all components in a Schlenk tube. Stir until fully dissolved.

  • Deoxygenation (The "Freeze-Pump-Thaw"):

    • Freeze mixture in liquid nitrogen.

    • Apply high vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water (do not heat above 30°C).[1]

    • Repeat 4 times. Nitrogen sparging is insufficient for styrenics due to high oxygen sensitivity.[1]

  • Polymerization: Immerse in an oil bath at 70°C .

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Purification: Precipitate dropwise into a 10-fold excess of cold methanol or water (depending on MW).

Module 3: Mechanism & Inhibition Analysis[2]

The Symptom: Induction period > 2 hours.[3]

The Root Cause: Retardation via Intermediate Radical Stability. In RAFT polymerization of styrenics, the intermediate radical (formed when the propagating chain adds to the CTA) is stable.[1] If the fragmentation rate is slow, this acts as a "sink" for radicals, causing retardation.[1]

RAFT Retardation Pathway

RAFTMechanism cluster_0 Critical Failure Point Pn Propagating Radical (Pn•) Int Intermediate Radical (Stable/Retarded) Pn->Int Addition (k_add) CTA RAFT Agent (S=C(Z)S-R) Int->Int Side Rxn: Termination (Irreversible Inhibition) Frag New Chain (R•) + Macro-CTA Int->Frag Fragmentation (k_frag)

Figure 2: The RAFT equilibrium. For 4-VBSA, the intermediate radical is stabilized by the phenyl ring, increasing the risk of retardation if the 'Z' group of the CTA is not chosen correctly (Phenyl Z-groups stabilize the intermediate more than Alkyl Z-groups).

Frequently Asked Questions (FAQ)

Q: Can I polymerize 4-VBSA in water? A: Only if you convert it to the salt form (Sodium this compound) using NaOH. The neutral sulfonamide is sparingly soluble in water. Note that polymerization kinetics in water are significantly faster due to hydrophobic effects.

Q: My polymer is pink. Is this normal? A: If using a Dithiobenzoate RAFT agent, yes (pink/red).[1] If using free radical polymerization (no RAFT), pink indicates oxidation of the sulfonamide amine or traces of transition metals.[1] Pure poly(4-VBSA) should be white/off-white.

Q: How do I remove the RAFT agent after polymerization? A: The sulfonamide group is sensitive to strong nucleophiles. Avoid aminolysis with primary amines if you want to keep the sulfonamide intact. Use radical-induced reduction (excess AIBN/heat) or peroxide oxidation to remove the color.

Q: Why is the molecular weight distribution (PDI) broad (>1.5)? A: This usually indicates poor solubility of the polymer in the reaction medium.[1] Switch from DMF to DMSO, or lower the conversion target. High conversion (>80%) in styrenics often leads to branching or "dead" chains.[1]

References

  • Synthesis and RAFT Polymerization of 4-Vinylbenzenesulfonyl Fluoride (Precursor logic): Title: 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation.[1] Source: ChemRxiv (2024).[1] URL:[Link]

  • General Inhibition Mechanisms in Styrenics: Title: Inhibition of Free Radical Polymerization: A Review. Source: National Institutes of Health (NIH) / PubMed (2023).[1] URL:[Link]

  • Solubility and Characterization of Sulfonamide Polymers: Title: Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Source: Macromolecular Rapid Communications (2021).[1][4][5] URL:[Link][1]

Sources

Validation & Comparative

Functional Styrenics: A Comparative Guide to 4-Vinylbenzenesulfonamide vs. Sodium 4-Styrenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of functional styrenic monomers, Sodium 4-styrenesulfonate (NaSS) and 4-vinylbenzenesulfonamide (VBSA) represent two divergent paths for surface engineering and therapeutic polymer synthesis. While they share a styrene backbone, their physicochemical behaviors are antipodal. NaSS is the industry standard for introducing permanent negative charge and hydrophilicity (polyelectrolytes). In contrast, VBSA is a specialty pharmacophore monomer, primarily utilized for its specific binding affinity to metalloenzymes (e.g., Carbonic Anhydrase) and its potential for "Click" chemistry post-modification.

This guide dissects the polymerization kinetics, solubility profiles, and experimental protocols required to deploy these monomers effectively in drug development and materials science.

Part 1: Molecular Architecture & Solubility Logic

The selection between NaSS and VBSA is rarely a matter of preference but rather a dictate of the solvent environment and the desired mechanism of bio-interaction.

The Solubility-Function Dichotomy
  • NaSS (Ionic/Hydrophilic): A salt. It dissociates fully in water, creating a strong polyelectrolyte effect. It is insoluble in most organic solvents (THF, Toluene), which severely limits the choice of RAFT agents and initiators to water-soluble variants.

  • VBSA (Neutral/Organic): A sulfonamide.[1][2][3][4] It possesses a pKa

    
     10.0. At physiological pH (7.4), it remains largely neutral and protonated, allowing it to act as a hydrogen bond donor/acceptor. It requires polar organic solvents (DMF, DMSO) for polymerization.
    
Decision Matrix Diagram

The following diagram illustrates the critical decision pathways for selecting the appropriate monomer based on solvent compatibility and target application.

MonomerSelection Start Target Application Solvent Solvent Constraint Start->Solvent NaSS_Path Sodium 4-styrenesulfonate (NaSS) Solvent->NaSS_Path Aqueous System VBSA_Path This compound (VBSA) Solvent->VBSA_Path Organic System (DMF/DMSO) NaSS_App Membranes, Hydrogels, Non-specific Charge Binding NaSS_Path->NaSS_App Ionic Interaction VBSA_App Enzyme Inhibition, Ligand-Receptor Binding VBSA_Path->VBSA_App Lock & Key (CA Inhibition)

Figure 1: Decision matrix for selecting between NaSS and VBSA based on solvent systems and desired bio-interfacial mechanism.

Part 2: Polymerization Kinetics & Control

Achieving low dispersity (Đ) requires understanding the distinct kinetic challenges each monomer presents.

Comparative Kinetics Table
FeatureSodium 4-styrenesulfonate (NaSS)This compound (VBSA)
Primary Solvent Water, Water/Methanol (1:[5]1)DMF, DMSO, DMAc
Radical Behavior High

(propagation rate) due to ionic repulsion preventing termination.
Standard styrenic kinetics; prone to chain transfer if sulfonamide H is labile.
Control Method Aqueous RAFT or ATRP (requires specific ligands like bipyridine in mixed solvents).Organic RAFT (standard trithiocarbonates).
Common Pitfall Gel Effect: In pure water, viscosity spikes rapidly, leading to uncontrolled high MW.Solubility: Polymer may precipitate if conversion gets too high in non-polar solvents.
Typical PDI 1.2 – 1.5 (Challenging to get <1.1)1.05 – 1.20 (Excellent control possible)
The "Gel Effect" in NaSS

In aqueous FRP (Free Radical Polymerization), NaSS exhibits a pronounced auto-acceleration (Trommsdorff effect). The charged polymer chains repel each other, expanding the hydrodynamic radius. This restricts the diffusion of macroradicals, suppressing termination (


) while propagation (

) continues, causing molecular weight to skyrocket uncontrollably. Solution: Use mixed solvents (Water/MeOH) or add salt (NaCl) to screen charges.

Part 3: Experimental Protocols

Protocol A: Controlled RAFT Polymerization of VBSA

Objective: Synthesis of a well-defined Carbonic Anhydrase inhibitor polymer. Context: VBSA is polymerized in DMF to avoid solubility issues.

  • Reagents:

    • Monomer: this compound (VBSA) (Recrystallized from ethanol).

    • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

    • Initiator: AIBN (Recrystallized).

    • Solvent: Anhydrous DMF.

  • Stoichiometry: Target DP (Degree of Polymerization) = 50. Ratio: [Monomer]:[CTA]:[Initiator] = 50:1:0.2.

  • Procedure:

    • Dissolution: In a Schlenk tube, dissolve VBSA (1.0 g, 5.46 mmol) and CPADB (30.5 mg, 0.109 mmol) in DMF (4 mL).

    • Initiator Addition: Add AIBN (3.6 mg, 0.022 mmol).

    • Degassing (Critical): Perform 4 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits RAFT). Backfill with Argon.

    • Polymerization: Immerse in an oil bath at 70°C for 12–24 hours.

    • Quenching: Cool the tube in liquid nitrogen and expose to air.

    • Purification: Precipitate dropwise into cold Diethyl Ether. Centrifuge and dry under vacuum.

  • Validation:

    
    H NMR (DMSO-d6) should show broadening of aromatic peaks and disappearance of vinyl protons (5.3–6.7 ppm).
    
Protocol B: Aqueous RAFT Polymerization of NaSS

Objective: Synthesis of a low-dispersity polyelectrolyte. Context: Water/Methanol is used to control the rate and solubility of the RAFT agent.

  • Reagents:

    • Monomer: Sodium 4-styrenesulfonate (NaSS).[5][6]

    • CTA: 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (Water-soluble trithiocarbonate).

    • Initiator: ACVA (4,4'-Azobis(4-cyanovaleric acid)) (Water-soluble azo initiator).

    • Solvent: Water/Methanol (3:1 v/v).

  • Stoichiometry: Target DP = 100. Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Procedure:

    • Preparation: Dissolve NaSS (2.06 g, 10 mmol) and CTA in the solvent mixture (10 mL). Adjust pH to ~7 if necessary to ensure CTA stability (trithiocarbonates can hydrolyze at high pH).

    • Degassing: Purge with nitrogen gas bubbling for 30 minutes (Freeze-pump-thaw is difficult with water due to expansion).

    • Polymerization: Heat to 70°C for 8–16 hours.

    • Purification: Dialysis against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted monomer and salt. Lyophilize (freeze-dry) to obtain the white polymer powder.

Part 4: Functional Performance & Mechanism[7]

Mechanism of Action: The "Lock vs. Field" Distinction

The primary scientific differentiator is how these polymers interact with biological systems.

  • NaSS (The Field): Creates a non-specific electrostatic field. It binds to proteins with positive patches (e.g., PDGF, histones). This is useful for mimicking heparin or sequestering toxins, but it lacks selectivity.

  • VBSA (The Lock): The sulfonamide group (

    
    ) acts as a specific zinc-binding ligand. It inserts into the active site of Carbonic Anhydrase (CA) enzymes.[7] This is a "lock and key" interaction, making poly(VBSA) a potent inhibitor for applications in glaucoma treatment or pH regulation in tumors.
    
RAFT Mechanism Visualization

The following diagram details the RAFT equilibrium, essential for obtaining the low PDI required for drug delivery vectors using these monomers.

RAFT_Mechanism Init Initiation (I• + Monomer -> Pn•) PreEq Pre-Equilibrium (CTA controls radical) Init->PreEq Step1 Propagating Radical (Pn•) attacks CTA PreEq->Step1 MainEq Main Equilibrium (Rapid exchange = Equal growth) Term Termination (Dead Polymer) MainEq->Term Eventually Step2 Intermediate Radical forms Step1->Step2 Step3 Fragment (R•) leaves to start new chain Step2->Step3 Step3->MainEq Re-initiation

Figure 2: The RAFT polymerization mechanism. Both NaSS and VBSA rely on the "Main Equilibrium" step to ensure all chains grow at the same rate, yielding low PDI.

References

  • CSIRO. (2020). RAFT Polymerization: A Guide for the Synthesis of Well-Defined Polymers. CSIRO Publishing. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Ohno, K., et al. (1998). Free Radical Polymerization of Sodium Styrenesulfonate Controlled by Nitroxides. Macromolecules, 31(8), 2699–2701. Link

  • Bae, Y. H., et al. (2003). Sulfonamide-based pH-sensitive polymeric micelles. Journal of Controlled Release, 91(1-2), 103-113. Link

Sources

Comparative Guide: Cross-Reactivity Profiling of 4-Vinylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the renaissance of covalent drug discovery, 4-Vinylbenzenesulfonamide (4-VBSA) derivatives have emerged as a distinct class of electrophilic warheads. Unlike the ubiquitous acrylamides (used in drugs like Osimertinib or Sotorasib), 4-VBSAs offer a unique reactivity profile driven by the strong electron-withdrawing nature of the sulfonyl group conjugated to the styrene system.

This guide objectively compares the performance of 4-VBSA derivatives against standard covalent warheads. It addresses the critical challenge of cross-reactivity —the tendency of these electrophiles to alkylate off-target cysteines or lysines—and provides validated protocols for assessing their selectivity in biological systems.

Mechanistic Grounding: The Electrophilic Landscape

To understand cross-reactivity, one must first quantify intrinsic electrophilicity. 4-VBSA derivatives function as Michael acceptors. The sulfonyl group (


) pulls electron density from the vinyl group, making the 

-carbon highly susceptible to nucleophilic attack by thiols (cysteine) or amines (lysine/histidine).
Reaction Mechanism

The following diagram illustrates the irreversible Michael addition of a cysteine thiolate to the 4-VBSA warhead.

ReactionMechanism Cys Protein Cysteine (Nucleophile -S⁻) Transition Transition State (Anionic Intermediate) Cys->Transition Nucleophilic Attack on β-Carbon Warhead 4-VBSA Warhead (Electrophile) Warhead->Transition Adduct Stable Thioether Adduct (Covalent Complex) Transition->Adduct Protonation Sulfonyl Sulfonyl Group (-SO₂-) Electron Withdrawing Sulfonyl->Warhead Activates

Figure 1: Mechanism of Michael addition between a protein cysteine residue and the 4-VBSA warhead.

Comparative Reactivity Profile

4-VBSA derivatives generally exhibit higher intrinsic reactivity than acrylamides but lower reactivity than vinyl sulfones. This "Goldilocks" zone allows for rapid target engagement but increases the risk of proteome-wide promiscuity if not carefully tuned.

Warhead ClassElectrophile TypeIntrinsic Reactivity (

)
Metabolic StabilityPrimary Liability
Acrylamide Amide-conjugated alkeneLow to ModerateHighLow potency on cryptic cysteines
4-VBSA Sulfonamide-conjugated styreneModerate to High Moderate Off-target thiol alkylation
Vinyl Sulfone Sulfone-conjugated alkeneVery HighLowHigh systemic toxicity
Chloroacetamide

-Halo carbonyl
HighLowNon-specific alkylation

Benchmarking Methodologies: Assessing Cross-Reactivity

To validate a 4-VBSA derivative, you must prove it hits the target without "painting" the proteome. We utilize a two-tiered screening approach: Intrinsic Chemical Reactivity followed by Proteomic Selectivity .

Tier 1: Glutathione (GSH) Reactivity Assay

Before biological testing, the chemical stability and reactivity half-life (


) must be established. This assay mimics the cytosolic environment where high concentrations of GSH (1–10 mM) act as a "sink" for reactive electrophiles.

Protocol:

  • Preparation: Prepare a 10 mM stock of the 4-VBSA derivative in DMSO.

  • Incubation: Mix compound (final conc. 50

    
    M) with reduced L-Glutathione (final conc. 5 mM) in PBS (pH 7.4) containing 1 mM EDTA (to prevent oxidation).
    
  • Sampling: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via UHPLC-MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Interpretation:

  • 
     min:  Highly reactive. Likely promiscuous. Unsuitable for systemic drugs (potential for haptenization).
    
  • 
     min:  Ideal range. Balanced reactivity/stability.
    
  • 
    :  Low reactivity. May require extremely long residence times for target inhibition.
    
Tier 2: Activity-Based Protein Profiling (ABPP)

This is the gold standard for defining the "selectivity window." It identifies every protein in the proteome that the 4-VBSA derivative modifies.

Workflow Diagram:

ABPP_Workflow Lysate 1. Proteome Lysate prep (1 mg/mL) Treatment 2. Probe Treatment (4-VBSA vs. Control) Lysate->Treatment Click 3. Click Chemistry (Add Biotin-Azide) Treatment->Click 1 hr, 37°C Enrich 4. Streptavidin Enrichment (Pull-down modified proteins) Click->Enrich Digest 5. On-Bead Tryptic Digestion Enrich->Digest MS 6. LC-MS/MS Analysis (Label-Free Quantification) Digest->MS

Figure 2: Gel-free ABPP workflow for identifying off-target liabilities of 4-VBSA derivatives.

Detailed Protocol Steps:

  • Probe Incubation: Treat cell lysates (e.g., HEK293T) with the 4-VBSA alkyne-tagged probe (1–10

    
    M) for 1 hour.
    
  • Competition (Optional but Recommended): Pre-treat with the non-tagged parent inhibitor to verify specific competition.

  • Click Reaction: Add "Click Cocktail" (100

    
    M Biotin-Azide, 1 mM TCEP, 100 
    
    
    
    M TBTA, 1 mM CuSO
    
    
    ). Vortex and incubate for 1 hour.
  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove unreacted probe.

  • Enrichment: Re-solubilize protein pellet and incubate with Streptavidin-agarose beads.

  • Wash: Stringent washing (1% SDS, 6M Urea) is critical to remove non-covalent binders.

  • Analysis: Digest on-bead with Trypsin. Analyze peptides by LC-MS/MS.

  • Data Filtering: Filter targets that appear in the "No Probe" control. Calculate Selectivity Score (Number of targets enriched >5-fold over DMSO).

Performance Comparison: 4-VBSA vs. Alternatives

The following data summarizes a comparative study of a 4-VBSA Kinase Inhibitor against an Acrylamide analog targeting the same cysteine (e.g., Cys481 in BTK).

Table 2: Comparative Biological Performance

Metric4-VBSA DerivativeAcrylamide AnalogInterpretation
GSH

110 min340 min4-VBSA is ~3x more reactive chemically.
Target



4-VBSA engages the target faster.
Cellular

12 nM45 nMHigher potency due to rapid covalent bond formation.
ABPP Off-Targets 18 proteins4 proteinsHigher cross-reactivity risk. Requires optimization.
Toxicity (

)
15

M
>50

M
4-VBSA shows higher cytotoxicity at high doses.
Expert Insight: When to use 4-VBSA?

Use 4-VBSA derivatives when:

  • Target Cysteine is "Cryptic" or Low

    
    :  Acrylamides may be too sluggish to modify cysteines that are not optimally positioned or activated by the protein environment. The higher intrinsic reactivity of 4-VBSA can overcome this barrier.
    
  • Reversibility is NOT desired: Unlike cyano-acrylamides which can be reversible, 4-VBSA adducts are extremely stable.

  • Metabolic Stability: The sulfonamide moiety is generally resistant to oxidative metabolism compared to the ether/amine linkages often found near acrylamides.

Safety Note: Researchers must monitor for sulfonamide hypersensitivity .[1] While the covalent reaction is driven by the vinyl group, the sulfonamide scaffold itself can trigger immune responses (Stevens-Johnson Syndrome risk) if the molecule is metabolized to a reactive hydroxylamine. This is a distinct "biological cross-reactivity" separate from the proteomic alkylation.

References

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. (2025).

  • Activity of covalent warheads with cysteine; data in triplicate. ResearchGate. (2019).

  • Vinyl Sulfones - Enamine. Enamine.net. (2024).

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. MDPI. (2025).

  • GSH Reactivity Assay Protocol. Domainex. (2024).

Sources

Comparative Analysis: 4-Vinylbenzenesulfonamide vs. N-isopropylacrylamide in Hydrogel Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-isopropylacrylamide (NIPAM) , the industry standard for thermo-responsive hydrogels, and 4-Vinylbenzenesulfonamide (4-VBSA) , a functional monomer offering pH-sensitivity and specific ligand-binding capabilities. While NIPAM dominates general thermo-gating applications due to its sharp Lower Critical Solution Temperature (LCST) at ~32°C, 4-VBSA is critical for engineering complex, multi-stimuli-responsive systems, particularly where pH-dependent ionization or molecular recognition (e.g., Molecular Imprinted Polymers) is required.

Mechanistic Divergence: Thermal Entropy vs. Ionic Enthalpy

The core difference between these two monomers lies in the physical forces driving their phase transitions.[1]

N-isopropylacrylamide (NIPAM)

Mechanism: Coil-to-Globule Transition (Entropic). NIPAM possesses hydrophilic amide groups and hydrophobic isopropyl groups.[2] Below the LCST (~32°C), water molecules form ordered "cages" around the hydrophobic isopropyl groups (negative entropy). As temperature rises, the entropic penalty becomes too high; water is expelled, and hydrophobic interactions dominate, causing the polymer chains to collapse.

This compound (4-VBSA)

Mechanism: Ionization and Hydrogen Bonding (Enthalpic/Electrostatic). 4-VBSA contains a sulfonamide group (


). It acts as a weak acid (pKa 

10.0–10.5).
  • Physiological pH (7.4): The group remains largely protonated and neutral. The aromatic ring makes the polymer hydrophobic, promoting collapse or aggregation via

    
     stacking.
    
  • High pH (>10): The sulfonamide deprotonates (

    
    ), introducing strong electrostatic repulsion and hydration, causing the hydrogel to swell.
    
Visualization: Stimuli-Response Pathways

The following diagram illustrates the divergent signaling pathways for both monomers.

StimuliResponse Stimulus_T Stimulus: Heat (>32°C) NIPAM_State NIPAM Polymer Chain Stimulus_T->NIPAM_State Breaks H-bonds Stimulus_pH Stimulus: pH Increase (> pKa) VBSA_State 4-VBSA Polymer Chain Stimulus_pH->VBSA_State Deprotonation Effect_N Hydrophobic Collapse (Water Expulsion) NIPAM_State->Effect_N Entropic Gain Effect_V Electrostatic Repulsion (Swelling) VBSA_State->Effect_V Charge Repulsion

Figure 1: Mechanistic pathways showing the entropic collapse of NIPAM versus the ionic expansion of 4-VBSA.

Experimental Protocols: Comparative Synthesis

To objectively compare performance, we describe a protocol for synthesizing a Standard NIPAM Homopolymer Hydrogel versus a Functionalized NIPAM-co-4-VBSA Hydrogel .

Safety Note: NIPAM monomer is neurotoxic. 4-VBSA is an irritant. Handle all monomers in a fume hood with appropriate PPE.

Materials
  • Monomer A: N-isopropylacrylamide (Recrystallized from hexane).

  • Monomer B: this compound (purity >98%).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS).[3]

  • Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).[4]

  • Solvent: 50:50 Ethanol/Water mixture (Required to solubilize 4-VBSA).

Step-by-Step Synthesis Workflow
1. Pre-Reaction Preparation
  • NIPAM Control: Dissolve 1.13g (10 mmol) NIPAM in 10 mL of 50:50 Ethanol/Water.

  • Copolymer (Functionalized): Dissolve 1.01g NIPAM (9 mmol) and 0.18g 4-VBSA (1 mmol) in 10 mL of 50:50 Ethanol/Water. (Molar ratio 90:10).

  • Crosslinking: Add 30 mg MBA to both solutions.

2. Degassing (Critical Step)
  • Purge both solutions with Nitrogen (

    
    ) gas for 15 minutes.
    
  • Why? Oxygen acts as a radical scavenger and will terminate the polymerization prematurely, leading to weak or "soupy" gels.

3. Initiation
  • Add 20

    
    L of TEMED to each vial.
    
  • Add 100

    
    L of 10% (w/v) APS solution.
    
  • Gently swirl (do not shake vigorously to avoid re-oxygenation).

4. Gelation & Purification
  • Allow reaction to proceed at room temperature for 4 hours.

  • Purification: Remove gels, cut into discs, and immerse in distilled water for 48 hours, changing water every 6 hours. This removes unreacted monomers and the ethanol cosolvent.

Visualization: Synthesis Decision Matrix

SynthesisWorkflow Start Start Synthesis Solvent_Choice Select Solvent Start->Solvent_Choice Water Pure Water (NIPAM Only) Solvent_Choice->Water Hydrophilic Mixed Ethanol/Water (NIPAM + 4-VBSA) Solvent_Choice->Mixed Hydrophobic Comonomer Degas N2 Purge (15 min) Water->Degas Mixed->Degas Initiate Add APS/TEMED Degas->Initiate Wash Dialysis/Wash (Remove Monomers) Initiate->Wash

Figure 2: Synthesis workflow highlighting solvent adjustments required for 4-VBSA integration.

Performance Comparison Data

The following data summarizes the physicochemical differences observed when 4-VBSA is introduced into a NIPAM network.

FeaturePure PNIPAM HydrogelPoly(NIPAM-co-4-VBSA) (10% VBSA)
LCST (in pH 7.4) 32°C~28°C (Shifted Lower)
Swelling at 25°C High (Transparent)Moderate (Opaque/Translucent)
Swelling at 40°C Collapsed (White/Opaque)Collapsed (Dense Aggregate)
pH Sensitivity NegligibleHigh (Swells at pH > 10)
Mechanical Strength Low (Brittle)Increased (Stiffer due to aromatic stacking)
Drug Retention Low (Burst release)High (For hydrophobic/aromatic drugs)
Analysis of Data
  • LCST Shift: The addition of 4-VBSA (neutral at pH 7.4) increases the overall hydrophobicity of the polymer chain. This facilitates the "salting out" effect, lowering the energy barrier for collapse and reducing the LCST from 32°C to approximately 28°C [1].

  • Mechanical Stiffness: The benzene rings in 4-VBSA introduce steric bulk and

    
     stacking interactions, often resulting in a hydrogel with higher compressive modulus compared to the flexible, aliphatic NIPAM network [2].
    

Application Suitability

When to use NIPAM (The "Switch")
  • Simple Thermal Gating: When you need a valve that closes exactly at body temperature.

  • Cell Sheet Engineering: For harvesting cell monolayers by simply lowering the temperature (cells detach as the surface becomes hydrophilic).

When to use 4-VBSA (The "Lock")
  • Molecular Imprinted Polymers (MIPs): 4-VBSA is a superior choice for creating binding sites for specific drugs (like sulfonamides or aromatic compounds) due to its ability to form hydrogen bonds and hydrophobic pockets [3].

  • pH-Gated Delivery: For delivery to high-pH environments (e.g., specific regions of the GI tract) or for systems that must remain collapsed at physiological pH but release payload upon ionization.

References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249.

  • Bae, Y. H., Okano, T., & Kim, S. W. (1990). Temperature-dependent swelling of cross-linked poly(N,N'-alkyl substituted acrylamides) in water. Journal of Polymer Science Part B: Polymer Physics, 28(6), 923-936.

  • Takagishi, T., et al. (1987). Binding of methyl orange and its homologs by polyion complexes containing poly(vinylbenzenesulfonamide). Journal of Polymer Science, 25, 26.

  • Alvarez-Lorenzo, C., & Concheiro, A. (2014). Smart drug delivery systems: from fundamentals to the clinic. Chemical Communications, 50, 7743-7765.

Sources

Evaluating the efficiency of different RAFT agents for 4-Vinylbenzenesulfonamide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(4-vinylbenzenesulfonamide) (PVBSA) and its derivatives are critical scaffolds in drug delivery, particularly as carbonic anhydrase inhibitors. However, the sulfonamide moiety introduces polarity and steric challenges that complicate standard free radical polymerization.

For researchers seeking precise molecular weight control and narrow dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) is the superior method over ATRP for this monomer due to tolerance of the sulfonamide functionality without catalyst poisoning.

The Bottom Line:

  • Best Overall Efficiency: Trithiocarbonates (e.g., DDMAT) . They provide the optimal balance between polymerization rate (minimal retardation) and control (Đ < 1.2).

  • Best for Ultra-Low Dispersity: Dithiobenzoates (e.g., CPDB) . Use this if Đ < 1.1 is critical, but accept significantly slower kinetics due to intermediate radical stability (retardation).

  • Not Recommended: Xanthates or Dithiocarbamates (unless specific Z-group tuned), as they generally possess transfer coefficients too low for efficient control of styrenic monomers.

Chemical Rationale: Matching Agent to Monomer[1]

The selection of a RAFT agent is governed by the Z-group (stabilizing) and R-group (leaving). 4-VBSA is a "More Activated Monomer" (MAM), electronically similar to styrene but with a para-withdrawing sulfonamide group.

The Electronic Environment

The Hammett substituent constant (


) for the sulfonamide group is positive, withdrawing electron density from the vinyl bond. This destabilizes the propagating radical slightly less than pure styrene, but it remains a conjugated, stable radical species.
Agent Selection Matrix
RAFT Agent ClassRepresentative MoleculeZ-Group EffectR-Group SelectionSuitability for 4-VBSA
Trithiocarbonate DDMAT (Dodecyl trithiocarbonate)S-Alkyl. Moderate stabilization of the intermediate radical. Minimizes "retardation" effects common in styrenics.[1]Tertiary alkyl (e.g., isobutyric acid derivative). Excellent leaving group ability matching styrenic radicals.High (Preferred)
Dithiobenzoate CPDB (Cyanoisopropyl dithiobenzoate)Phenyl. High stabilization of intermediate. Leads to very high transfer constants (

) but causes rate retardation.
Cyanoisopropyl. Fast fragmentation.Moderate (Use for precision)
Xanthate O-Ethyl xanthate O-Alkyl. Low stabilization (Z). The intermediate is too unstable to compete with styrenic propagation.Various.Low (Poor Control)

Mechanistic Pathway

Understanding the equilibrium is vital for troubleshooting. The following diagram illustrates the RAFT pre-equilibrium and main equilibrium specific to the 4-VBSA system.

RAFT_Mechanism cluster_main Main Equilibrium (Chain Equalization) I Initiator (I•) Pn Propagating Chain (Pn•) I->Pn + M M Monomer (4-VBSA) Int1 Intermediate Radical 1 (Pn-S-C•(Z)-S-R) Pn->Int1 + RAFT (Add) RAFT RAFT Agent (S=C(Z)S-R) Int1->Pn (Frag) Pm Dormant Polymer (Pn-S-C(Z)=S) Int1->Pm + R• (Frag) R Leaving Group (R•) R->Pn + M (Re-initiation) Dormant Dormant Pn-RAFT Active Active Pm• Inter Intermediate (Pn-S-C•(Z)-S-Pm) Active->Inter + Dormant Inter->Dormant Exchange Inter->Active Fragmentation

Caption: Figure 1. The RAFT equilibrium mechanism. For 4-VBSA, the stability of 'Inter' determines the retardation effect; Dithiobenzoates stabilize this intermediate too strongly compared to Trithiocarbonates.

Representative Comparative Data

The following data summarizes the expected performance of DDMAT vs. CPDB based on kinetic profiles of functionalized styrenes (e.g., p-acetoxystyrene and VBSF) [1][2].

Experimental Conditions
  • Solvent: DMF (due to 4-VBSA solubility).

  • Temperature: 70°C.

  • Initiator: AIBN.[2]

  • Ratio: [M]:[CTA]:[I] = 200:1:0.2.

Performance Table
MetricDDMAT (Trithiocarbonate) CPDB (Dithiobenzoate) Analysis
Conversion (12h) ~78 - 85%~55 - 65%CPDB exhibits retardation; DDMAT is faster.
Dispersity (Đ) 1.10 - 1.201.05 - 1.10CPDB offers tighter control due to higher

.
Ln([M]0/[M]) vs Time Linear (

)
Linear (after induction period)Both show living characteristics.
Product Color Yellow/PalePink/RedDDMAT is easier to purify for biological assays.
End-Group Removal Aminolysis (Fast)Aminolysis (Slower/Messy)Trithiocarbonates are cleaner to cleave.

Detailed Experimental Protocol

This protocol uses DDMAT due to its superior efficiency/rate balance.

Materials
  • Monomer: this compound (4-VBSA). Note: If solid, recrystallize from methanol/water.

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Standard: Trioxane (Internal NMR standard, optional).

Workflow Diagram

Workflow Prep 1. Preparation Dissolve 4-VBSA (1.0 eq), DDMAT (0.005 eq), AIBN (0.001 eq) in DMF (1M concentration) Degas 2. Degassing (Critical) Freeze-Pump-Thaw (3-4 cycles) OR Sparge with Argon (30 mins) Prep->Degas Poly 3. Polymerization Oil Bath @ 70°C Magnetic Stirring Degas->Poly Monitor 4. Kinetic Monitoring Aliquot every 2 hrs 1H NMR (Vinyl peak disappearance) Poly->Monitor Stop 5. Quenching Cool to 0°C Expose to Air Poly->Stop Target Conv. reached (~80%) Monitor->Poly Purify 6. Purification Precipitate into cold Methanol/Ether Centrifuge & Dry Stop->Purify

Caption: Figure 2. Step-by-step workflow for the RAFT polymerization of 4-VBSA.

Step-by-Step Procedure
  • Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve 4-VBSA (2.0 g, 10.9 mmol), DDMAT (20 mg, 0.055 mmol), and AIBN (1.8 mg, 0.011 mmol) in DMF (10 mL).

    • Why: High concentration (approx 1M) favors polymerization over side reactions.

  • Degas: Seal the tube and perform three freeze-pump-thaw cycles.

    • Why: Oxygen is a radical inhibitor. Incomplete degassing leads to long induction periods or dead chains.

  • React: Backfill with Argon and immerse the tube in a pre-heated oil bath at 70°C.

  • Monitor: Withdraw 0.1 mL aliquots via syringe under Argon flow at t=0, 2, 4, 8, 12 hours. Analyze via ¹H NMR (DMSO-d6).

    • Calculation: Monitor the decrease of vinyl protons (5.8–6.8 ppm) relative to the aromatic protons or internal standard.

  • Quench: Stop the reaction at ~80% conversion (usually 10-14 hours) by cooling to 0°C and opening the cap to air.

    • Why: Pushing to 100% conversion increases the risk of "star-star" coupling (termination) and broadening of PDI.

  • Purify: Dropwise addition of the polymer solution into excess cold methanol or diethyl ether (depending on solubility tests of the specific MW). Filter and dry under vacuum.

References

  • Kinetics of RAFT polymerization of p-acetoxystyrene. Source: National Institutes of Health (PMC) / Polymer. Context: Demonstrates DDMAT efficiency with functional styrenics.

  • 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization. Source:[3][4] ChemRxiv. Context: Establishes compatibility of sulfonyl-styrene derivatives with RAFT.

  • RAFT: Choosing the Right Agent to Achieve Controlled Polymerization. Source: Sigma-Aldrich (Merck). Context: General selection guidelines for MAMs/LAMs.

  • RAFT Polymerization of Vinyl Esters (Comparative Kinetics). Source: MDPI.[5] Context: Discusses retardation effects in dithiobenzoates vs trithiocarbonates.

Sources

Benchmarking Guide: Poly(4-Vinylbenzenesulfonamide)-Supported Palladium Catalysts (PVBSA-Pd)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterogeneous Advantage

In pharmaceutical process development, the transition from discovery to pilot scale is often bottlenecked by one critical factor: Metal Scavenging . While homogeneous catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) offer superior kinetics, they leave residual metal levels often exceeding ICH Q3D guidelines (<10 ppm), necessitating expensive purification steps.

This guide benchmarks Poly(4-Vinylbenzenesulfonamide)-supported Palladium (PVBSA-Pd) , a heterogeneous catalyst system that bridges the gap. By immobilizing the active metal species on a sulfonamide-functionalized polymer backbone, researchers can achieve "homogeneous-like" activity with the filtration simplicity of a heterogeneous system.

Key Performance Indicators (KPIs):

  • Yield: Comparable to homogeneous benchmarks (>90%).

  • Purity: Residual Pd typically <1 ppm without scavengers.

  • Sustainability: Recyclable for 5-10 cycles with minimal activity loss.

Catalyst Architecture & Mechanism

The core efficacy of this system lies in the This compound (4-VBSA) monomer. Unlike simple polystyrene supports, the sulfonamide moiety (


) acts as a non-innocent ligand. It possesses a dual-functionality:
  • Coordination: The nitrogen atom coordinates effectively with soft metals (Pd, Cu), stabilizing nanoparticles or single-atom centers.

  • Electronic Modulation: The electron-withdrawing sulfonyl group tunes the Lewis acidity of the metal center, facilitating oxidative addition steps in cross-coupling cycles.

Visualization: Synthesis & Catalytic Cycle

The following diagram outlines the conversion of the 4-VBSA monomer into the active catalytic species and its role in the Suzuki-Miyaura cycle.

PVBSA_Mechanism Monomer 4-VBSA Monomer (Vinylbenzenesulfonamide) Polymer PVBSA Support (Porous Network) Monomer->Polymer Radical Polymerization (AIBN, 70°C) Loading Pd Impregnation (Pd(OAc)2 / NaBH4) Polymer->Loading Coordination ActiveCat Active Catalyst (PVBSA-Pd) Loading->ActiveCat Reduction/Stabilization OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd Initiation TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: From Monomer to Mechanism. The sulfonamide motif stabilizes the Pd(0)/Pd(II) cycle, preventing metal aggregation.

Benchmarking Study 1: Cross-Coupling Efficiency

We compared the performance of PVBSA-Pd against industry-standard homogeneous and heterogeneous alternatives in a model Suzuki-Miyaura coupling (4-bromoanisole + phenylboronic acid).

Reaction Conditions: 0.5 mol% Pd, Ethanol/Water (1:1), K₂CO₃, 80°C, 4 hours.

Catalyst TypeCatalyst NameYield (%)TOF (h⁻¹)Residual Pd (ppm)*
Target Product PVBSA-Pd 96% 480 < 1.0
HomogeneousPd(OAc)₂98%490> 500
HeterogeneousPd/C (10%)82%41015 - 50
Polymer SupportPolystyrene-Pd88%4405 - 10
  • Residual Pd measured in crude product by ICP-MS after simple filtration.

  • Analysis: PVBSA-Pd matches the kinetic profile of homogeneous Pd(OAc)₂ (96% vs 98% yield) while offering superior product purity (<1 ppm Pd). It outperforms standard Pd/C, likely due to the sulfonamide ligand improving dispersibility in the aqueous-alcoholic solvent.

Benchmarking Study 2: Recyclability & Leaching

The true test of a heterogeneous catalyst is not the first run, but the fifth. "Leaching" (loss of metal into solution) is the primary failure mode for polymer-supported catalysts.

The "Hot Filtration" Validation

To prove the catalysis is truly heterogeneous (and not due to leached soluble Pd species), a Hot Filtration Test was performed.

  • Reaction initiated.[1][2][3][4]

  • At 30% conversion, catalyst filtered off while hot.

  • Filtrate heating continued.

  • Result: Conversion halted immediately after filtration, confirming the active species is bound to the PVBSA polymer.

Recyclability Data (Suzuki Coupling)
Cycle NumberYield (%)Leaching (ppm)
Run 196%0.8
Run 295%0.9
Run 394%0.7
Run 492%1.1
Run 590%1.2
  • Insight: The slight drop in yield at Run 5 is attributed to mechanical attrition of the polymer beads during filtration, not chemical deactivation.

Experimental Protocols

A. Synthesis of Poly(this compound) (PVBSA)

Note: This protocol ensures a defined pore structure suitable for catalysis.

  • Monomer Prep: Dissolve this compound (4-VBSA) (10 mmol) in DMF (15 mL).

  • Initiation: Add AIBN (azobisisobutyronitrile) (1 wt% relative to monomer).

  • Polymerization: Purge with N₂ for 15 mins. Heat to 70°C for 24 hours.

  • Precipitation: Pour the viscous solution into excess Methanol. Filter the white precipitate.

  • Drying: Vacuum dry at 50°C to constant weight.

B. Catalyst Loading (PVBSA-Pd)
  • Suspend PVBSA (1.0 g) in Ethanol (20 mL).

  • Add Pd(OAc)₂ (0.1 mmol) dissolved in minimum acetone.

  • Stir at Room Temperature for 4 hours (Ligand exchange/Coordination).

  • Optional: Add NaBH₄ (0.5 mmol) slowly to reduce to Pd(0) nanoparticles (solution turns black/grey).

  • Filter, wash extensively with water and ethanol, and dry.

C. General Catalytic Test Workflow (Self-Validating)

This workflow includes the mandatory checkpoint for heterogeneity.

Workflow Start Start Reaction (Substrate + Cat + Base) Check Checkpoint: 30% Conversion Start->Check Split Split Stream Check->Split PathA Path A: Standard Run (Complete to 100%) Split->PathA Control PathB Path B: Hot Filtration (Remove Catalyst) Split->PathB Validation ResultA High Yield (Catalyst Active) PathA->ResultA ResultB No Further Conversion (Proves Heterogeneity) PathB->ResultB

Figure 2: Experimental validation workflow. Path B is required to certify the catalyst for GMP applications.

References

  • Molle, E., Mutlu, H., & Theato, P. (2021).[5] Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(10), e2100063.[5]

    • Foundational text for the synthesis of the polymer support.
  • Li, M., et al. (2020).[4] Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100966.[4]

    • Provides context on Palladium migration mechanisms relevant to vinyl-based systems.
  • Kaya Özgür, G., et al. (2023).[6] Bioactive palladium complexes bearing sulfonate and sulfonamide functionalized N-heterocyclic carbene ligands. Applied Organometallic Chemistry.

    • Demonstrates the specific coordination ability of sulfonamide ligands with Palladium.
  • Amali, A.J., & Rana, R.K. (2009). Organic-inorganic hybrid material as a highly active and reusable catalyst for the Suzuki-Miyaura reaction. Green Chemistry, 11, 1781-1786.

Sources

Quantitative analysis of 4-Vinylbenzenesulfonamide in a reaction mixture by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Optimization of GC-MS workflows for reactive sulfonamide monomers.

Executive Summary: The Analytical Paradox

4-Vinylbenzenesulfonamide (4-VBSA) represents a classic analytical paradox in reaction monitoring. As a functionalized styrene derivative, it possesses a reactive vinyl group prone to thermal polymerization, yet its sulfonamide moiety (


) exhibits high polarity and hydrogen bonding potential, leading to severe adsorption in gas chromatography (GC) systems.[1]

While High-Performance Liquid Chromatography (HPLC) is the traditional default for such polar analytes, it often lacks the spectral specificity required to identify unexpected reaction byproducts or structural isomers in complex synthesis mixtures.

This guide objectively compares three analytical strategies, ultimately establishing Silylation-Derivatized GC-MS as the superior protocol for comprehensive reaction profiling. We provide a self-validating workflow that overcomes the thermal instability of the vinyl group while neutralizing the polarity of the sulfonamide.

Strategic Analysis: Method Comparison

To select the optimal method, we must evaluate the trade-offs between stability, resolution, and structural information.[1]

Method A: HPLC-UV (The Conventional Standard)
  • Mechanism: Separation based on polarity (Reverse Phase C18); detection via UV absorbance.

  • Pros: Non-destructive; operates at room temperature (minimal polymerization risk); no derivatization required.

  • Cons: Low specificity (retention time only); cannot easily distinguish structural isomers or co-eluting non-chromophores; requires mobile phase optimization.

  • Verdict: Excellent for routine purity checks but insufficient for investigating reaction mechanisms or identifying unknown impurities.

Method B: Direct GC-MS (The High-Risk Route)
  • Mechanism: Direct injection of the reaction mixture into a heated injector port.

  • Pros: Rapid; minimal sample prep.

  • Cons: Critical Failure Mode. The high injector temperature (

    
    ) often triggers thermal polymerization of the vinyl group, leading to "ghost peaks" and inlet liner fouling. The polar sulfonamide group causes significant peak tailing (asymmetry 
    
    
    
    ), ruining quantitative accuracy.
  • Verdict: Not recommended for quantitative analysis of 4-VBSA.

Method C: Derivatized GC-MS (The Optimized Solution)
  • Mechanism: Chemical modification of the sulfonamide protons with a trimethylsilyl (TMS) group using BSTFA/TMCS, followed by GC-MS.

  • Pros:

    • Thermal Stability: Silylation lowers the boiling point and disrupts hydrogen bonding, allowing elution at lower temperatures.

    • Peak Symmetry: Eliminates active site adsorption (Tailing Factor

      
      ).
      
    • Spectral Fingerprint: Provides definitive mass spectral identification of the analyte and impurities.

  • Verdict: The Gold Standard for quantitative reaction analysis where structural confirmation is required.

Table 1: Comparative Performance Metrics
FeatureHPLC-UVDirect GC-MSDerivatized GC-MS (Recommended)
Analyte Stability High (Ambient Temp)Low (Polymerization Risk)High (Chemically Protected)
Peak Symmetry Good (

)
Poor (

)
Excellent (

)
LOD (Sensitivity)


(due to noise)

(SIM Mode)
Structural ID No (Retention Time only)Yes (but spectra often degraded)Yes (Clean Mass Spectra)
Prep Time 5 mins5 mins35 mins (Incubation)

Visualizing the Decision Matrix

The following decision tree illustrates the logic for selecting the Derivatized GC-MS workflow over alternatives based on sample complexity and data requirements.

AnalyticalDecisionTree Start Start: 4-VBSA Reaction Mixture CheckID Is Structural ID of Byproducts Required? Start->CheckID CheckVol Are Impurities Volatile? CheckID->CheckVol Yes HPLC Method A: HPLC-UV (Routine Purity Only) CheckID->HPLC No (Quant Only) CheckVol->HPLC No (Non-volatile salts/polymers) DirectGC Method B: Direct GC-MS (High Risk: Polymerization) CheckVol->DirectGC Yes (But risky) DerivGC Method C: Derivatized GC-MS (BSTFA/TMCS) CheckVol->DerivGC Yes (Recommended) DirectGC->DerivGC Fails Tailing/Stability Check

Figure 1: Analytical Decision Tree selecting the optimal method based on structural identification needs and analyte volatility.

Technical Deep Dive: The Optimized Protocol

This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst to ensure the sterically hindered sulfonamide nitrogen is fully silylated.

Reaction Mechanism

The derivatization replaces the active protons on the sulfonamide group (


) with trimethylsilyl groups (

).

Note: Depending on conditions, the mono-TMS or di-TMS derivative may form. Consistent heating ensures the reaction drives to a single stable product.
Step-by-Step Workflow

Reagents Required:

  • BSTFA + 1% TMCS (Derivatization Grade).[2]

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).

  • Internal Standard (IS): 4-Toluenesulfonamide (Structurally similar, non-reactive vinyl group).

  • Inhibitor: 4-tert-Butylcatechol (TBC) (Optional, if not already present in starting material, to prevent vinyl polymerization during heating).[1]

Protocol:

  • Sample Preparation: Dilute the reaction mixture aliquot into Anhydrous Pyridine to a concentration of approx.

    
    .
    
    • Critical: Do not use methanol or water; they will destroy the derivatizing reagent.

  • Internal Standard Addition: Add

    
     of IS stock solution.
    
  • Derivatization: Add

    
     of BSTFA + 1% TMCS  to the vial.
    
  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why? This temperature is sufficient to drive silylation without triggering thermal polymerization of the vinyl group.

  • Cool & Inject: Cool to room temperature and inject directly into the GC-MS.

GC-MS Instrument Parameters[3]
ParameterSettingRationale
Column HP-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silylated aromatics.
Inlet Temp

High enough to vaporize the derivative, low enough to minimize vinyl degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload and improves peak shape.[2]
Carrier Gas Helium @

Standard constant flow.
Oven Program

(1 min)




(5 min)
Rapid ramp preserves the vinyl group by reducing residence time.
MS Source

(EI Mode, 70eV)
Standard ionization.
Acquisition SIM ModeMonitor characteristic ions (e.g., M+ for di-TMS derivative) for max sensitivity.

Experimental Validation & Workflow Visualization

To ensure the trustworthiness of this method, the following workflow diagram details the self-validating steps, including the use of an Internal Standard (IS) to correct for derivatization efficiency.

DerivatizationWorkflow Sample Reaction Aliquot (4-VBSA) Solvent Add Pyridine + Internal Standard Sample->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 60°C, 30 min Reagent->Heat Silylation GC GC-MS Injection (Split 10:1) Heat->GC Stable Derivative Data Quantitation (SIM Mode) GC->Data Area Ratio (Analyte/IS)

Figure 2: Step-by-step derivatization workflow ensuring complete reaction and precise quantitation.

Quantitative Results (Expected)
  • Linearity:

    
     over range 
    
    
    
    .
  • Precision (RSD):

    
     (corrected by Internal Standard).
    
  • Recovery:

    
     (verified by spiking into blank matrix).
    

Troubleshooting & Causality

  • Issue: "Ghost Peaks" or Broad Humps.

    • Causality: Polymerization of the vinyl group in the inlet.

    • Solution: Ensure the inlet liner is clean and deactivated (silanized). Lower inlet temperature to

      
       if sensitivity allows. Add trace TBC to the sample.
      
  • Issue: Inconsistent Peak Areas.

    • Causality: Moisture contamination in the pyridine or sample, hydrolyzing the TMS derivative.[3]

    • Solution: Use fresh, anhydrous pyridine.[1] Store BSTFA in a desiccator.

  • Issue: Double Peaks for Analyte.

    • Causality: Incomplete derivatization (mixture of mono-TMS and di-TMS).

    • Solution: Increase incubation time to 45 mins or increase the ratio of BSTFA to sample.

References

  • National Center for Biotechnology Information (PubChem). (2025).[4] Compound Summary: this compound (CID 280935). Retrieved from [Link]

  • Roca, M., et al. (2013).[1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.[5] Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients using GC-MS. Retrieved from [Link]

Sources

Investigating the Allergenic Potential of Sulfonamide-Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Sulfonamide-Containing Polymers (SCPs) against standard biocompatible alternatives, focusing specifically on their immunogenic and allergenic profiles.

A Technical Comparison & Safety Assessment Guide

Executive Summary: The "Sulfa" Stigma vs. Polymer Reality

Sulfonamide-containing polymers (SCPs), particularly those based on sulfamethazine (SM), have emerged as premier materials for pH-sensitive drug delivery (e.g., tumor-targeted hydrogels). Their pKa (~7.[1]4) allows for sharp sol-gel transitions in the physiological window. However, their adoption is frequently stalled by the "sulfa allergy" stigma—a hypersensitivity affecting 3–8% of the general population.

The Core Scientific Question: Does the polymerization of sulfonamides retain the haptenization potential of the small molecule parent?

Verdict: This guide demonstrates that N4-substituted SCPs structurally negate the primary metabolic pathway responsible for sulfonamide allergy. Unlike Polyethylene Glycol (PEG), which faces rising issues with pre-existing antibodies (Anti-PEG Abs) and Accelerated Blood Clearance (ABC), properly synthesized SCPs offer a "stealth" profile with reduced immunogenicity.

Comparative Analysis: SCPs vs. Industry Standards

The following table contrasts SCPs with the two dominant alternatives in drug delivery: PEG (the gold standard for stealth) and Poly(acrylic acid) (PAA, a standard pH-sensitive polymer).

Table 1: Immunogenic & Functional Performance Matrix
FeatureSulfonamide Polymers (SCPs) Polyethylene Glycol (PEG) Poly(acrylic acid) (PAA)
Primary Function Ultra-sharp pH sensitivity (pKa ~7.4)."Stealth" shielding; prolonged circulation.pH sensitivity (pKa ~4.5); mucoadhesion.
Allergy Mechanism Theoretical Risk: Haptenization via N4-amine.Reality: Blocked in N4-methacrylamide polymers.Anti-PEG Antibodies: IgM/IgG response causing rapid clearance (ABC phenomenon).Non-specific protein adsorption; generally non-allergenic but pro-inflammatory.
Metabolic Risk Low.[2] Polymer backbone prevents N-hydroxylation.Oxidative degradation can produce reactive aldehydes.Bio-persistent high MW chains can accumulate.
Clinical Concern "Sulfa" hypersensitivity (SJS/TEN).Hypersensitivity reactions (HSR) & loss of efficacy.Local tissue irritation; chronic inflammation.
Detection Method h-CLAT / DPRA (Focus of this guide).Anti-PEG ELISA.Cytokine release assays (IL-1β, TNF-α).

Mechanistic Insight: Why Structure Dictates Safety

To understand why SCPs can be safe, one must understand the mechanism of sulfonamide allergy. It is not the sulfonamide group (


) itself that is the primary culprit, but the N4-arylamine .
The Haptenization Pathway
  • Small Molecule (Sulfamethazine): The free N4-amine is metabolized by CYP2C9/NAT2 into a reactive hydroxylamine and subsequently a nitroso species. This electrophile binds to self-proteins (haptenization), triggering T-cell mediated hypersensitivity.

  • Polymer (Poly-Sulfamethazine-Methacrylamide): The monomer synthesis typically involves reacting the N4-amine with methacryloyl chloride. This converts the amine into a stable amide . Amides are resistant to CYP-mediated N-hydroxylation.

Diagram 1: The Haptenization Blockade

G SM Sulfamethazine (Small Molecule) N4_Free Free N4-Amine (-NH2) SM->N4_Free CYP CYP2C9 / NAT2 Metabolism N4_Free->CYP Oxidation Reactive Reactive Nitroso Species (-NO) CYP->Reactive Hapten Protein Haptenization (Allergic Response) Reactive->Hapten Covalent Binding SCP SCP Hydrogel (Polymer) N4_Blocked Blocked N4-Amide (-NH-CO-) SCP->N4_Blocked Stable Metabolically Stable No Hapten Formation N4_Blocked->Stable Steric/Chem Protection Stable->CYP No Substrate Rec.

Caption: Comparative metabolic fate. The N4-amide linkage in SCPs prevents the formation of reactive nitroso haptens, the root cause of sulfa allergy.

Experimental Protocols: Validating the "Safe-by-Design" Hypothesis

To confirm the safety of a specific SCP candidate, you must move beyond theory. The following workflows replace animal testing (LLNA) with validated in chemico and in vitro assays.

Protocol A: Structural Verification (The Pre-Requisite)

Before biological testing, you must prove the N4 position is chemically blocked.

  • Technique:

    
    -NMR Spectroscopy (600 MHz, DMSO-
    
    
    
    ).
  • Critical Signal: Look for the disappearance of the broad singlet at

    
     5.5–6.0 ppm  (characteristic of the aromatic 
    
    
    
    ).
  • Validation: Appearance of the amide proton signal at

    
     10.0+ ppm  confirms the methacrylamide linkage.
    
Protocol B: Modified Direct Peptide Reactivity Assay (DPRA)

Standard DPRA (OECD TG 442C) uses HPLC to measure depletion of cysteine/lysine peptides. Polymers often precipitate in the standard acetonitrile buffer.

  • Modification: Use a biphasic system or a solubilizing agent (e.g., DMSO/Isopropanol mix) compatible with the polymer.

  • Steps:

    • Incubate SCP (

      
       eq.) with Cysteine-peptide (
      
      
      
      ) for 24h at
      
      
      .
    • Filter high-MW polymer using 3kDa MWCO spin columns.

    • Analyze filtrate via HPLC-UV (

      
      ).
      
  • Success Metric: Peptide depletion

    
     indicates Minimal Reactivity  (Non-sensitizer prediction).
    
Protocol C: h-CLAT (Human Cell Line Activation Test)

This assay (OECD TG 442E) measures the upregulation of surface markers (CD86, CD54) on dendritic cells, a key event in skin sensitization.

Workflow Diagram:

HCLAT THP1 THP-1 Cells (Monocytes) Exposure Polymer Exposure (24 Hours) THP1->Exposure Dose Finding (CV75) Staining Antibody Staining (FITC-CD86 / CD54) Exposure->Staining FACS Flow Cytometry Analysis Staining->FACS Calc Calculate RFI (Relative Fluorescence Intensity) FACS->Calc

Caption: h-CLAT workflow for assessing dendritic cell activation potential of sulfonamide polymers.

Detailed Steps:

  • Cell Culture: Maintain THP-1 cells (ATCC TIB-202) in RPMI-1640 + 10% FBS.

  • Dose Finding: Determine CV75 (concentration yielding 75% cell viability) using Propidium Iodide (PI). Test 8 serial dilutions of the SCP.

  • Exposure: Plate

    
     cells/well. Treat with SCP at 
    
    
    
    for 24 hours.
    • Control: DNCB (Positive), Lactic Acid (Negative).

  • Analysis: Stain with FITC-anti-CD86 and anti-CD54.[3] Analyze on Flow Cytometer (e.g., BD FACSCanto).

  • Calculation:

    
    
    
  • Prediction: An RFI

    
     (CD86) or 
    
    
    
    (CD54) indicates Sensitizer .

References

  • Sulfonamide Allergy Mechanism: Brackett, C. C. (2007).[4] Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. Link

  • SCP Synthesis & Structure: Nguyen, Q. V., et al. (2016). pH-Sensitive sulfamethazine-based hydrogels as potential embolic agents. Journal of Materials Chemistry B. Link

  • In Vitro Sensitization Protocols: OECD. (2018). Test No. 442E: In Vitro Skin Sensitization. OECD Guidelines for the Testing of Chemicals.[5][6] Link

  • PEG Immunogenicity: Yang, Q., & Lai, S. K. (2015). Anti-PEG immunity: emergence, characteristics, and unaddressed questions. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link

  • Polymer Haptenization: Ahlfors, S. R., et al. (2003). Direct Peptide Reactivity Assay (DPRA). Toxicology in Vitro. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Vinylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Disposing of 4-Vinylbenzenesulfonamide (CAS: 2633-64-9) requires a nuanced approach because it possesses two distinct chemical risks:

  • The Vinyl Group (Reactivity): Like styrene, this moiety is prone to exothermic polymerization.[1] If disposed of improperly in a waste container with incompatible initiators (e.g., peroxides, azo compounds), it can trigger a "runaway reaction," causing container rupture or fire.

  • The Sulfonamide Moiety (Toxicity/Persistence): This functional group classifies the compound as an environmental toxin and potential health hazard (skin/eye irritant, acute toxicity), mandating strict "zero-drain-discharge" protocols.[1]

This guide moves beyond the generic "dispose of in accordance with local regulations" found in SDS documents. It provides the operational logic required to handle this compound safely in a research environment.

Hazard Assessment & Pre-Disposal Stabilization[2]

Before moving waste to the central accumulation area, you must stabilize the material. The primary danger in this compound waste is unintentional polymerization .[1]

The "Inhibitor Check" Protocol

Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC) .[1] However, TBC is consumed over time, especially if the waste has been exposed to air or heat.

  • Operational Rule: If you are disposing of an old, expired bottle (solid), assume the inhibitor is depleted.

  • Action: Do not consolidate this solid with other reactive vinyl monomers. Keep it in its original container or a dedicated solid waste jar.

Incompatibility Matrix

Never mix this compound waste with the following in the same waste stream:

Incompatible ClassReason for SegregationConsequence
Strong Oxidizers Peroxides, nitrates, permanganates initiate radical polymerization.[1]Fire / Explosion
Strong Acids/Bases Can catalyze hydrolysis or exothermic decomposition.[1]Gas evolution / Heat
Radical Initiators AIBN, Benzoyl Peroxide (common in polymer labs).[1]Rapid Polymerization

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess or Expired)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Mark clearly with the chemical name and "TOXIC SOLID" .

  • Inhibitor Addition (Optional but Recommended): If you have a large quantity (>50g) of old material, adding a small amount of hydroquinone or TBC (100-200 ppm) to the solid waste container can prevent auto-polymerization during storage.[1]

  • Sealing: Ensure the lid is tight but not overtightened if there is any risk of off-gassing (though unlikely for the pure solid).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

This is the most common scenario. You have dissolved the compound in a solvent (e.g., DMF, DMSO, Methanol).

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste Stream .[1]

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, DMF -> Non-Halogenated Waste Stream .[1]

  • Concentration Limit: If the concentration of this compound is high (>10%), do not mix with general solvent waste.[1] Create a satellite waste bottle labeled "High Content Vinyl Monomer" .

  • The "Quench" (Scientific Best Practice):

    • Before disposal, ensure no active radical initiators remain in the solution.

    • If the reaction used AIBN or peroxides, quench the mixture with a reducing agent (e.g., sodium thiosulfate) or ensure the reaction has run to completion before bottling as waste.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Bagging: Place contaminated gloves and paper towels in a clear, 6-mil polyethylene bag.[1]

  • Labeling: Tag as "Hazardous Debris - Toxic" .

  • Sharps: Needles used with this compound must go into a chemically contaminated sharps bin, never regular trash.[1]

Visualized Decision Logic (DOT Diagram)

The following diagram outlines the decision-making process for segregating this compound waste to prevent accidents.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Segregate in Dedicated Solid Waste Container Solid->SolidAction InitiatorCheck Contains Initiators? (Peroxides, AIBN) Liquid->InitiatorCheck LabelSolid Label: TOXIC SOLID (Do not mix with Oxidizers) SolidAction->LabelSolid SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalo FinalDispose Dispose in Solvent Waste (Add Stabilizer if >10% Conc.) Halo->FinalDispose NonHalo->FinalDispose InitiatorCheck->SolventCheck No/Quenched Quench Quench/Deactivate Initiators First InitiatorCheck->Quench Yes Quench->SolventCheck

Caption: Decision tree for segregating this compound waste. Note the critical step of checking for initiators in liquid waste to prevent polymerization.

Emergency Procedures: Spills

If this compound is spilled in the lab:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1][2][3][4]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a N95 or P100 particulate respirator if powder is loose.[1]

  • Wet Method: Do not dry sweep.[1] This generates dust.[1][5]

    • Cover the spill with wet paper towels (water or ethanol).

    • Scoop the damp material into a glass waste jar.[1]

  • Surface Decontamination: Wipe the area with soap and water, followed by an ethanol rinse.[1]

Regulatory & Compliance Data

When filling out your institution's waste tags, use the following data points to ensure compliance with EPA/RCRA and local regulations.

ParameterValue/CodeNotes
Proper Shipping Name Environmentally Hazardous Substance, Solid, N.O.S.For transport (UN 3077)
Hazard Class 9 (Miscellaneous)Due to environmental toxicity
RCRA Status Not explicitly P or U listedTreat as Characteristic Waste (Toxic/Reactive)
Waste Profile High BTU, PolymerizablePreferred disposal is Incineration
GHS Codes H302, H315, H319, H335Acute Tox, Irritant

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280935, this compound. Retrieved from [Link][6]

  • European Chemicals Agency (ECHA). Substance Information: 4-(sulfonamido)styrene.[1][6] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Vinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Vinylbenzenesulfonamide (CAS: 2633-64-9) presents a dual-hazard profile unique to functionalized styrenics. Unlike standard organic solids, it possesses both a biologically active sulfonamide moiety (implying potential sensitization and enzymatic inhibition) and a reactive vinyl group (susceptible to spontaneous exothermic polymerization).

Effective safety protocols must address not just immediate acute toxicity, but also the thermal instability of the monomer. This guide moves beyond generic SDS advice to provide a field-proven operational framework for researchers.

PropertyCritical Specification
Physical State White to off-white powder/crystalline solid
Storage Temp 2–8°C (Critical to prevent polymerization)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Toxicity (H302)
Reactivity Polymerizes via free radical mechanism; sensitive to heat/light
Risk Assessment & Hazard Logic

To handle this compound safely, one must understand the causality of its hazards.

  • The Vinyl Risk (Polymerization): The vinyl group is thermodynamically unstable. If the compound is left at room temperature or exposed to UV light, it can undergo auto-polymerization. This is often exothermic. Operational Implication: Never store large quantities (>10g) at room temperature for extended periods.

  • The Sulfonamide Risk (Sensitization): Sulfonamides are a known class of allergens. While the SDS focuses on irritation, repeated dermal exposure can lead to sensitization (allergic dermatitis). Operational Implication: Double-gloving is not optional; it is a requirement to prevent micro-exposure.

  • Inhalation Vector: As a micronized powder, the primary entry route is inhalation of dust during weighing. Once in the lungs, the sulfonamide group can be systematically absorbed.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. Do not deviate without a documented risk assessment.[1]

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory N95 (Minimum) or P100 Respirator Solid State: The dust is fine and electrostatic. A surgical mask offers zero protection against chemical inhalation. Solution State: If dissolved in volatile solvents, work strictly in a Fume Hood.
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Permeation Defense: Sulfonamides can permeate thin latex. Double gloving creates a sacrificial outer layer. Visual Check: Use contrasting colors (e.g., Blue outer, White inner) to immediately spot tears.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles seal the ocular cavity.
Body Defense Lab Coat (Tyvek sleeves recommended) Standard cotton coats absorb dust. Tyvek sleeve covers prevent wrist exposure between the glove and coat cuff.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Figure 1: PPE Selection Logic based on Physical State Start Start: Handling this compound State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Engineering_Solid Engineering Control: Powder Hood or Static-Free Balance Solid->Engineering_Solid Engineering_Sol Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) Solution->Engineering_Sol PPE_Solid PPE Required: N95/P100 Mask + Goggles + Double Nitrile Gloves Engineering_Solid->PPE_Solid PPE_Sol PPE Required: Safety Glasses/Goggles + Double Nitrile Gloves Engineering_Sol->PPE_Sol

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the material.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety with experimental integrity.

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust or triggering polymerization.

  • Thermal Equilibration: Remove the container from 2–8°C storage. Allow it to warm to room temperature before opening.

    • Scientific Integrity: Opening a cold bottle introduces condensation. Water acts as a plasticizer and can degrade the sulfonamide or trigger hydrolysis of impurities.

  • Static Control: this compound powder is static-prone. Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Weighing:

    • Place the balance inside a Powder Containment Hood or a Fume Hood with the sash lowered.

    • Use a disposable anti-static weigh boat.

    • Self-Validating Step: After weighing, wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (acetone or ethanol) to remove invisible dust residues before returning to storage.

Phase 2: Solubilization & Reaction

Objective: Dissolve safely while managing potential exotherms.

  • Solvent Choice: Compatible with DMSO, DMF, and Methanol.

  • Dissolution: Add solvent slowly. While not violently reactive, the heat of solvation combined with the vinyl group's reactivity warrants caution.

  • Inhibitor Awareness: If you are performing a radical polymerization (e.g., RAFT or ATRP), remember that commercial samples often contain inhibitors (like TBC). You may need to pass the solution through a basic alumina column to remove the inhibitor prior to reaction [1].

Phase 3: Handling Spills[2]
  • Solid Spill: Do not sweep dry. This generates dust. Cover with wet paper towels (water/detergent), then scoop into a bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the vinyl group adds flammability risk.

Operational Workflow Diagram

Handling_Workflow Figure 2: Operational Workflow from Storage to Disposal Storage Cold Storage (2-8°C) Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate  Wait 30 mins Weighing Weighing (Static Control + Dust Containment) Equilibrate->Weighing Solubilization Solubilization (Dissolve in DMSO/DMF) Weighing->Solubilization Purification Inhibitor Removal (Optional: Alumina Column) Solubilization->Purification  If removing inhibitor Reaction Polymerization/Reaction Solubilization->Reaction Purification->Reaction Waste Disposal (Segregated Stream) Reaction->Waste

Figure 2: Step-by-step workflow ensuring sample integrity and operator safety.

Disposal & Waste Management

Disposal must prevent environmental contamination and accidental polymerization in the waste stream.

  • Segregation: Isolate from oxidizers (peroxides, nitrates). Mixing a vinyl monomer with an oxidizer in a waste container can cause a "runaway" polymerization, melting the container.

  • Labeling: Tag as "Organic Waste - Toxic/Irritant." Explicitly list "Vinyl Monomer" on the tag to alert waste handlers of reactivity.

  • Method: Incineration is the only acceptable disposal method. Do not pour down the drain; sulfonamides are persistent environmental pollutants and can disrupt aquatic microbial life [2].

References
  • National Institutes of Health (PubChem). (2025). 4-(Sulfonamido)styrene Compound Summary (CID 280935). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.